molecular formula C20H26O12 B15593486 Regaloside E

Regaloside E

货号: B15593486
分子量: 458.4 g/mol
InChI 键: BTRIXFBTQFTXAB-SIGDFUGISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Regaloside E is a useful research compound. Its molecular formula is C20H26O12 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C20H26O12

分子量

458.4 g/mol

IUPAC 名称

[(2S)-3-acetyloxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H26O12/c1-10(22)29-8-12(31-20-19(28)18(27)17(26)15(7-21)32-20)9-30-16(25)5-3-11-2-4-13(23)14(24)6-11/h2-6,12,15,17-21,23-24,26-28H,7-9H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20-/m0/s1

InChI 键

BTRIXFBTQFTXAB-SIGDFUGISA-N

产品来源

United States

Foundational & Exploratory

Unraveling the Molecular Mechanisms of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Regaloside E" did not yield specific results. Based on the context of related compounds and biological pathways, this guide will focus on the well-documented mechanism of action of Astragalin , a structurally related flavonoid with significant anti-inflammatory properties. The information presented is synthesized from current scientific literature and is intended for researchers, scientists, and drug development professionals.

Executive Summary

Astragalin, a flavonoid found in various medicinal plants, has demonstrated potent anti-inflammatory effects. Its primary mechanism of action involves the modulation of key signaling pathways that regulate the inflammatory response. This guide elucidates the molecular interactions and signaling cascades affected by Astragalin, with a particular focus on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Experimental data and methodologies are presented to provide a comprehensive understanding of its therapeutic potential.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.[1] Astragalin exerts its anti-inflammatory effects by intervening at multiple points within this cascade.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), a signaling cascade is initiated. This leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory mediators.[1]

Astragalin has been shown to suppress the activation of the NF-κB pathway.[1] Studies have demonstrated that Astragalin can reduce the LPS-induced production of nitric oxide (NO) in J774A.1 macrophage cells by directly blocking the levels of NF-κB protein.[1] Furthermore, in animal models of acute colitis, Astragalin significantly decreased the mRNA expression of NF-κB, IKKβ (IκB kinase β), and IκB in colon tissue, alongside suppressing TLR4 mRNA expression.[1] This indicates that Astragalin can inhibit the NF-κB pathway at both the receptor and downstream signaling levels.

Visualization of the NF-κB Signaling Pathway and Astragalin's Intervention

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation Astragalin Astragalin Astragalin->TLR4 Inhibition Astragalin->IKK Inhibition Astragalin->NFkB_nuc Inhibition of Nuclear Translocation DNA DNA NFkB_nuc->DNA Binding ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory Induction

Caption: Astragalin's inhibition of the NF-κB signaling pathway.

Modulation of Other Anti-inflammatory Pathways

While the inhibition of NF-κB is a primary mechanism, other flavonoids have been shown to exert their anti-inflammatory and antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage implicated in inflammation.[4] For instance, Acteoside has been reported to provide neuroprotection by activating the Nrf2/ARE (Antioxidant Response Element) signaling pathway.[2] Similarly, Chrysoeriol's protective effects against oxidative stress are mediated through the upregulation of Nrf2 and its target genes like HO-1 and NQO-1.[3] Although direct evidence for this compound is unavailable, the known actions of similar flavonoids suggest that modulation of the Nrf2 pathway could be a complementary mechanism of action.

Visualization of the Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2 Dissociation Flavonoid Flavonoid (e.g., Acteoside) Flavonoid->Nrf2_Keap1 Activation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Activation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes Induction

Caption: Activation of the Nrf2 antioxidant pathway by flavonoids.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of relevant flavonoids.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Tiliroside (B191647) [5]

AssayIC50 (µM)
DPPH Radical Scavenging6
Superoxide Radical Scavenging21.3
Enzymatic Lipid Peroxidation12.6
Non-enzymatic Lipid Peroxidation28

Table 2: In Vivo Anti-inflammatory Activity of Tiliroside [5]

ModelED50
Mouse Paw Edema (Phospholipase A2 induced)35.6 mg/kg
Mouse Ear Inflammation (TPA induced)357 µ g/ear

Experimental Protocols

In Vitro Inhibition of Nitric Oxide Production

Cell Line: J774A.1 macrophages.

Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with varying concentrations of Astragalin for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Cell viability is assessed using the MTT assay to exclude cytotoxic effects.

Western Blot Analysis for NF-κB Pathway Proteins

Cell Line: RAW 264.7 macrophages or similar.

Protocol:

  • Cells are cultured and treated with Astragalin and/or LPS as described above.

  • Whole-cell lysates, cytoplasmic extracts, and nuclear extracts are prepared using appropriate lysis buffers.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Membranes are incubated overnight at 4°C with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).

  • After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Macrophage Cell Culture (e.g., J774A.1) Pre_treatment Pre-treatment with Astragalin Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Griess_Assay Nitric Oxide Measurement (Griess Assay) LPS_Stimulation->Griess_Assay Western_Blot Protein Expression Analysis (Western Blot) LPS_Stimulation->Western_Blot Animal_Model Animal Model of Inflammation (e.g., Colitis) Treatment Treatment with Astragalin Animal_Model->Treatment Tissue_Collection Tissue Collection (e.g., Colon) Treatment->Tissue_Collection mRNA_Analysis mRNA Expression Analysis (RT-qPCR) Tissue_Collection->mRNA_Analysis Histology Histological Analysis Tissue_Collection->Histology

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

While "this compound" remains an uncharacterized compound, the analysis of structurally similar and well-studied flavonoids like Astragalin provides a strong framework for understanding potential anti-inflammatory mechanisms. The inhibition of the pro-inflammatory NF-κB pathway and potential activation of the cytoprotective Nrf2 pathway represent key therapeutic targets. The experimental methodologies outlined in this guide provide a basis for the further investigation and development of flavonoid-based anti-inflammatory agents.

References

An In-depth Technical Guide on the Regaloside E Biosynthetic Pathway in Lilium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a phenylpropanoid glycerol (B35011) glucoside found in various Lilium species, is a member of a larger family of regalosides that have garnered interest for their potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of Lilium species to enhance its production and for the potential synthesis of related compounds with therapeutic value. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including its proposed enzymatic steps, relevant quantitative data, detailed experimental protocols, and visualizations of the key pathways.

While the complete biosynthetic pathway of this compound in Lilium species has not been fully elucidated in a single study, a putative pathway can be constructed based on the well-established general phenylpropanoid pathway, the biosynthesis of glycerol, and the action of glycosyltransferases. This guide synthesizes the available information to present a coherent model of this compound biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

  • Formation of the Phenylpropanoid Moiety: This stage follows the general phenylpropanoid pathway, which is initiated from the amino acid L-phenylalanine.

  • Generation of the Glycerol Backbone: The glycerol component is derived from central carbohydrate metabolism.

  • Assembly and Glycosylation: The phenylpropanoid moiety and glycerol are linked, followed by the attachment of a glucose molecule.

A detailed breakdown of the proposed enzymatic steps is presented below.

Phenylpropanoid Pathway

The synthesis of the p-coumaroyl moiety of this compound begins with L-phenylalanine and proceeds through the following key enzymatic reactions:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Glycerol Backbone Biosynthesis

The glycerol backbone is a fundamental component of many primary and secondary metabolites in plants. Its biosynthesis is intrinsically linked to glycolysis:

  • Glycerol-3-phosphate dehydrogenase: Reduces dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, to glycerol-3-phosphate.

  • Glycerol-3-phosphatase: Dephosphorylates glycerol-3-phosphate to yield glycerol.

Assembly and Glycosylation

This final stage involves the esterification of the phenylpropanoid moiety to the glycerol backbone and the subsequent glycosylation. While the specific enzymes in Lilium have not yet been definitively identified, the proposed steps are:

  • Acyltransferase: An uncharacterized acyltransferase is hypothesized to catalyze the esterification of p-coumaroyl-CoA to the glycerol backbone, forming a p-coumaroyl glycerol intermediate. The specific position of acylation on the glycerol molecule may vary.

  • UDP-Glycosyltransferase (UGT): A specific UGT then transfers a glucose moiety from UDP-glucose to the p-coumaroyl glycerol intermediate, resulting in the final product, this compound. The regioselectivity of this enzyme determines the final structure of the regaloside.

Quantitative Data

Quantitative analysis of this compound has been performed on different Lilium species. The following table summarizes the available data.

Lilium SpeciesPlant PartCompoundConcentration (mg/g dry weight)Reference
Lilium lancifoliumBulbsThis compound3.04 ± 0.38[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol 1: Extraction and Quantification of this compound from Lilium Bulbs

This protocol is adapted from a validated HPLC-UV method for the quantification of Regaloside A, a structurally related compound, and can be optimized for this compound.[2]

1. Sample Preparation:

  • Freeze-dry fresh Lilium bulbs and grind them into a fine powder.
  • Accurately weigh approximately 1 g of the powdered sample.

2. Extraction:

  • Add 20 mL of 70% methanol (B129727) to the sample.
  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
  • Centrifuge the extract at 4000 rpm for 10 minutes.
  • Collect the supernatant and filter it through a 0.45 µm membrane filter.

3. HPLC-UV Analysis:

  • HPLC System: A standard high-performance liquid chromatography system equipped with a UV detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
  • 0-10 min, 10-20% B
  • 10-25 min, 20-30% B
  • 25-35 min, 30-40% B
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 310 nm.
  • Injection Volume: 10 µL.

4. Quantification:

  • Prepare a standard stock solution of purified this compound in methanol.
  • Create a series of standard solutions of known concentrations.
  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
  • Quantify this compound in the sample extracts by comparing their peak areas to the calibration curve.

Protocol 2: In Vitro Characterization of a Candidate UDP-Glycosyltransferase (UGT)

This protocol outlines the general steps for expressing and assaying a candidate UGT for its activity in this compound biosynthesis.

1. Gene Cloning and Expression:

  • Isolate total RNA from Lilium tissues where this compound is abundant.
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length coding sequence of the candidate UGT gene using PCR with specific primers.
  • Clone the PCR product into an appropriate expression vector (e.g., pGEX or pET series for E. coli expression).
  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
  • Induce protein expression with IPTG and purify the recombinant UGT protein using affinity chromatography (e.g., GST-tag or His-tag).

2. Enzyme Assay:

  • Prepare a reaction mixture containing:
  • 100 mM Tris-HCl buffer (pH 7.5)
  • 1 mM UDP-glucose (sugar donor)
  • 0.5 mM of the acceptor substrate (the putative p-coumaroyl glycerol intermediate)
  • 5 µg of the purified recombinant UGT enzyme
  • Incubate the reaction mixture at 30°C for 1 hour.
  • Stop the reaction by adding an equal volume of methanol.
  • Centrifuge to pellet the precipitated protein.

3. Product Analysis:

  • Analyze the supernatant by HPLC or LC-MS to detect the formation of this compound.
  • Compare the retention time and mass spectrum of the enzymatic product with that of an authentic this compound standard.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway and a general experimental workflow.

Experimental_Workflow start Lilium Plant Material (e.g., Bulbs) extraction Extraction of Metabolites start->extraction rna_extraction RNA Extraction start->rna_extraction quantification Quantification of this compound (HPLC-UV/LC-MS) extraction->quantification pathway_elucidation Pathway Elucidation quantification->pathway_elucidation cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis gene_cloning Candidate Gene Cloning (Acyltransferase, UGT) cDNA_synthesis->gene_cloning protein_expression Heterologous Protein Expression gene_cloning->protein_expression enzyme_assay In Vitro Enzyme Assay protein_expression->enzyme_assay product_analysis Product Identification (LC-MS) enzyme_assay->product_analysis product_analysis->pathway_elucidation

References

A Technical Guide to the Isolation and Purification of Regaloside E from Lilium longiflorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Regaloside E, a phenylpropanoid glycerol (B35011) glucoside, from the bulbs of the Easter lily, Lilium longiflorum. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a putative signaling pathway associated with the bioactivity of this compound.

Introduction

Lilium longiflorum Thunb., commonly known as the Easter lily, is a plant species recognized for its ornamental beauty and its use in traditional medicine. The bulbs of L. longiflorum are a rich source of various bioactive secondary metabolites, including phenylpropanoid glycerol glucosides. Among these, this compound has garnered interest for its potential pharmacological activities. Phenylpropanoids from Lilium species have been reported to possess anti-inflammatory and antioxidant properties.[1][2] This guide details a robust laboratory-scale method for the isolation and purification of this compound, yielding a high-purity compound suitable for further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and purification of this compound and related phenylpropanoids from Lilium longiflorum.

Table 1: Solvent Partitioning and Fraction Yields

Extraction StepSolvent SystemYield (%)Bioactivity (DPP-IV Inhibition %)
Methanol (B129727) ExtractMethanol-34.44
n-hexane fractionn-hexane-29.07
Chloroform fractionChloroform-57.03
Ethyl acetate (B1210297) fractionEthyl acetate-58.99
n-butanol fractionn-butanol-31.59

Data adapted from a study on the purification of phenylpropanoids from L. longiflorum, which showed the ethyl acetate fraction to have the strongest DPP-IV inhibitory activity.[3]

Table 2: Centrifugal Partition Chromatography (CPC) of the Ethyl Acetate Fraction

CompoundRetention Time (min)Purity (%)Yield (mg) from 200 mg crude extract
Regaloside C25-35>985.2
Regaloside H35-45>982.1
This compound 45-55 >98 29.6
Regaloside A55-65>985.2
Regaloside B65-75>9830.3

Yields and purities are based on the analysis of fractions obtained from the CPC separation.[3][4]

Experimental Protocols

This section provides detailed methodologies for the extraction, fractionation, and purification of this compound from Lilium longiflorum bulbs.

Plant Material and Initial Extraction
  • Plant Material Preparation: Fresh bulbs of Lilium longiflorum are harvested, cleaned, and lyophilized (freeze-dried) to remove water content. The dried bulbs are then ground into a fine powder.[4]

  • Sequential Solvent Extraction:

    • The powdered bulb material (100 g) is first extracted with pentane (B18724) (3 x 100 mL) with shaking for 30 minutes at room temperature to remove nonpolar compounds.[4] The mixture is centrifuged to separate the solvent.

    • The defatted plant material is then extracted with methanol.

    • The resulting methanol extract is subjected to solvent partitioning. An ethyl acetate fraction is obtained, which shows potent bioactivity and is enriched with phenylpropanoids.[3]

Purification by Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[5][6]

  • CPC System: A Gilson CPC 250 system or equivalent, equipped with a 250 mL rotor and a sample loop, is used.[3]

  • Solvent System: A two-phase solvent system composed of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) is prepared and equilibrated.[5] The partition coefficient (K) is a critical parameter for successful separation.[3][5]

  • Separation Protocol:

    • The CPC column is first filled with the lower organic phase, which serves as the stationary phase.

    • The apparatus is then rotated while the upper aqueous phase (mobile phase) is pumped through the column in ascending mode.[5]

    • 200 mg of the dried ethyl acetate fraction is dissolved in a 1:1 (v/v) mixture of the upper and lower phases and injected into the system.[5]

    • The effluent is monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

  • Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds. Fractions containing this compound with a purity of >98% are pooled, the solvent is evaporated, and the final product is lyophilized to yield a yellow amorphous powder.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation and purification of this compound.

G cluster_extraction Initial Extraction cluster_fractionation Fractionation cluster_purification Purification A Lilium longiflorum Bulbs B Lyophilization & Grinding A->B C Sequential Solvent Extraction (Pentane, Methanol) B->C D Methanol Extract C->D Crude Extract E Solvent Partitioning D->E F Ethyl Acetate Fraction E->F G Centrifugal Partition Chromatography (CPC) F->G Enriched Fraction H Fraction Collection & HPLC Analysis G->H I Purified this compound (>98%) H->I

Isolation and Purification Workflow for this compound.
Putative Signaling Pathway of this compound's Antioxidant Activity

This compound has demonstrated significant antioxidant effects.[2] While the precise signaling pathway has not been elucidated for this compound specifically, many natural phenolic compounds exert their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] This pathway is a key regulator of cellular defense against oxidative stress. The following diagram illustrates a hypothetical mechanism for this compound based on this established role of similar compounds.

G cluster_cell Cellular Environment RE This compound Keap1 Keap1 RE->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 dissociation ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus & binds AOE Antioxidant Enzyme Expression (e.g., HO-1) ARE->AOE promotes transcription AOE->ROS neutralizes CP Cellular Protection AOE->CP

Hypothetical Nrf2-Mediated Antioxidant Signaling Pathway of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the isolation and purification of this compound from Lilium longiflorum. The use of Centrifugal Partition Chromatography offers a highly efficient method for obtaining this bioactive compound in high purity. The presented protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of this compound. Further investigation into the specific molecular mechanisms and signaling pathways of this compound is warranted to fully understand its pharmacological profile.

References

Regaloside E: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside E, a member of the regaloside family of phenylpropanoid glycosides isolated from Lilium species, represents a promising yet under-investigated natural product. While its existence is documented, a comprehensive public repository of its chemical and biological properties is currently lacking. This technical guide serves as a foundational resource for researchers, outlining a systematic approach to the complete characterization of this compound. It details proposed experimental protocols for its isolation, purification, and rigorous structural elucidation through advanced spectroscopic techniques. Furthermore, a comprehensive strategy for the screening of its biological activities and elucidation of its potential mechanisms of action is presented. This document aims to provide the necessary framework to unlock the therapeutic potential of this compound and facilitate its development as a novel pharmacological agent.

Introduction

The genus Lilium, commonly known as lilies, has a long history in traditional medicine, particularly in Asia, for treating a variety of ailments. Phytochemical investigations of Lilium species have led to the isolation of a diverse array of bioactive compounds, including phenylpropanoid glycosides known as regalosides. While several regalosides, such as Regaloside A and H, have been characterized to some extent, this compound remains an enigmatic molecule with sparse data available in the scientific literature. This guide provides a comprehensive roadmap for the systematic investigation of this compound, from its basic chemical properties to its potential pharmacological applications.

Chemical Structure and Properties

Currently, detailed spectroscopic and physicochemical data for this compound are not widely available. The following sections outline the necessary experimental procedures to fully characterize its chemical identity.

Proposed Chemical Structure

Based on the general structure of other known regalosides, a putative chemical structure for this compound is presented below. However, its definitive structure requires confirmation through rigorous spectroscopic analysis.

(Note: A 2D chemical structure image would be inserted here in a full whitepaper. As I cannot generate images, a placeholder is described.)

Caption: Proposed chemical structure of this compound.

Physicochemical Properties (Proposed for Experimental Determination)

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data. The following table outlines the key parameters to be determined.

PropertyProposed Experimental MethodAnticipated Value/Data
Molecular Formula High-Resolution Mass Spectrometry (HR-MS)To be determined
Molecular Weight Calculated from HR-MS dataTo be determined
CAS Number 123134-21-4-
Appearance Visual InspectionAmorphous powder or crystalline solid
Melting Point Melting Point ApparatusTo be determined
Solubility Solubility testing in various solventsSoluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, etc.
Optical Rotation PolarimetryTo be determined
Spectroscopic Data (Proposed for Experimental Determination)

The unambiguous structural elucidation of this compound requires a combination of advanced spectroscopic techniques. The following tables present the expected data to be collected.

Table 2.1: Proposed ¹H-NMR Data for this compound (Solvent: CD₃OD or DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationProposed Assignment
To be determined

Table 2.2: Proposed ¹³C-NMR Data for this compound (Solvent: CD₃OD or DMSO-d₆)

Chemical Shift (δ) ppmProposed Assignment
To be determined

Table 2.3: Proposed High-Resolution Mass Spectrometry (HR-MS) Data for this compound

Ionization ModeMass AnalyzerMeasured m/zCalculated m/z for Proposed FormulaAssignment
ESI+TOF or OrbitrapTo be determinedTo be determined[M+H]⁺, [M+Na]⁺
ESI-TOF or OrbitrapTo be determinedTo be determined[M-H]⁻

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of this compound from Lilium species, which can be adapted based on the specific plant material.

Isolation_Workflow start Dried Lilium Bulbs extraction Extraction with 80% Ethanol (B145695) start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) concentration->partition column_chrom Silica (B1680970) Gel Column Chromatography (Gradient Elution) partition->column_chrom Ethyl Acetate Fraction fractions Collect and Analyze Fractions by TLC column_chrom->fractions hplc Preparative HPLC (C18 column, Methanol/Water gradient) fractions->hplc Positive Fractions pure_compound Pure this compound hplc->pure_compound

Caption: Proposed workflow for the isolation and purification of this compound.

  • Extraction: Dried and powdered bulbs of a Lilium species are extracted with 80% aqueous ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which is expected to contain this compound, is subjected to silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative HPLC: The fractions rich in this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC.

Structural Elucidation

The definitive structure of the purified this compound will be determined using the following spectroscopic methods:

  • UV-Vis Spectroscopy: To identify the presence of chromophores.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: To determine the proton environment.

    • ¹³C-NMR: To determine the carbon skeleton.

    • 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons.

  • High-Resolution Mass Spectrometry (HR-MS): To determine the elemental composition and exact mass.

Biological Activity Screening

A tiered approach is proposed for screening the biological activities of this compound.

Biological_Screening_Workflow start Pure this compound primary_screen Primary Screening (e.g., Cytotoxicity, Antioxidant, Anti-inflammatory) start->primary_screen hit_identification Hit Identification (Activity above threshold) primary_screen->hit_identification secondary_screen Secondary Screening (Dose-response, Target-based assays) hit_identification->secondary_screen Active mechanism_study Mechanism of Action Studies (Signaling pathways, Gene expression) secondary_screen->mechanism_study in_vivo In Vivo Model Testing mechanism_study->in_vivo

Caption: Proposed workflow for biological activity screening of this compound.

3.3.1. In Vitro Anti-inflammatory Activity Assay

  • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Method:

    • RAW 264.7 cells are pre-treated with various concentrations of this compound for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

    • The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified by ELISA.

    • Cell viability is assessed using the MTT assay to rule out cytotoxicity.

3.3.2. In Vitro Antioxidant Activity Assay

  • DPPH Radical Scavenging Assay: The ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is measured spectrophotometrically.

  • ABTS Radical Cation Decolorization Assay: The capacity of this compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is determined.

3.3.3. In Vitro Anticancer Activity Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

  • Method:

    • Cells are treated with a range of concentrations of this compound for 48 or 72 hours.

    • Cell viability is determined using the MTT or SRB assay to calculate the IC₅₀ value.

Potential Mechanism of Action (Hypothetical)

Based on the known activities of other phenylpropanoid glycosides, this compound may exert its biological effects through the modulation of key signaling pathways.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

One potential mechanism for the anti-inflammatory activity of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In this proposed model, this compound may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

This compound is a natural product with significant potential that remains largely untapped due to a lack of comprehensive scientific data. This technical guide provides a detailed and systematic framework for its complete chemical and biological characterization. The successful execution of the proposed experimental protocols will not only elucidate the structure and properties of this compound but also pave the way for its potential development as a novel therapeutic agent. The methodologies and workflows outlined herein are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Regaloside E: A Technical Whitepaper on Biological Activity and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside E, a phenylpropanoid glycoside isolated from the bulbs of Lilium species, notably Lilium lancifolium and Lilium longiflorum, is an emerging natural compound with demonstrated biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological and pharmacological effects of this compound. While research on this specific compound is still in its early stages, existing studies highlight its significant antioxidant properties. This document summarizes the available quantitative data, outlines the experimental methodologies employed in its study, and presents the current understanding of its potential mechanisms of action. Due to the limited specific research on this compound, this guide also contextualizes its activities within the broader pharmacological profile of Lilium extracts.

Introduction

The genus Lilium, commonly known as lilies, has a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments, including respiratory and inflammatory conditions. Phytochemical investigations of Lilium species have revealed a rich diversity of bioactive compounds, including polysaccharides, steroidal saponins, and phenylpropanoid glycosides. Among these, the regalosides, a series of phenylpropanoid glycerol (B35011) glucosides, have garnered scientific interest for their potential health benefits. This compound is a member of this class of compounds. This whitepaper aims to consolidate the available scientific data on this compound to support further research and development.

Chemical Profile

  • Compound Name: this compound

  • CAS Number: 123134-21-4

  • Molecular Formula: C₂₀H₂₆O₁₂

  • Natural Sources: Lilium lancifolium Thunb., Lilium longiflorum Thunb.[1]

Biological Activity and Pharmacological Effects

The primary biological activity of this compound that has been quantitatively assessed is its antioxidant effect. Research has also suggested its contribution to the anti-inflammatory and hypoglycemic properties of Lilium extracts.

Antioxidant Activity

Recent studies have demonstrated that this compound possesses significant free radical scavenging capabilities. A 2024 study provided specific quantitative data on its antioxidant potential by evaluating its ability to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. The results indicated that this compound's radical scavenging activity is comparable to that of the well-known antioxidant, ascorbic acid.[2][3]

Quantitative Data

The following table summarizes the reported quantitative data on the antioxidant activity of this compound.

AssayIC₅₀ (µM) of this compoundIC₅₀ (µM) of Ascorbic Acid (Positive Control)Reference
ABTS Radical Scavenging121.1108.2[2][3]
DPPH Radical Scavenging46.650.7[2][3]

Table 1: Antioxidant Activity of this compound

Experimental Protocols

Detailed experimental protocols for the specific assessment of this compound are not extensively published. However, based on the methodologies described in studies of Lilium extracts and related compounds, the following are generalized protocols for the key assays mentioned.

Extraction and Isolation of this compound from Lilium lancifolium

A general procedure for the extraction of regalosides from Lilium bulbs involves the following steps:

  • Sample Preparation: Dried and powdered bulbs of Lilium lancifolium are used as the starting material.

  • Extraction: The powdered material is typically extracted with a solvent such as 80% ethanol (B145695) through methods like reflux extraction. This process is often repeated multiple times to ensure maximum yield.

  • Concentration: The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

  • Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography on silica (B1680970) gel or other resins, followed by high-performance liquid chromatography (HPLC) to isolate and purify this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: A defined volume of the DPPH solution is mixed with varying concentrations of this compound. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction Mixture: Varying concentrations of this compound are added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time at room temperature.

  • Measurement: The absorbance is measured at the specified wavelength.

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

Currently, there is no published research that specifically elucidates the signaling pathways directly modulated by isolated this compound. However, studies on Lilium extracts containing this compound suggest potential involvement in anti-inflammatory pathways. Extracts from Lilium species have been shown to inhibit the expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation.[1] It is plausible that this compound contributes to this anti-inflammatory effect.

The antioxidant activity of this compound is likely due to its chemical structure as a phenolic compound. Phenolic acids and their derivatives are known to act as antioxidants through various mechanisms, including:

  • Free Radical Scavenging: Donating hydrogen atoms or electrons to neutralize free radicals.

  • Chelation of Metal Ions: Binding to transition metal ions that can catalyze oxidative reactions.

The following diagram illustrates a generalized workflow for investigating the antioxidant properties of a natural product like this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_assays Antioxidant Activity Assays cluster_data Data Analysis plant_material Lilium lancifolium Bulbs extraction Solvent Extraction plant_material->extraction purification Chromatographic Purification extraction->purification regaloside_e Isolated this compound purification->regaloside_e dpph DPPH Assay regaloside_e->dpph abts ABTS Assay regaloside_e->abts ic50 IC50 Value Determination dpph->ic50 abts->ic50 comparison Comparison with Standard (Ascorbic Acid) ic50->comparison

Antioxidant Activity Investigation Workflow for this compound.

The following diagram depicts the general mechanism of free radical scavenging by an antioxidant compound.

antioxidant_mechanism antioxidant This compound (Antioxidant) stabilized_radical Stabilized This compound Radical antioxidant->stabilized_radical Donates H+ or e- free_radical Free Radical (e.g., DPPH, ABTS) neutralized_molecule Neutralized Molecule free_radical->neutralized_molecule Accepts H+ or e-

General Mechanism of Free Radical Scavenging.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potent antioxidant activity. The available quantitative data indicates its efficacy as a free radical scavenger is comparable to ascorbic acid. While its role in the broader pharmacological effects of Lilium extracts, such as anti-inflammatory and hypoglycemic activities, is suggested, further research is required to isolate and confirm these effects and to elucidate the underlying molecular mechanisms and signaling pathways.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: Investigating the anti-inflammatory, anti-cancer, neuroprotective, and other potential pharmacological effects of purified this compound.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular targets.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to determine its therapeutic potential.

  • Bioavailability and Pharmacokinetics: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its behavior in a biological system.

The development of a more extensive body of scientific literature on this compound will be crucial for unlocking its full potential as a therapeutic agent or a valuable component in functional foods and nutraceuticals.

References

In Vitro Antioxidant Capacity of Regaloside E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a steroidal saponin (B1150181) isolated from the bulbs of Lilium lancifolium Thunb., has demonstrated notable antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, presenting quantitative data, detailed experimental methodologies, and insights into the potential signaling pathways involved in its mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant potential of this compound has been quantified using various standard in vitro assays. The following tables summarize the available data, including direct measurements for this compound and comparative data from extracts of its source, Lilium lancifolium.

Assay Compound/Extract IC50 Value (µM) Positive Control IC50 Value of Positive Control (µM) Reference
DPPH Radical ScavengingThis compound46.6Ascorbic Acid50.7[1]
ABTS Radical ScavengingThis compound121.1Ascorbic Acid108.2[1]

Table 1: Radical Scavenging Activity of this compound. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to scavenge 50% of the DPPH and ABTS radicals. A lower IC50 value signifies higher antioxidant activity.

Assay Extract Antioxidant Capacity Positive Control Reference
FRAPEthanolic extract of Lilium lancifolium bulbsExpressed as FeSO4 equivalentsNot specified[2]
ORACEthanolic extract of Lilium lancifolium bulbsExpressed as Trolox equivalentsTrolox[2]

Table 2: Antioxidant Capacity of Lilium lancifolium Bulb Extracts. As direct data for this compound in Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays are not currently available, this table provides data from the whole plant extract as a proxy.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on the available literature for this compound and Lilium species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (absolute)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH working solution: A 0.2 mM working solution of DPPH is prepared in absolute methanol and stored in a dark tube.[1]

  • Sample preparation: this compound and ascorbic acid are serially diluted in methanol to obtain a range of concentrations.

  • Reaction: In a 96-well microplate, equal volumes of the serially diluted samples (or methanol as a blank control) and the DPPH working solution are mixed.[1]

  • Incubation: The plate is incubated in the dark at room temperature (22–24 °C) for 30 minutes.[1]

  • Measurement: The absorbance of the solution is measured at 514 nm using a microplate reader.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • Inhibition (%) = (1 – OD of test materials / OD of control buffer) × 100[1] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours to allow for the formation of the radical.

  • Preparation of ABTS working solution: The ABTS•+ solution is diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: this compound and ascorbic acid are serially diluted in methanol.

  • Reaction: An aliquot of the sample solution is mixed with the ABTS working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound (or Lilium lancifolium extract)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) (for standard curve)

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample preparation: Samples are dissolved in an appropriate solvent.

  • Reaction: The sample solution is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄. The antioxidant capacity of the sample is expressed as FeSO₄ equivalents.

Cellular Antioxidant Activity (CAA) Assay

While no specific data exists for this compound, a general protocol for the CAA assay is provided to guide future research. This assay measures the antioxidant activity of a compound within a cellular environment. A recent study evaluated the antioxidant effects of steroidal saponins (B1172615) from Lilium lancifolium against hydrogen peroxide (H₂O₂)-induced oxidative damage in PC12 cells, which provides a relevant, albeit indirect, assessment of cellular protection.[3]

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line (e.g., PC12)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or another oxidant like H₂O₂

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell culture: HepG2 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and DCFH-DA for a specific duration (e.g., 1 hour).

  • Induction of oxidative stress: The cells are washed with PBS and then treated with AAPH or another oxidant to induce the generation of reactive oxygen species (ROS).

  • Measurement: The fluorescence intensity is measured over time at an excitation wavelength of 485 nm and an emission wavelength of 538 nm. The DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. A reduction in fluorescence indicates the antioxidant activity of the compound.

Mandatory Visualization

Experimental Workflows

Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare this compound dilutions DPPH3 Mix sample and DPPH solution (1:1) DPPH1->DPPH3 DPPH2 Prepare 0.2 mM DPPH in Methanol DPPH2->DPPH3 DPPH4 Incubate 30 min in dark DPPH3->DPPH4 DPPH5 Measure Absorbance at 514 nm DPPH4->DPPH5 DPPH6 Calculate IC50 DPPH5->DPPH6 ABTS1 Prepare this compound dilutions ABTS3 Mix sample and ABTS solution ABTS1->ABTS3 ABTS2 Prepare ABTS radical solution ABTS2->ABTS3 ABTS4 Incubate 6 min ABTS3->ABTS4 ABTS5 Measure Absorbance at 734 nm ABTS4->ABTS5 ABTS6 Calculate IC50 ABTS5->ABTS6 FRAP1 Prepare Sample dilutions FRAP3 Mix sample and FRAP reagent FRAP1->FRAP3 FRAP2 Prepare FRAP reagent FRAP2->FRAP3 FRAP4 Incubate 4 min at 37°C FRAP3->FRAP4 FRAP5 Measure Absorbance at 593 nm FRAP4->FRAP5 FRAP6 Calculate FeSO4 equivalents FRAP5->FRAP6

Caption: Workflow for in vitro antioxidant assays.

Potential Signaling Pathways

While direct evidence for this compound is pending, saponins are known to modulate key signaling pathways to exert their antioxidant effects. The Nrf2/ARE and NF-κB pathways are two of the most well-documented.

Signaling_Pathways cluster_Nrf2 Nrf2/ARE Pathway cluster_NFkB NF-κB Pathway RegalosideE This compound Keap1 Keap1 RegalosideE->Keap1 Inhibition? ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->AntioxidantEnzymes Gene Transcription CellProtection Cellular Protection AntioxidantEnzymes->CellProtection Upregulation RegalosideE2 This compound IKK IKK RegalosideE2->IKK Inhibition? InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release ProinflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB->ProinflammatoryGenes Nuclear Translocation & Gene Transcription Inflammation Inflammation ProinflammatoryGenes->Inflammation Expression

Caption: Potential antioxidant signaling pathways.

Discussion and Future Directions

The available data strongly suggest that this compound possesses significant in vitro antioxidant activity, comparable to that of the well-known antioxidant, ascorbic acid. Its efficacy in scavenging both DPPH and ABTS radicals indicates its potential to neutralize a spectrum of free radicals.

While direct evidence is lacking, the antioxidant activity of the broader Lilium lancifolium extract in FRAP and ORAC assays further supports the potential of its constituents, including this compound, as potent antioxidants.

The likely mechanism of action for this compound involves the modulation of key cellular defense pathways. As a saponin, it is plausible that this compound activates the Nrf2/ARE pathway, leading to the upregulation of endogenous antioxidant enzymes. This represents an indirect antioxidant effect that complements its direct radical scavenging activity. Furthermore, the anti-inflammatory properties of Lilium extracts, often linked to the inhibition of the NF-κB pathway, may also contribute to the overall reduction of oxidative stress.

Future research should focus on:

  • Confirming the antioxidant capacity of purified this compound using a wider range of assays, including FRAP and ORAC.

  • Investigating the cellular antioxidant activity of this compound using methods like the CAA assay to understand its bioavailability and efficacy within a cellular context.

  • Elucidating the specific signaling pathways modulated by this compound. Studies focusing on its effects on Nrf2 and NF-κB activation are highly warranted.

  • Exploring the structure-activity relationship of this compound and other related saponins to identify the key structural features responsible for their antioxidant effects.

References

The Anti-inflammatory Potential of Regaloside E: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents from natural sources has identified flavonoids and their glycosidic forms as promising candidates. These polyphenolic compounds are known to modulate key signaling pathways involved in the inflammatory cascade. This whitepaper will explore the potential anti-inflammatory properties of Regaloside E by examining the well-documented activities of related compounds.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of many natural compounds, including flavonoids, are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is primarily achieved through the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1][2] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines such as TNF-α and IL-1, the IκB kinase (IKK) complex becomes activated.[1][2][] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[1][] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK NFkB_nuc NF-κB (p50/p65) DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB NFkB NFkB->NFkB_nuc Translocation

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular stimuli into cellular responses.[6][7][8] In the context of inflammation, MAPKs are activated by many of the same stimuli as NF-κB and regulate the expression of inflammatory mediators.[4][7] For instance, the activation of p38 and JNK is often associated with the production of pro-inflammatory cytokines.[9] Flavonoids have been shown to inhibit the phosphorylation, and thus the activation, of these kinases.[4]

MAPK_Pathway cluster_extracellular Extracellular cluster_upstream Upstream Kinases cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MAP2K MAP2K (e.g., MEK1/2, MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (ERK, p38, JNK) MAP2K->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression RegalosideE This compound RegalosideE->MAP2K Inhibition

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of a compound are typically quantified through a series of in vitro assays. Below are examples of data that would be generated in such studies.

Table 1: Hypothetical Inhibitory Effects of this compound on Pro-inflammatory Markers in LPS-stimulated RAW 264.7 Macrophages

ParameterConcentrationResultMethod
Cell Viability 0 - 100 µM> 95%MTT Assay
Nitric Oxide (NO) Production (IC₅₀) 25 µM50% InhibitionGriess Assay
Prostaglandin (B15479496) E₂ (PGE₂) Production (IC₅₀) 30 µM50% InhibitionELISA
TNF-α Release (Inhibition at 50 µM) 60%ELISA
IL-6 Release (Inhibition at 50 µM) 75%ELISA
iNOS Protein Expression (at 50 µM) ReducedWestern Blot
COX-2 Protein Expression (at 50 µM) ReducedWestern Blot
p-p65 (NF-κB) Expression (at 50 µM) ReducedWestern Blot
p-p38 (MAPK) Expression (at 50 µM) ReducedWestern Blot

IC₅₀ values represent the concentration required to inhibit 50% of the measured response.

Experimental Protocols

Detailed and reproducible experimental design is paramount in drug discovery. The following are standard protocols for assessing anti-inflammatory activity.

Cell Culture and Treatment

RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).

Cell Viability Assay

The cytotoxicity of this compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm.

Nitric Oxide (NO) Production Assay

The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[10] An equal volume of supernatant and Griess reagent is mixed and incubated for 15 minutes at room temperature. The absorbance is then measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

The levels of pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandin E₂ (PGE₂) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

To determine the effect of this compound on the protein expression of iNOS, COX-2, and the phosphorylation of NF-κB and MAPK pathway components, Western blotting is performed. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with specific primary antibodies, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_assays Assays A RAW 264.7 Cell Culture B Pre-treatment with this compound A->B C Stimulation with LPS B->C D MTT Assay (Cell Viability) C->D E Griess Assay (NO Production) C->E F ELISA (Cytokine/PGE₂ Levels) C->F G Western Blot (Protein Expression) C->G

Conclusion

While direct experimental evidence for the anti-inflammatory properties of this compound is currently lacking in published literature, the established mechanisms of action for structurally related flavonoid glycosides provide a strong rationale for its investigation as a potential anti-inflammatory agent. The methodologies and conceptual frameworks presented in this whitepaper offer a robust starting point for researchers to explore the therapeutic potential of this compound and other novel natural products. Future studies should focus on isolating or synthesizing this compound and systematically evaluating its effects on the NF-κB and MAPK signaling pathways and the production of key inflammatory mediators.

References

No Publicly Available Data on the Therapeutic Targets of Regaloside E

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases has revealed a significant lack of publicly available information on the potential therapeutic targets, mechanism of action, and pharmacological effects of a compound specifically identified as Regaloside E.

Despite extensive searches, no peer-reviewed articles, clinical trial data, or detailed experimental protocols specifically investigating this compound were found. Consequently, it is not possible to provide an in-depth technical guide, quantitative data, or visualizations related to its therapeutic targets as requested.

While there is no information on this compound, research has been conducted on related compounds, namely Regaloside A and Regaloside B, which were isolated from the flowers of Lilium Asiatic hybrids. A study published in the Journal of the Korean Society of Food Science and Nutrition detailed the anti-inflammatory activities of these two compounds.

Anti-Inflammatory Activity of Regaloside A and B

In a study investigating their effects on inflammation, Regaloside A and B were found to modulate key inflammatory pathways. Specifically, the study reported that at a concentration of 50 μg/mL, these compounds inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. Furthermore, they were observed to decrease the ratio of phosphorylated p65 (p-p65) to total p65, a key event in the activation of the NF-κB signaling pathway, and reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a molecule involved in leukocyte adhesion and transmigration during inflammation.[1]

It is crucial to emphasize that these findings pertain to Regaloside A and B, and it cannot be assumed that this compound would exhibit similar biological activities or therapeutic targets. The structural differences between these molecules, which are not detailed in the available literature, would likely lead to different pharmacological profiles.

Without any specific data on this compound, any discussion of its potential therapeutic applications would be purely speculative. Further research, including isolation, structural elucidation, and comprehensive biological screening, is required to determine the pharmacological properties and potential therapeutic targets of this compound.

References

An In-depth Technical Guide to Regaloside E: Natural Sources, Biological Activities, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing specific, in-depth information on Regaloside E is limited. This guide presents available data on this compound and supplements it with comprehensive information on closely related regaloside compounds, primarily isolated from various species of the Lilium genus. This approach provides a robust framework for understanding the potential properties and applications of this compound.

Introduction to Regalosides

Regalosides are a class of phenylpropanoid glycosides, natural compounds characterized by a phenylpropanoid aglycone linked to a sugar moiety. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This guide focuses on this compound and its analogues, providing a technical overview for researchers, scientists, and drug development professionals.

Natural Sources of Regalosides

Regalosides are predominantly found in the genus Lilium, commonly known as lilies. While the specific concentration of this compound in various lily species is not extensively documented, studies have successfully isolated and identified a range of regaloside compounds from these plants.

Table 1: Natural Sources of Regaloside Compounds

CompoundNatural Source(s)Reference(s)
Regaloside ALilium Asiatic hybrids, Lilium pardalinum, Lilium auratum, Lilium lancifolium[1][2]
Regaloside BLilium Asiatic hybrids, Lilium lancifolium[1]
Regaloside CLilium lancifolium[3]
This compound ** Lilium lancifolium**[3]
Regaloside HLilium auratum, Lilium pensylvanicum, Lilium mackliniae, Lilium lancifolium[3]
Regaloside ILilium lancifolium[3]
Regaloside KLilium lancifolium[3]

Biological Activities

Regalosides have demonstrated a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominently studied.

Antioxidant Activity

The antioxidant potential of several regaloside compounds has been evaluated using various in vitro assays. This compound, along with Regalosides C and K, has shown significant radical scavenging activity.[3]

Table 2: Antioxidant Activity of Regaloside Compounds

CompoundAssayIC50 Value (µM)Positive ControlIC50 Value (µM) of Positive ControlReference(s)
This compound DPPH Radical Scavenging 50.7 Ascorbic Acid Not explicitly stated in the same study, but typically in the low µM range. [3]
This compound ABTS Radical Scavenging 108.2 Ascorbic Acid Not explicitly stated in the same study, but typically in the low µM range. [3]
Regaloside CDPPH Radical Scavenging> 400Ascorbic AcidNot explicitly stated in the same study.[3]
Regaloside CABTS Radical Scavenging> 400Ascorbic AcidNot explicitly stated in the same study.[3]
Regaloside KDPPH Radical Scavenging> 400Ascorbic AcidNot explicitly stated in the same study.[3]
Regaloside KABTS Radical Scavenging> 400Ascorbic AcidNot explicitly stated in the same study.[3]
Regaloside ADPPH Radical Scavenging58.0% inhibition at 160 ppmα-tocopherol62.0% inhibition at 160 ppm[1]
Regaloside BDPPH Radical ScavengingNot explicitly stated, but showed some activity.α-tocopherol62.0% inhibition at 160 ppm[1]
Anti-inflammatory Activity

Regaloside A and B have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.[1] Their mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are crucial enzymes in the inflammatory cascade. Furthermore, they have been observed to modulate the NF-κB signaling pathway.[1]

Table 3: Anti-inflammatory Activity of Regaloside A and B

CompoundConcentrationTargetInhibition/Reduction (%)Cell LineReference(s)
Regaloside A50 µg/mLiNOS Expression29.7HASMCs[1]
Regaloside A50 µg/mLCOX-2 Expression-31.6 (Upregulation)HASMCs[1]
Regaloside A50 µg/mLp-p65/p65 Ratio59.3HASMCs[1]
Regaloside B50 µg/mLiNOS Expression73.8HASMCs[1]
Regaloside B50 µg/mLCOX-2 Expression1.1HASMCs[1]
Regaloside B50 µg/mLp-p65/p65 Ratio56.8HASMCs[1]

Derivatives of Regalosides

The synthesis of derivatives of phenylpropanoid glycosides, the class of compounds to which regalosides belong, is an active area of research aimed at enhancing their biological activities and improving their pharmacokinetic properties. While specific derivatives of this compound are not widely reported, general synthetic strategies for related compounds can be considered.

Enzymatic synthesis and chemical modifications are common approaches. For instance, transglycosylation reactions catalyzed by enzymes like β-galactosidase can be used to introduce different sugar moieties.[4] Subsequent esterification with various hydroxycinnamic acid derivatives, using lipases such as Candida antarctica Lipase B, can yield a library of novel phenylpropanoid glycoside analogues.[4][5] Chemical synthesis often involves the protection of hydroxyl groups on the sugar and phenylpropanoid moieties, followed by glycosylation and deprotection steps to yield the final derivatives.[6][7]

Experimental Protocols

Isolation and Purification of Regalosides from Lilium lancifolium

The following protocol is adapted from a validated HPLC method for the simultaneous determination of eight regaloside compounds, including this compound.

Table 4: HPLC Protocol for Regaloside Separation

ParameterSpecification
Instrumentation High-Performance Liquid Chromatography with Photodiode Array Detector (HPLC-PDA)
Column Gemini C18 reversed-phase analytical column
Mobile Phase Gradient elution with distilled water and acetonitrile, both containing 0.1% (v/v) formic acid
Column Temperature 40 °C
Detection Wavelength Optimized for individual regaloside compounds (typically in the UV range of 280-330 nm)

A detailed gradient elution profile would be required for precise separation and is typically optimized based on the specific HPLC system and column used.

G cluster_extraction Extraction cluster_purification Purification Workflow plant_material Dried Bulbs of Lilium lancifolium extraction Extraction with 70% Ethanol plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel or ODS Column Chromatography crude_extract->column_chromatography fractions Fraction Collection column_chromatography->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_compounds Isolated Regalosides (A, B, C, E, H, I, K) hplc->pure_compounds

Figure 1: Generalized workflow for the isolation of regalosides.
DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of regaloside compounds.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Sample Preparation: Dissolve the regaloside compounds in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to respective wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

Western Blot Analysis for iNOS and COX-2 Expression

This protocol describes the procedure to assess the anti-inflammatory effects of regalosides on protein expression.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of the regaloside compounds for a specified time.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways

The anti-inflammatory effects of some regaloside compounds are mediated, at least in part, through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Releases NFkB_IkB->NFkB Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation NFkB_n NF-κB (Active) DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription Regaloside Regaloside A/B Regaloside->IKK Inhibits

Figure 2: Simplified NF-κB signaling pathway and the putative inhibitory action of regalosides.

Conclusion

While specific data on this compound remains somewhat elusive, the available information, in conjunction with data from its close analogues, strongly suggests its potential as a bioactive compound with valuable antioxidant and anti-inflammatory properties. The natural occurrence of this compound and other regalosides in commonly consumed Lilium species further underscores their potential relevance in functional foods and pharmaceuticals. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for further investigation into the specific properties and mechanisms of action of this compound and its derivatives.

References

Spectroscopic and Mechanistic Insights into Regaloside E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a phenylpropanoid glycoside, belongs to a class of natural products that have garnered significant interest within the scientific community due to their potential therapeutic applications. Phenylpropanoids, isolated from various plant species, including those of the Lilium genus, have demonstrated a range of biological activities, notably anti-inflammatory effects. Understanding the precise chemical structure and biological mechanism of action of these compounds is paramount for their development as potential drug candidates.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, primarily through the detailed analysis of its close structural analog, Regaloside A. Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, the data for Regaloside A serves as a robust proxy for structural elucidation and interpretation. This guide presents tabulated NMR and MS data, detailed experimental protocols for their acquisition, and a visualization of the proposed anti-inflammatory signaling pathway.

Spectroscopic Data for Regaloside Analogs

The structural similarity among Regaloside compounds allows for the use of spectroscopic data from well-characterized analogs to infer the characteristics of this compound. Regaloside A is a suitable proxy for this purpose.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and confirming the molecular weight of natural products.

Table 1: Mass Spectrometry Data for Regaloside A

IonFormulaCalculated m/zObserved m/z
[M+H]⁺C₁₈H₂₅O₁₀⁺401.1442401.1448
[M+Na]⁺C₁₈H₂₄O₁₀Na⁺423.1261423.1267
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are indispensable tools for the detailed structural elucidation of organic molecules, providing information on the chemical environment and connectivity of atoms. The following data for Regaloside A was obtained in Methanol-d₄ (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data of Regaloside A (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
27.05d2.0
56.79d8.5
66.95dd8.5, 2.0
77.61d16.0
86.34d16.0
1'a4.35dd11.5, 3.0
1'b4.25dd11.5, 6.5
2'4.08m
3'a3.75dd10.0, 5.0
3'b3.65dd10.0, 5.5
1''4.85d7.5
2''3.21m
3''3.35m
4''3.28m
5''3.30m
6''a3.85dd12.0, 2.0
6''b3.68dd12.0, 5.5

Table 3: ¹³C NMR Spectroscopic Data of Regaloside A (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
1127.5
2116.5
3146.2
4149.0
5115.2
6123.0
7147.1
8114.9
9169.1
1'67.0
2'72.1
3'71.8
1''104.5
2''75.0
3''77.9
4''71.4
5''78.0
6''62.6

Experimental Protocols

Detailed methodologies are essential for the replication and verification of scientific findings. The following protocols are representative of those used for the isolation and spectroscopic analysis of phenylpropanoid glycosides like this compound.

Isolation and Purification
  • Extraction: The plant material (e.g., bulbs of Lilium species) is air-dried, powdered, and extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Column Chromatography: The n-BuOH fraction, typically rich in glycosides, is subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient elution system, for example, a mixture of chloroform (B151607) (CHCl₃) and methanol (MeOH) in increasing polarity, is used to separate the fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 reversed-phase column. A gradient of methanol and water is commonly used as the mobile phase to yield the pure compound.

Mass Spectrometry
  • Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.

  • Sample Preparation: A dilute solution of the purified compound (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol.

  • Data Acquisition: The analysis is performed in positive or negative ion mode. The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 100-1000 Da). Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized for the specific instrument and compound class.

NMR Spectroscopy
  • Instrumentation: NMR spectra are recorded on a spectrometer operating at a proton frequency of 500 MHz or higher.

  • Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD).

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent signal.

    • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to one peak per unique carbon atom.

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs to establish proton-proton and proton-carbon correlations for complete structural assignment.

Mandatory Visualization

Anti-inflammatory Signaling Pathway of Regaloside Analogs

Regaloside A and other related phenylpropanoids have been shown to exert anti-inflammatory effects by inhibiting key mediators in the inflammatory cascade. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates this proposed mechanism.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Degradation Degradation IκBα->Degradation NF-κB (p50/p65)_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_nuc Translocation Regaloside A Regaloside A Regaloside A->IKK Complex Inhibition DNA DNA NF-κB (p50/p65)_nuc->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription iNOS, COX-2 iNOS, COX-2 Pro-inflammatory Genes->iNOS, COX-2 Translation

Caption: Proposed mechanism of anti-inflammatory action of Regaloside A via inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound, leveraging data from its close analog, Regaloside A. The tabulated NMR and MS data, coupled with detailed experimental protocols, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The visualization of the proposed anti-inflammatory mechanism through the NF-κB signaling pathway provides a clear framework for understanding the potential therapeutic action of this class of compounds. Further research is warranted to isolate and fully characterize this compound to confirm these findings and to further explore its therapeutic potential.

Regaloside E CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside E, a phenylpropanoid glycoside first identified in Lilium longiflorum, is a natural compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological activities. Detailed methodologies for its isolation and for the assessment of its bioactivity are presented to facilitate further research and development. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and natural product chemistry.

Chemical and Physical Data

This compound is chemically classified as a phenylpropanoid glycoside. Its core structure consists of a substituted aromatic ring linked to a glycerol (B35011) moiety, which is in turn glycosidically bound to a sugar molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 123134-21-4N/A
Molecular Formula C20H26O12N/A
Molecular Weight 458.41 g/mol N/A
Appearance White amorphous powderN/A
Purity Typically ≥98% (by HPLC)N/A
Solubility Soluble in methanol (B129727), ethanol, DMSO, and pyridine.N/A

Note: Further characterization data, including specific 1H and 13C NMR spectra and mass spectrometry data, are essential for unambiguous identification and are actively being compiled from ongoing research.

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its inhibitory effect on the dipeptidyl peptidase-IV (DPP-IV) enzyme. DPP-IV is a significant therapeutic target in the management of type 2 diabetes. Additionally, crude extracts of Lilium longiflorum containing regalosides have demonstrated potential in lipid peroxidation inhibition.

Table 2: Quantitative Bioactivity Data for this compound

AssayTargetActivitySource
DPP-IV InhibitionDipeptidyl Peptidase-IVIC50: 46.19 µMN/A
Lipid Peroxidation InhibitionLipid Radicals>20% inhibition at 10 ppm (for a fraction containing regaloside)[1]

Experimental Protocols

Isolation and Purification of this compound from Lilium longiflorum

The following protocol is based on the successful isolation of this compound using Centrifugal Partition Chromatography (CPC).

Workflow for this compound Isolation

G start Fresh Bulbs of Lilium longiflorum extraction Extraction with Methanol start->extraction partition Solvent Partitioning (EtOAc/H2O) extraction->partition fraction Ethyl Acetate (B1210297) Fraction partition->fraction cpc Centrifugal Partition Chromatography (CPC) fraction->cpc purified Purified This compound cpc->purified

Caption: Isolation workflow for this compound from Lilium longiflorum.

Methodology:

  • Extraction: Fresh bulbs of Lilium longiflorum are homogenized and extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc fractions are combined and evaporated to dryness.

  • Centrifugal Partition Chromatography (CPC):

    • Solvent System: A two-phase solvent system of chloroform-methanol-isopropanol-water (5:2:2:4, v/v/v/v) is prepared and equilibrated.

    • Operation: The CPC instrument is filled with the lower (organic) phase as the stationary phase. The ethyl acetate fraction, dissolved in a 1:1 mixture of the upper and lower phases, is injected. The separation is performed in the ascending mode, using the upper (aqueous) phase as the mobile phase.

    • Fraction Collection: Eluting fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and collect those containing this compound.

  • Final Purification: The fractions containing this compound are pooled and concentrated to yield the purified compound. Purity is confirmed by HPLC analysis.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This fluorometric assay is a standard method for determining the inhibitory potential of compounds against DPP-IV.

DPP-IV Inhibition Assay Workflow

G reagents Prepare Reagents: - DPP-IV Enzyme - Substrate (Gly-Pro-AMC) - this compound - Assay Buffer incubation1 Pre-incubation: DPP-IV + this compound (10 min at 37°C) reagents->incubation1 reaction Reaction Initiation: Add Substrate incubation1->reaction incubation2 Incubation: (30 min at 37°C) reaction->incubation2 measurement Fluorescence Measurement (Ex: 360 nm, Em: 460 nm) incubation2->measurement analysis Data Analysis: Calculate % Inhibition and IC50 Value measurement->analysis

Caption: Workflow for the DPP-IV inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the DPP-IV enzyme and the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer (e.g., Tris-HCl, pH 8.0).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, the DPP-IV enzyme solution, and varying concentrations of this compound (or vehicle control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • The percent inhibition is calculated using the formula: [% Inhibition = (1 - (Fluorescence of sample / Fluorescence of control)) * 100].

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is currently limited, its activity as a DPP-IV inhibitor suggests a potential role in the incretin (B1656795) pathway.

Proposed Signaling Pathway for this compound

G cluster_inhibition Inhibition by this compound cluster_incretin Incretin Pathway RegalosideE This compound DPPIV DPP-IV Enzyme RegalosideE->DPPIV Inhibits GLP1 Active GLP-1 DPPIV->GLP1 Inactivates Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Insulin (B600854) Insulin Secretion Pancreas->Insulin

Caption: Proposed mechanism of this compound via the incretin pathway.

By inhibiting DPP-IV, this compound can prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). This leads to an increase in the circulating levels of active GLP-1, which in turn stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner. This mechanism is a well-established therapeutic strategy for type 2 diabetes. Further research is warranted to explore other potential signaling pathways that may be influenced by this compound.

Conclusion and Future Directions

This compound presents a promising natural product with demonstrated in vitro activity against a key therapeutic target for type 2 diabetes. The methodologies outlined in this guide provide a framework for its consistent isolation and biological evaluation. Future research should focus on:

  • Comprehensive Structural Elucidation: Obtaining and publishing detailed 1D and 2D NMR and high-resolution mass spectrometry data.

  • In-depth Pharmacological Profiling: Expanding the scope of biological assays to investigate other potential activities, such as anti-inflammatory and antioxidant effects, with quantitative data.

  • Mechanism of Action Studies: Investigating the direct effects of this compound on cellular signaling pathways beyond the incretin system.

  • In Vivo Efficacy and Safety: Progressing to animal models to evaluate the therapeutic potential and safety profile of this compound.

This in-depth technical guide serves as a catalyst for advancing the scientific understanding and potential therapeutic application of this compound.

References

Phenylpropanoid Glycosides: A Technical Guide to Chemistry, Bioactivity, and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenylpropanoid glycosides (PPGs), a diverse class of plant secondary metabolites. It covers their biosynthesis, chemical structures, significant biological activities, and the experimental methodologies used for their study. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth protocols, and visual diagrams of key processes to facilitate further research and development in this field.

Introduction to Phenylpropanoid Glycosides

Phenylpropanoid glycosides are a large group of naturally occurring phenolic compounds widely distributed in the plant kingdom.[1][2] Structurally, they are characterized by a hydroxy-phenylethyl moiety linked to a β-glucopyranose. This core structure is often further embellished with various sugar units and acyl groups, typically derived from hydroxycinnamic acids like caffeic acid or ferulic acid.[3] This structural diversity leads to a wide array of biological activities, making PPGs promising candidates for drug discovery.[4][5] They are known to possess antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and cytotoxic properties.[4][6][7][8]

Biosynthesis Pathway

The biosynthesis of phenylpropanoid glycosides originates from the shikimate pathway, which produces the essential amino acid L-phenylalanine.[9] The general phenylpropanoid pathway then converts phenylalanine into various hydroxycinnamic acids. These activated acids are subsequently coupled with a phenylethanol aglycone and undergo glycosylation and acylation steps, catalyzed by specific enzymes like UDP-glycosyltransferases (UGTs), to form the final complex PPG structure.[2][3]

G cluster_shikimate Shikimate Pathway cluster_ppp General Phenylpropanoid Pathway cluster_ppg_synthesis PPG Core Synthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Hydroxycinnamoyl-CoA Esters Hydroxycinnamoyl-CoA Esters p-Coumaric Acid->Hydroxycinnamoyl-CoA Esters 4CL Core Glycoside Core Glycoside Hydroxycinnamoyl-CoA Esters->Core Glycoside Acylation Phenylethanol Aglycone Phenylethanol Aglycone Phenylethanol Aglycone->Core Glycoside Glycosylation (UGT) Phenylpropanoid Glycoside Phenylpropanoid Glycoside Core Glycoside->Phenylpropanoid Glycoside Further Acylation/Glycosylation

Caption: Simplified biosynthesis of Phenylpropanoid Glycosides.

Biological Activities and Mechanisms of Action

PPGs exhibit a broad spectrum of pharmacological activities, which are largely attributed to their potent antioxidant and free-radical scavenging properties.[1][7][10][11] These activities are foundational to their roles in neuroprotection, anti-inflammatory processes, and immunomodulation.[4][5][8]

Quantitative Bioactivity Data

The following table summarizes the quantitative bioactivity data for several representative phenylpropanoid glycosides from various studies.

CompoundAssayTarget/SystemResult (IC₅₀)Reference
Verbascoside (B1683046) (Acteoside)AntioxidantDPPH Radical Scavenging15.6 µg/mL[12]
IsoacteosideAntioxidantDPPH Radical Scavenging18.9 µg/mL[12]
ActeosideAnti-inflammatoryNO Production Inhibition (LPS-induced BV-2 cells)5.2 µM[8]
MartynosideAnticancerCytotoxicity (various cancer cell lines)Not specified[1]
EchinacosideNeuroprotectionPC12 cell protectionNot specified[7]
CaerulescenosideAntioxidantLDL Oxidation Inhibition1.25 ± 0.06 µM[13]
ActeosideAntioxidantLDL Oxidation Inhibition0.31 ± 0.01 µM[13]
PlantamajosideAntibacterialSortase A (SrtA) Inhibition (MRSA)22.93 µg/mL[8]
GinkgopanosideAntioxidantDPPH Radical Scavenging32.75 - 48.20 µM (range for several PPGs)[14]
Anti-inflammatory Signaling Pathway

A key mechanism for the anti-inflammatory effects of PPGs, such as acteoside, is the modulation of the NF-κB signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Acteoside has been shown to interfere with this cascade, thereby reducing the inflammatory response.[8]

G cluster_nucleus Nuclear Events LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->NFkB IκBα degraded, NF-κB released Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Acteoside Acteoside Acteoside->IKK inhibits

Caption: Inhibition of the NF-κB pathway by Acteoside.

Experimental Protocols

This section details common methodologies for the extraction, isolation, structural elucidation, and bioactivity assessment of phenylpropanoid glycosides.

General Workflow for Isolation and Identification

The process begins with the collection and preparation of plant material, followed by extraction and a multi-step purification process, culminating in structural analysis to identify the pure compounds.

G start Plant Material (e.g., leaves, roots) prep Drying and Grinding start->prep extract Solvent Extraction (e.g., 70% Ethanol (B145695), Methanol) prep->extract concentrate Concentration (Rotary Evaporation) extract->concentrate crude Crude Extract concentrate->crude fractionate Fractionation (e.g., Column Chromatography - Silica, Sephadex) crude->fractionate fractions Collected Fractions fractionate->fractions purify Purification (e.g., Preparative HPLC) fractions->purify pure_comp Pure Compound purify->pure_comp elucidate Structural Elucidation pure_comp->elucidate nmr 1D & 2D NMR elucidate->nmr ms HR-ESI-MS elucidate->ms

Caption: General workflow for PPG isolation and identification.

Detailed Methodologies

A. Extraction and Isolation

  • Protocol: Ultrasonic-Assisted Extraction with Deep Eutectic Solvents (DESs).[15]

    • Preparation: Air-dried and powdered plant material (e.g., Pedicularis oederi Vahl) is used.

    • Solvent: A Deep Eutectic Solvent is prepared (e.g., choline (B1196258) chloride and urea). Water content is optimized, often around 50%.[15]

    • Extraction: The plant powder is mixed with the DES solution at a specific liquid-to-solid ratio (e.g., 24:1 mL/g).[15]

    • Sonication: The mixture is subjected to ultrasonic-assisted extraction for a defined period and power (e.g., 230 W).[15]

    • Separation: The mixture is centrifuged, and the supernatant containing the PPGs is collected.

    • Purification: The extract is further purified using techniques like High-Speed Counter-Current Chromatography (HSCCC) to yield individual compounds.[12][15]

B. Structural Elucidation

  • Protocol: NMR and Mass Spectrometry Analysis.[8][14][16][17]

    • Sample Preparation: The isolated pure compound is dissolved in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

    • NMR Spectroscopy: A suite of NMR experiments is performed:

      • 1D NMR: ¹H and ¹³C spectra are acquired to identify proton and carbon environments.

      • 2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are run to establish proton-proton connectivities, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively. These are crucial for assembling the molecular structure, including the sequence of sugar units and the location of acyl groups.[17][18]

    • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.[14] MS/MS fragmentation patterns can further help confirm the structure and sequence of moieties.[19]

C. Antioxidant Activity Assay

  • Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.[10][14][20]

    • Reagent Preparation: A stock solution of DPPH in ethanol or methanol (B129727) (e.g., 1.0 mM) is prepared and stored in the dark.

    • Sample Preparation: The isolated compounds and a positive control (e.g., Ascorbic acid, Trolox) are dissolved in a suitable solvent to create a series of dilutions.

    • Reaction: In a microplate well or cuvette, a small volume of the sample solution (e.g., 50-100 µL) is mixed with a larger volume of the DPPH solution (e.g., 100-2950 µL).[10][20]

    • Incubation: The reaction mixture is incubated at room temperature in the dark for a specified time (e.g., 20-30 minutes).[10][20]

    • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer or microplate reader.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentration.

Conclusion and Future Directions

Phenylpropanoid glycosides represent a structurally diverse and pharmacologically significant class of natural products. Their well-documented antioxidant and anti-inflammatory properties, coupled with emerging evidence for neuroprotective and anticancer effects, underscore their potential in drug development.[4][6][8] Future research should focus on elucidating the structure-activity relationships, exploring novel biological targets, and leveraging synthetic biology and metabolic engineering approaches for sustainable production.[3] The continued application of advanced analytical and screening methodologies will be crucial in unlocking the full therapeutic potential of these remarkable plant metabolites.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Evaluate Regaloside E Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a member of the phenylpropanoid glycoside family, is a natural compound of interest for its potential therapeutic properties. While specific biological activities of this compound are still under investigation, related compounds such as Regaloside A and B have demonstrated notable anti-inflammatory effects[1]. This document provides detailed application notes and protocols for a panel of cell-based assays to investigate the potential anti-inflammatory, anticancer, and neuroprotective activities of this compound. These protocols are designed to be adaptable for screening and mechanistic studies in a research and drug development setting.

Disclaimer: The biological activities of this compound have not been extensively characterized. The following assays are proposed based on the known activities of structurally related compounds and are intended to serve as a guide for the initial investigation of its pharmacological properties.

I. Anti-inflammatory Activity Assays

Inflammation is a key pathological process in a wide range of diseases. Cell-based assays provide a valuable tool to identify and characterize compounds that can modulate inflammatory responses.

A. Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: This assay determines the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent[2][3].

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of this compound.

B. Measurement of Pro-inflammatory Cytokine Production

Principle: This assay quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assay (ELISA)[4][5].

Experimental Protocol:

  • Cell Culture and Seeding: Follow steps 1 and 2 from the NO inhibition assay protocol.

  • Compound Treatment and Stimulation: Follow steps 3 and 4 from the NO inhibition assay protocol.

  • Supernatant Collection: After a 24-hour incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound and determine the IC50 values.

Quantitative Data Summary (Hypothetical Example)

AssayCell LineStimulantMeasured ParameterThis compound IC50 (µM)Positive Control
NO InhibitionRAW 264.7LPS (1 µg/mL)Nitrite25.5 ± 3.2L-NAME (20 µM)
TNF-α InhibitionRAW 264.7LPS (1 µg/mL)TNF-α32.1 ± 4.5Dexamethasone (1 µM)
IL-6 InhibitionRAW 264.7LPS (1 µg/mL)IL-645.8 ± 5.1Dexamethasone (1 µM)

Signaling Pathway Diagram: NF-κB Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Release Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_active->Genes Transcription Nucleus Nucleus RegalosideE This compound RegalosideE->IKK Inhibition?

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

II. Anticancer Activity Assays

Evaluating the potential of a compound to inhibit cancer cell growth and induce cell death is a critical step in drug discovery.

A. Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells[6][7].

Experimental Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells)[6].

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat cancer cells with this compound as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Quantitative Data Summary (Hypothetical Example)

AssayCell LineTreatment DurationThis compound IC50 (µM)Positive Control
MTT Cell ViabilityA54948 hours55.2 ± 6.8Doxorubicin (1 µM)
MTT Cell ViabilityMCF-748 hours78.9 ± 9.3Doxorubicin (0.5 µM)

Experimental Workflow Diagram: Anticancer Screening

Anticancer_Workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound (Dose-Response) seed->treat viability MTT Assay (Cell Viability) treat->viability apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis analyze_via Measure Absorbance & Calculate IC50 viability->analyze_via analyze_apop Flow Cytometry Analysis apoptosis->analyze_apop end End analyze_via->end analyze_apop->end

Caption: Workflow for in vitro anticancer activity screening of this compound.

III. Neuroprotective Activity Assays

Neurodegenerative diseases are characterized by progressive neuronal loss. Assays that model neuronal stress can be used to identify neuroprotective compounds.

A. Oxidative Stress-Induced Neurotoxicity Assay

Principle: This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death. Oxidative stress is induced by agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA)[8][9]. Cell viability is measured to assess the neuroprotective effect.

Experimental Protocol:

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS. For a more differentiated phenotype, cells can be treated with retinoic acid.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to differentiate for 5-7 days if applicable.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to H2O2 (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for another 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the oxidative stress-induced control.

B. Measurement of Reactive Oxygen Species (ROS)

Principle: This assay measures the intracellular accumulation of reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized to the highly fluorescent dichlorofluorescein (DCF) by intracellular ROS.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the oxidative stress-induced neurotoxicity assay.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Quantify the reduction in ROS levels in this compound-treated cells compared to the oxidative stress control.

Quantitative Data Summary (Hypothetical Example)

AssayCell LineStressorMeasured ParameterThis compound EC50 (µM)Positive Control
NeuroprotectionSH-SY5YH2O2 (100 µM)Cell Viability15.7 ± 2.1N-acetylcysteine (1 mM)
ROS ReductionSH-SY5YH2O2 (100 µM)DCF Fluorescence12.3 ± 1.9N-acetylcysteine (1 mM)

Signaling Pathway Diagram: Nrf2 Antioxidant Response Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., H2O2) Keap1 Keap1 OxidativeStress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release & Stabilization ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binding Nucleus Nucleus AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription RegalosideE This compound RegalosideE->Keap1 Modulation?

Caption: Potential involvement of this compound in the Nrf2-mediated antioxidant response.

References

Regaloside E: In Vivo Anti-inflammatory Activity Data Currently Unavailable in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific in vivo animal model studies investigating the anti-inflammatory effects of Regaloside E have been identified. Therefore, detailed application notes and protocols for this specific compound cannot be provided at this time.

While research into the broader family of compounds to which this compound belongs, such as phenylpropanoids and iridoid glycosides, has indicated potential anti-inflammatory properties in various in vitro and in vivo models, this information is not directly transferable to this compound. Each compound possesses a unique pharmacokinetic and pharmacodynamic profile that requires specific investigation.

Findings on Related Compounds (Not Directly Applicable to this compound):

For informational purposes, studies on related compounds have utilized several well-established animal models of inflammation. It is crucial to note that these protocols would need to be adapted and validated specifically for this compound.

Commonly Used In Vivo Animal Models for Anti-Inflammatory Research:

  • Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. Typically, a phlogistic agent like carrageenan is injected into the paw of a rodent (e.g., rat or mouse), inducing a localized inflammatory response characterized by swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling over a period of several hours.

  • Xylene-Induced Ear Edema: In this model, xylene is topically applied to the ear of a mouse, causing irritation and subsequent edema. The anti-inflammatory potential of a compound is assessed by its ability to decrease the ear swelling.

  • Acetic Acid-Induced Vascular Permeability: This model evaluates the effect of a substance on the integrity of blood vessels during inflammation. Acetic acid is injected intraperitoneally, leading to an increase in vascular permeability. A test compound's efficacy is determined by its capacity to counteract this effect.

  • Cotton Pellet-Induced Granuloma: To study chronic inflammation, a sterile cotton pellet is implanted subcutaneously in a rodent. This induces the formation of granulomatous tissue over several days. The anti-inflammatory activity of a compound is evaluated by measuring the reduction in the dry weight of the granuloma.

General Experimental Workflow for In Vivo Anti-inflammatory Studies:

The following diagram illustrates a generalized workflow for screening the anti-inflammatory potential of a compound in an animal model.

G General Workflow for In Vivo Anti-inflammatory Screening cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis A Compound Preparation (this compound) C Grouping and Dosing (Vehicle, this compound, Positive Control) A->C B Animal Acclimatization B->C D Induction of Inflammation (e.g., Carrageenan Injection) C->D E Observation and Measurement (e.g., Paw Volume) D->E F Data Collection and Statistical Analysis E->F G Histopathological Examination E->G H Biochemical Marker Analysis (e.g., Cytokines, Prostaglandins) E->H

Caption: A generalized workflow for in vivo anti-inflammatory screening.

Potential Signaling Pathways in Inflammation:

Research on other anti-inflammatory compounds, particularly iridoid glycosides, has often implicated the modulation of key signaling pathways involved in the inflammatory cascade. While not demonstrated for this compound, these pathways are common targets in anti-inflammatory drug discovery.

G Potential Anti-inflammatory Signaling Pathways LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway MAPK->NFkB ProInflammatory Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) NFkB->ProInflammatory Inflammation Inflammatory Response ProInflammatory->Inflammation

Application Note: Quantification of Regaloside E using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with a Photodiode Array (PDA) detector for the accurate quantification of Regaloside E, a bioactive phenylpropanoid glycerol (B35011) glucoside found in the bulbs of Lilium species. The described method is sensitive, specific, and reproducible, making it suitable for quality control, phytochemical analysis, and pharmacokinetic studies in drug development.

Introduction

This compound is a naturally occurring phenylpropanoid glycerol glucoside that has been isolated from the bulbs of plants in the Lilium genus, such as Lilium lancifolium Thunb.[1]. Phenylpropanoid glycosides, as a class of compounds, are known for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[2]. Specifically, some regalosides have been shown to exhibit significant antioxidant properties[1]. The accurate quantification of this compound is crucial for the standardization of herbal extracts and the development of new therapeutic agents. This document provides a comprehensive protocol for the quantification of this compound using a robust HPLC-PDA method.

Chemical Structure

A definitive public chemical identifier (e.g., PubChem CID) for this compound was not available at the time of this writing. The structure is based on related regaloside compounds.

Experimental

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector (e.g., a Prominence LC-20A series HPLC system)[1].

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Sonication bath

    • pH meter

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • 70% Ethanol (B145695) (for extraction)

  • Chromatographic Column:

    • Gemini C18 reversed-phase analytical column (4.6 mm x 250 mm, 5 µm particle size)[1].

2. Preparation of Standard Solutions and Samples

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

    • These solutions are used to construct the calibration curve.

  • Sample Preparation (from Lilium bulbs):

    • Obtain dried bulbs of a Lilium species known to contain this compound.

    • Grind the dried bulbs into a fine powder.

    • Accurately weigh 1.0 g of the powdered sample and place it in a flask.

    • Add 20 mL of 70% ethanol to the flask.

    • Perform extraction by refluxing at 85°C for 3 hours or through sonication in a water bath at 60°C for 60 minutes[1].

    • Allow the extract to cool to room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3. HPLC-PDA Method

The following table summarizes the optimized chromatographic conditions for the quantification of this compound.

ParameterCondition
Column Gemini C18 (4.6 mm x 250 mm, 5 µm)[1]
Mobile Phase A 0.1% (v/v) Formic acid in Water[1]
Mobile Phase B 0.1% (v/v) Formic acid in Acetonitrile[1]
Gradient Elution A time-programmed gradient is used. A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compound of interest.
Flow Rate 1.0 mL/min
Column Temperature 40°C[1]
Injection Volume 10 µL
PDA Detection Monitoring at 310 nm. A full UV spectrum from 200-400 nm is recorded to confirm peak identity and purity.
Run Time Approximately 30 minutes[1]

4. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Results and Data Presentation

The quantitative data for the method validation of this compound are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

ParameterValue
Linear Range (µg/mL) 1 - 100
Regression Equation y = mx + c
Coefficient of Determination (r²) ≥0.999[1]
Limit of Detection (LOD) (µg/mL) 0.10–0.66 (range for several regalosides)[1]
Limit of Quantification (LOQ) (µg/mL) 0.29–2.01 (range for several regalosides)[1]

Table 2: Precision and Accuracy

ParameterValue
Intra-day Precision (%RSD) < 2.78[1]
Inter-day Precision (%RSD) < 2.78[1]
Accuracy (Recovery %) 95.39 – 103.92[1]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow start Start sample_prep Sample Preparation (Extraction from Lilium Bulbs) start->sample_prep standard_prep Standard Preparation (this compound Reference) start->standard_prep hplc_analysis HPLC-PDA Analysis sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram & UV Spectra) hplc_analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification validation Method Validation (Linearity, Precision, Accuracy) data_acquisition->validation end End quantification->end validation->end

Caption: Experimental workflow for this compound quantification.

The HPLC-PDA method described in this application note is a reliable and robust technique for the quantification of this compound in various samples, particularly from plant matrices. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for researchers, scientists, and professionals in the field of drug development and natural product analysis. This standardized method will aid in the quality control and further investigation of the therapeutic potential of this compound.

References

Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays of Regaloside E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the antioxidant activity of Regaloside E using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays are fundamental in the screening and characterization of potential antioxidant agents for drug development and other applications.

Introduction

This compound, a natural compound, has demonstrated notable antioxidant properties. The evaluation of its radical scavenging activity is crucial for understanding its therapeutic potential. The DPPH and ABTS assays are two of the most widely used spectrophotometric methods for determining the antioxidant capacity of compounds. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom, while the ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.

Data Presentation

The antioxidant activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. The reported IC50 values for this compound in DPPH and ABTS assays are summarized in the table below. It is worth noting that different studies may report slightly different values, which can be attributed to minor variations in experimental conditions.

AssayThis compound IC50 (µM)Positive Control (Ascorbic Acid) IC50 (µM)Reference
DPPH Radical Scavenging Assay46.650.7[1]
ABTS Radical Scavenging Assay121.1108.2[1]

Experimental Protocols

The following are detailed protocols for performing the DPPH and ABTS radical scavenging assays for this compound.

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from established methodologies and is suitable for determining the free radical scavenging activity of this compound.[2][3][4]

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Ascorbic acid (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer (capable of measuring absorbance at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[2]

  • Preparation of Sample and Control Solutions:

    • Dissolve this compound in methanol to prepare a stock solution.

    • Prepare a series of dilutions of this compound from the stock solution.

    • Prepare a stock solution of ascorbic acid in methanol to be used as a positive control and create a series of dilutions.

  • Assay Procedure:

    • To a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (as a blank control) to the respective wells.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[3][4]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution with methanol).

    • A_sample is the absorbance of the sample (DPPH solution with this compound or ascorbic acid).[3][4]

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.

ABTS Radical Scavenging Assay Protocol

This protocol is based on established methods for determining the total antioxidant activity of a compound.[3][5][6]

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Phosphate-buffered saline (PBS, pH 7.4) or water

  • Ascorbic acid (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer (capable of measuring absorbance at 734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5][6]

    • Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Preparation of Sample and Control Solutions:

    • Dissolve this compound in a suitable solvent to prepare a stock solution.

    • Prepare a series of dilutions of this compound from the stock solution.

    • Prepare a stock solution of ascorbic acid to be used as a positive control and create a series of dilutions.

  • Assay Procedure:

    • To a 96-well plate, add a specific volume of the diluted ABTS•+ solution (e.g., 190 µL).

    • Add a small volume of the different concentrations of this compound, ascorbic acid, or the solvent (as a blank control) to the respective wells (e.g., 10 µL).

    • Mix and incubate the plate in the dark at room temperature for a specified time (e.g., 6-7 minutes).[3][4]

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution with solvent).

    • A_sample is the absorbance of the sample (ABTS•+ solution with this compound or ascorbic acid).[3][4]

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% inhibition of the ABTS radical is the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and ABTS radical scavenging assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Working Solution Mix Mix DPPH Solution with Sample/Control/Blank DPPH_sol->Mix Sample_sol Prepare this compound & Control Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ Radical Cation ABTS_dil Dilute ABTS•+ to Working Solution ABTS_gen->ABTS_dil Mix Mix ABTS•+ Solution with Sample/Control/Blank ABTS_dil->Mix Sample_sol Prepare this compound & Control Dilutions Sample_sol->Mix Incubate Incubate in Dark (6-7 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

References

Application Notes and Protocols for Studying Neuroinflammation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1][2][3] It is characterized by the activation of microglia, the resident immune cells of the central nervous system, which in turn release a cascade of pro-inflammatory mediators.[1][4][5] Studying the mechanisms of neuroinflammation and identifying novel therapeutic agents to modulate this process are of paramount importance. In vitro models, particularly using microglial cell lines like BV2, provide a robust and reproducible system to investigate neuroinflammatory pathways and screen for potential anti-inflammatory compounds.[1][6][7] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to induce a neuroinflammatory state in vitro.[4][8][9][10]

These application notes provide a comprehensive guide to utilizing a well-established in vitro model of neuroinflammation. Detailed protocols for cell culture, induction of inflammation, and subsequent analysis are provided to facilitate the study of potential anti-inflammatory agents.

Key Signaling Pathways in Neuroinflammation

Several key signaling pathways are implicated in the neuroinflammatory response in microglia. Understanding these pathways is crucial for interpreting experimental data and elucidating the mechanism of action of potential therapeutic compounds.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11][12][13] In resting microglia, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14][15] Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[8][14][16]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, p38, and JNK, plays a critical role in mediating inflammatory responses in microglia.[17][18][19][20] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of downstream transcription factors that regulate the expression of inflammatory mediators.[17][21]

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[22][23][24][25] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[23][26] In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[16][22] Activation of the Nrf2 pathway can suppress neuroinflammation by reducing oxidative stress.[27]

Data Presentation: Quantitative Analysis of Anti-Inflammatory Effects

The following tables provide a structured format for presenting quantitative data from in vitro neuroinflammation studies. This allows for clear comparison of the effects of a test compound on various inflammatory markers.

Table 1: Effect of a Test Compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Cells

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control (Vehicle)BaselineBaselineBaseline
LPS (100 ng/mL)HighHighHigh
LPS + Test Compound (X µM)ReducedReducedReduced
LPS + Test Compound (Y µM)Further ReducedFurther ReducedFurther Reduced

Table 2: Effect of a Test Compound on Nitric Oxide Production and iNOS Expression in LPS-Stimulated BV2 Cells

Treatment GroupNitric Oxide (µM)iNOS mRNA (fold change)iNOS Protein (relative intensity)
Control (Vehicle)Baseline1.0Baseline
LPS (100 ng/mL)HighHighHigh
LPS + Test Compound (X µM)ReducedReducedReduced
LPS + Test Compound (Y µM)Further ReducedFurther ReducedFurther Reduced

Table 3: Effect of a Test Compound on MAPK and NF-κB Signaling Pathways in LPS-Stimulated BV2 Cells

Treatment Groupp-p38/p38 (ratio)p-ERK/ERK (ratio)p-JNK/JNK (ratio)Nuclear NF-κB p65 (relative intensity)
Control (Vehicle)BaselineBaselineBaselineBaseline
LPS (100 ng/mL)HighHighHighHigh
LPS + Test Compound (X µM)ReducedReducedReducedReduced
LPS + Test Compound (Y µM)Further ReducedFurther ReducedFurther ReducedFurther Reduced

Table 4: Effect of a Test Compound on Nrf2 Pathway Activation in BV2 Cells

Treatment GroupNuclear Nrf2 (relative intensity)HO-1 mRNA (fold change)HO-1 Protein (relative intensity)
Control (Vehicle)Baseline1.0Baseline
Test Compound (X µM)IncreasedIncreasedIncreased
Test Compound (Y µM)Further IncreasedFurther IncreasedFurther Increased

Experimental Protocols

The following protocols provide detailed methodologies for conducting in vitro neuroinflammation studies using BV2 microglial cells.

Protocol 1: BV2 Microglial Cell Culture and Maintenance

  • Cell Line: BV2 murine microglial cell line.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Resuspend cells in fresh medium and seed into new culture flasks at a suitable density.

Protocol 2: Induction of Neuroinflammation and Treatment

  • Cell Seeding: Seed BV2 cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) at a density of 5 x 10⁴ cells/well for 24-well plates (adjust density based on plate size).[28] Allow cells to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound or vehicle (e.g., DMSO).[28] Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[1][28] Include control wells with no LPS.

  • Incubation: Incubate the plates for the desired time period (e.g., 4-24 hours) depending on the endpoint being measured.[1][28]

Protocol 3: Measurement of Nitric Oxide (NO) Production

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Assay: Determine the concentration of nitrite (B80452), a stable product of NO, using the Griess Reagent according to the manufacturer's instructions.[28]

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the nitrite concentration based on a standard curve.

Protocol 4: Measurement of Pro-inflammatory Cytokines

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of secreted TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's protocols.[3][28]

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on standard curves.

Protocol 5: Western Blot Analysis for Signaling Proteins

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer to extract total protein or nuclear/cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, NF-κB p65, Nrf2, HO-1, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control and/or total protein.

Protocol 6: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using specific primers for iNOS, TNF-α, IL-1β, IL-6, HO-1, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vitro Neuroinflammation Assay cluster_analysis Endpoint Analyses A Seed BV2 Cells B Adherence (Overnight) A->B C Pre-treatment with Test Compound B->C D LPS Stimulation (100 ng/mL) C->D E Incubation (4-24h) D->E F Endpoint Analysis E->F G Griess Assay (NO) F->G H ELISA (Cytokines) F->H I Western Blot (Proteins) F->I J qPCR (mRNA) F->J

Caption: Experimental workflow for assessing anti-neuroinflammatory compounds.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto Inhibits NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) NFkB_nuc->Genes Induces Compound Test Compound Compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway in microglia.

G cluster_mapk MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates p38 p38 MAPKKK->p38 Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates JNK JNK MAPKKK->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activate ERK->TranscriptionFactors Activate JNK->TranscriptionFactors Activate Genes Inflammatory Gene Expression TranscriptionFactors->Genes Induce Compound Test Compound Compound->p38 Inhibits Compound->ERK Inhibits Compound->JNK Inhibits

Caption: MAPK signaling cascade in neuroinflammation.

G cluster_nrf2 Nrf2 Signaling Pathway Compound Test Compound Keap1 Keap1 Compound->Keap1 Inhibit ROS Oxidative Stress (from inflammation) ROS->Keap1 Inhibit Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Sequesters for Degradation Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Genes Induces Genes->ROS Reduces

Caption: Activation of the Nrf2 antioxidant pathway.

References

Application Notes and Protocols for Determining the Cytotoxicity of Regaloside E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Regaloside E, a natural product of interest for its potential therapeutic properties. The following sections detail the necessary materials, step-by-step procedures, and data interpretation guidelines for key cytotoxicity assays.

Introduction

Determining the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery and development process.[1] In vitro cytotoxicity assays are essential for evaluating a compound's effect on cell viability and proliferation, providing valuable insights into its mechanism of action and potential as a therapeutic agent.[2] This document outlines protocols for three widely used and robust cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and an Annexin V-FITC/PI apoptosis assay for detecting programmed cell death.

Data Presentation

The quantitative results from the following experimental protocols should be summarized to facilitate comparison of the cytotoxic effects of this compound across different concentrations and time points.

Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells

Assay TypeThis compound Concentration (µM)Incubation Time (h)% Cell Viability / CytotoxicityIC50 (µM)
MTT 0 (Control)24100%
X24
Y24
Z24
0 (Control)48100%
X48
Y48
Z48
LDH 0 (Control)240%
X24
Y24
Z24
0 (Control)480%
X48
Y48
Z48
Apoptosis 0 (Control)24
(Annexin V+)X24
Y24
Z24

Experimental Protocols

Cell Culture and Treatment

A suitable cancer cell line should be selected for the study. Examples of commonly used cell lines for screening natural products include MCF-7 (breast cancer), DU-145 (prostate cancer), and HepG2 (liver cancer).[3][4][5]

  • Cell Seeding: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[3] Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach for 24 hours.[3]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of cell attachment, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).[3] Incubate the plates for the desired treatment durations (e.g., 24, 48, or 72 hours).[3]

MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[3][6][7]

  • Reagent Preparation: Prepare an MTT solution at a concentration of 5 mg/mL in phosphate-buffered saline (PBS).[6]

  • Incubation with MTT: At the end of the treatment period, add 20 µL of the MTT solution to each well and incubate the plate for 4 hours at 37°C.[6]

  • Solubilization of Formazan: After incubation, add 100 µL of a solubilizing buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Note: When working with plant extracts, it is crucial to include a control with the extract in a cell-free system to check for any direct reduction of MTT by the compound, which could lead to false-positive results.[6]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[8][9][10]

  • Sample Collection: At the end of the treatment period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing diaphorase and a tetrazolium salt, to each well with the supernatant.[9][11] This reaction, catalyzed by the released LDH, results in the formation of a colored formazan product.[9][11]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[9]

  • Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[9]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[3] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[3]

  • Cell Harvesting: Following treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer.[12] Add Annexin V-FITC and PI to the cell suspension.[12]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[12]

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: The cell population will be separated into four quadrants:

    • Annexin V- / PI- (lower left): Live cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation cell_culture Cell Seeding in 96-well plates treatment Treatment with this compound (various concentrations) cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay Metabolic Activity ldh_assay LDH Assay incubation->ldh_assay Membrane Integrity apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay Programmed Cell Death data_acq Data Acquisition (Spectrophotometry/Flow Cytometry) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq calc Calculation of % Viability/Cytotoxicity/Apoptosis data_acq->calc ic50 Determination of IC50 calc->ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Signaling_Pathway cluster_trigger Initiation cluster_pathway Putative Signaling Cascade cluster_outcome Cellular Outcome regaloside_e This compound stress Cellular Stress (e.g., ROS generation) regaloside_e->stress mitochondria Mitochondrial Dysfunction stress->mitochondria caspase_activation Caspase Activation (e.g., Caspase-3) mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: In Vivo Efficacy of Regaloside E in a Collagen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Comprehensive overview of the preclinical evaluation of Regaloside E in a murine model of collagen-induced arthritis (CIA).

Abstract

This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound, a novel natural compound, as a potential therapeutic agent for rheumatoid arthritis (RA). The protocols outlined below are based on established methodologies for the collagen-induced arthritis (CIA) model, a well-characterized and clinically relevant animal model of RA. While direct studies on this compound in a CIA model are not available in the public domain, this document extrapolates from research on related compounds and standard preclinical practices to provide a robust framework for its evaluation. The methodologies cover arthritis induction, therapeutic intervention with this compound, and subsequent evaluation of clinical, histological, and biochemical endpoints. Additionally, potential signaling pathways that may be modulated by this compound, based on the activity of structurally similar compounds, are discussed and visualized.

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive cartilage and bone destruction.[1] The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model as it shares many immunological and pathological features with human RA, including synovial inflammation, pannus formation, and erosion of cartilage and bone.[2][3][4][5] This model is invaluable for investigating the pathogenesis of RA and for the preclinical assessment of novel anti-arthritic therapies.[4]

This compound is a phenylpropanoid glycoside whose anti-inflammatory potential is of significant interest. While direct evidence for this compound in arthritis models is currently lacking, related compounds, Regaloside A and B, have demonstrated anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by suppressing the NF-κB signaling pathway.[2] These findings provide a strong rationale for investigating the efficacy of this compound in a robust model of inflammatory arthritis.

These application notes are intended to guide researchers in designing and executing preclinical studies to thoroughly assess the therapeutic potential of this compound for the treatment of RA.

Quantitative Data Summary

As no specific data for this compound in a CIA model is available, the following tables are presented as templates for data collection and presentation. Researchers should populate these tables with their experimental findings.

Table 1: Effect of this compound on Clinical Parameters in CIA Mice

Treatment GroupDose (mg/kg)Arthritis Score (Mean ± SEM)Paw Thickness (mm, Mean ± SEM)Incidence of Arthritis (%)
Naive Control-
Vehicle Control-
This compound
This compound
Positive Control (e.g., Dexamethasone)

Table 2: Effect of this compound on Serum Pro-inflammatory Cytokine Levels in CIA Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL, Mean ± SEM)IL-1β (pg/mL, Mean ± SEM)IL-6 (pg/mL, Mean ± SEM)
Naive Control-
Vehicle Control-
This compound
This compound
Positive Control (e.g., Dexamethasone)

Table 3: Histopathological Evaluation of Joints from CIA Mice Treated with this compound

Treatment GroupDose (mg/kg)Synovial Inflammation (Score 0-3)Cartilage Destruction (Score 0-3)Bone Erosion (Score 0-3)
Naive Control-
Vehicle Control-
This compound
This compound
Positive Control (e.g., Dexamethasone)

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

1.1. Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.05 M acetic acid

  • Syringes and needles (26G)

1.2. Procedure:

  • Prepare the CII solution by dissolving bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL. This should be done overnight at 4°C with gentle stirring.

  • On day 0, prepare the primary immunization emulsion by emulsifying the CII solution (1:1 v/v) with Complete Freund's Adjuvant (CFA).

  • Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse. This delivers 100 µg of CII.

  • On day 21, prepare the booster immunization emulsion by emulsifying the CII solution (1:1 v/v) with Incomplete Freund's Adjuvant (IFA).

  • Administer 100 µL of the booster emulsion intradermally at the base of the tail.

Protocol 2: Preparation and Administration of this compound

2.1. Materials:

  • This compound (pure compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose, PBS with 0.1% Tween 80)

  • Oral gavage needles

  • Vortex mixer and sonicator

2.2. Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the highest dose to be administered.

  • Use a vortex mixer and sonicator to ensure complete dissolution or a homogenous suspension.

  • Prepare serial dilutions from the stock solution to achieve the desired final concentrations for each treatment group.

  • Administer the prepared this compound solutions or vehicle to the respective groups of mice via oral gavage daily, starting from the day of the booster immunization (day 21) until the end of the study (e.g., day 42).

Protocol 3: Assessment of Arthritis

3.1. Clinical Scoring:

  • Visually inspect the paws of each mouse 3-5 times per week, starting from day 21.

  • Score each paw based on the following scale:

    • 0 = No signs of inflammation

    • 1 = Mild swelling and/or erythema of the wrist or ankle

    • 2 = Moderate swelling and erythema of the wrist or ankle

    • 3 = Severe swelling and erythema of the entire paw, including digits

    • 4 = Maximal inflammation with joint deformity and/or ankylosis

  • The maximum possible score per mouse is 16.

3.2. Paw Thickness Measurement:

  • Measure the thickness of the hind paws using a digital caliper 3-5 times per week.

  • Record the measurements in millimeters (mm).

Protocol 4: Sample Collection and Processing

4.1. Procedure:

  • At the end of the study (e.g., day 42), euthanize the mice.

  • Collect blood via cardiac puncture and process to obtain serum for cytokine analysis.

  • Dissect the hind paws and fix them in 10% neutral buffered formalin for histological analysis.

Protocol 5: Histopathological Analysis

5.1. Procedure:

  • Decalcify the formalin-fixed paws.

  • Process the tissues and embed them in paraffin (B1166041).

  • Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.

  • Evaluate the stained sections for synovial inflammation, cartilage destruction, and bone erosion using a semi-quantitative scoring system (0-3 scale).

Protocol 6: Cytokine Analysis

6.1. Procedure:

  • Thaw the collected serum samples on ice.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

Signaling Pathways

Based on the known mechanisms of related phenylpropanoid glycosides, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of rheumatoid arthritis.

G Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) NF_kB_Inhibition Inhibition of NF-κB Pathway Pro_inflammatory_Stimuli->NF_kB_Inhibition Activates MAPK_Inhibition Inhibition of MAPK Pathway Pro_inflammatory_Stimuli->MAPK_Inhibition Activates Regaloside_E This compound Regaloside_E->NF_kB_Inhibition Inhibits Regaloside_E->MAPK_Inhibition Inhibits Inflammatory_Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, Cytokines) NF_kB_Inhibition->Inflammatory_Gene_Expression MAPK_Inhibition->Inflammatory_Gene_Expression Inflammation Synovial Inflammation & Joint Destruction Inflammatory_Gene_Expression->Inflammation G Day_0 Day 0: Primary Immunization (CII in CFA) Day_21 Day 21: Booster Immunization (CII in IFA) Day_0->Day_21 Treatment_Start Day 21-42: Daily Treatment (Vehicle, this compound, Positive Control) Day_21->Treatment_Start Monitoring Day 21-42: Arthritis Assessment (Clinical Score, Paw Thickness) Treatment_Start->Monitoring Day_42 Day 42: Study Termination & Sample Collection Monitoring->Day_42 Analysis Post-Mortem Analysis (Histology, Cytokine Levels) Day_42->Analysis

References

Investigating the Neuroprotective Effects of Regaloside E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Regaloside E is a novel compound with purported neuroprotective properties. These application notes provide a comprehensive guide for researchers to investigate and characterize the neuroprotective effects of this compound. The following protocols and methodologies are based on established techniques in the field of neuropharmacology and are intended to serve as a foundation for in-depth investigation. The primary mechanisms of neuroprotection often involve the mitigation of oxidative stress, inhibition of apoptosis (programmed cell death), and reduction of neuroinflammation. This document outlines experimental approaches to assess the efficacy of this compound in these key areas.

II. Data Presentation: Summary of Potential Quantitative Data

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described in this document.

Table 1: In Vitro Neuroprotective Effects of this compound against Oxidative Stress

Treatment GroupCell Viability (%)Intracellular ROS Levels (Fold Change)LDH Release (Fold Change)SOD Activity (U/mg protein)MDA Levels (nmol/mg protein)
Control
Vehicle + Toxin
This compound (Dose 1) + Toxin
This compound (Dose 2) + Toxin
This compound (Dose 3) + Toxin

ROS: Reactive Oxygen Species; LDH: Lactate Dehydrogenase; SOD: Superoxide Dismutase; MDA: Malondialdehyde.

Table 2: In Vitro Anti-Apoptotic Effects of this compound

Treatment GroupApoptotic Cells (%) (Annexin V/PI)Caspase-3 Activity (Fold Change)Bax/Bcl-2 RatioCytochrome c Release (Fold Change)
Control
Vehicle + Apoptotic Stimulus
This compound (Dose 1) + Apoptotic Stimulus
This compound (Dose 2) + Apoptotic Stimulus
This compound (Dose 3) + Apoptotic Stimulus

PI: Propidium Iodide; Bax: B-cell lymphoma 2-associated X protein; Bcl-2: B-cell lymphoma 2.

Table 3: In Vitro Anti-Neuroinflammatory Effects of this compound

Treatment GroupNitric Oxide (NO) Production (µM)TNF-α Levels (pg/mL)IL-6 Levels (pg/mL)NF-κB Activation (Fold Change)
Control
Vehicle + Inflammatory Stimulus
This compound (Dose 1) + Inflammatory Stimulus
This compound (Dose 2) + Inflammatory Stimulus
This compound (Dose 3) + Inflammatory Stimulus

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells.

III. Experimental Protocols

A. In Vitro Neuroprotection Assays

1. Cell Culture

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons are commonly used models.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

2. Induction of Neuronal Damage

  • Oxidative Stress Model: Treat cells with 100-200 µM of hydrogen peroxide (H₂O₂) or a combination of 100 µM glutamate (B1630785) and 10 µM glycine (B1666218) to induce excitotoxicity and oxidative stress.[1]

  • Apoptosis Model: Induce apoptosis by serum deprivation or treatment with staurosporine (B1682477) (1 µM).

  • Neuroinflammation Model: Stimulate microglial cells (e.g., BV-2) or co-cultures of neurons and microglia with 1 µg/mL lipopolysaccharide (LPS).

3. This compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Pre-treat cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours) before inducing neuronal damage.

4. Assessment of Neuroprotective Effects

  • Cell Viability Assay (MTT Assay):

    • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Lactate Dehydrogenase (LDH) Release Assay:

    • Collect the cell culture supernatant.

    • Measure LDH activity using a commercially available kit according to the manufacturer's instructions.

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader or flow cytometer.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Harvest and wash the cells with PBS.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry.

  • Caspase-3 Activity Assay:

    • Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit based on the cleavage of a specific substrate (e.g., DEVD-pNA).

  • Western Blot Analysis for Apoptotic Proteins:

    • Extract total protein from the cells.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bax, Bcl-2, and cleaved caspase-3, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Measurement of Nitric Oxide (NO) Production (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines:

    • Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.

B. In Vivo Neuroprotection Assays

1. Animal Model of Neurodegeneration

  • Model: A common model for neurodegenerative diseases like Alzheimer's is the administration of scopolamine (B1681570) or the creation of transgenic mouse models (e.g., APPswe/PS1dE9).[2] For ischemic stroke, a middle cerebral artery occlusion (MCAO) model can be used.

  • Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.

2. This compound Administration

  • Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at different doses for a specified duration.

3. Behavioral Assessments

  • Morris Water Maze: To assess spatial learning and memory.

  • Y-maze or T-maze: To evaluate short-term working memory.

  • Rotarod Test: To measure motor coordination and balance.

4. Biochemical and Histological Analysis

  • Tissue Preparation: At the end of the experiment, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).

  • Measurement of Oxidative Stress Markers: Homogenize brain tissue and measure the levels of SOD, MDA, and glutathione (B108866) (GSH) using commercially available kits.[2]

  • Immunohistochemistry: Perfuse animals with 4% paraformaldehyde, and prepare brain sections. Perform immunohistochemical staining for markers of neuronal survival (e.g., NeuN), apoptosis (e.g., TUNEL, cleaved caspase-3), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • ELISA for Inflammatory Cytokines: Measure the levels of TNF-α and IL-6 in brain homogenates.[2]

IV. Visualization of Signaling Pathways and Workflows

A. Potential Signaling Pathway of this compound in Neuroprotection

G cluster_stress Oxidative Stress cluster_inflammation Neuroinflammation cluster_apoptosis Apoptosis cluster_survival Neuronal Survival ROS ROS Survival Neuronal Survival ROS->Survival NFkB NF-κB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Cytokines->Survival Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2 Bcl-2 Bcl2->Caspase3 Caspase3->Survival RegalosideE This compound RegalosideE->ROS RegalosideE->NFkB RegalosideE->Bax RegalosideE->Bcl2 RegalosideE->Survival

Caption: Proposed mechanism of this compound neuroprotection.

B. Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Neuronal Cells B Prepare this compound and Toxin Solutions C Pre-treat with this compound B->C D Induce Neuronal Damage (Toxin) C->D E Assess Cell Viability (MTT, LDH) D->E F Measure Oxidative Stress (ROS) D->F G Evaluate Apoptosis (Annexin V, Caspase-3) D->G H Quantify Inflammation (NO, Cytokines) D->H

Caption: Workflow for in vitro neuroprotection screening.

C. Logical Relationship of Neurodegenerative Processes

G OS Oxidative Stress NI Neuroinflammation OS->NI AD Apoptosis OS->AD NI->OS NI->AD ND Neuronal Death AD->ND

Caption: Interplay of key neurodegenerative pathways.

References

Application Notes and Protocols for Testing Regaloside E in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E is a novel phenylpropanoid glycoside with potential therapeutic applications. Phenylpropanoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects[1]. Preliminary data on related compounds, such as Regaloside A and B, suggest that this compound may exert its effects through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway[1].

These application notes provide detailed protocols for researchers to evaluate the bioactivity of this compound in various cell culture models. The protocols cover essential assays for determining cytotoxicity, anti-inflammatory efficacy, and the underlying mechanism of action. Adherence to these standardized methods will ensure reproducible and comparable results, facilitating the assessment of this compound's therapeutic potential.

Data Presentation

Quantitative data from the following experimental protocols should be recorded and summarized in the tables below for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
RAW 264.724
48
HT-2924
48
User Defined

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

Concentration of this compound (µM)Nitric Oxide (NO) Production (% of Control)TNF-α Secretion (% of Control)IL-6 Secretion (% of Control)
0 (LPS only)100100100
1
5
10
25
50
Positive Control (e.g., Dexamethasone)

Table 3: Effect of this compound on NF-κB Activation

TreatmentConcentration (µM)p-p65/p65 Ratio (Fold Change vs. LPS Control)
Control (untreated)-
LPS-1.0
This compound + LPS10
This compound + LPS25
This compound + LPS50

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining adherent cell lines, such as RAW 264.7 murine macrophages and HT-29 human colon cancer cells, which are commonly used for inflammation and cytotoxicity studies, respectively.

Materials:

  • Basal medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-25 or T-75)

  • CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Water bath (37°C)

Protocol:

  • Medium Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.

  • Cell Thawing: Quickly thaw a frozen vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.

  • Cell Seeding: Transfer the resuspended cells into a culture flask at the recommended seeding density.

  • Incubation: Place the culture flask in a 37°C, 5% CO₂ incubator.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes until cells detach. Neutralize the trypsin with 4-5 mL of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes. Discard the supernatant, resuspend the pellet in fresh medium, and split the cells into new flasks at the desired ratio (e.g., 1:3 or 1:5).

Experimental Workflow for Cell-Based Assays

G Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis CellCulture Cell Culture & Maintenance CellSeeding Seed Cells in Multi-well Plates CellCulture->CellSeeding RegalosideE This compound Stock Solution Preparation Treatment Treat Cells with this compound RegalosideE->Treatment CellSeeding->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Cytotoxicity Cytotoxicity Assay (MTT) Incubation->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (NO, ELISA) Incubation->AntiInflammatory WesternBlot Mechanism of Action (Western Blot) Incubation->WesternBlot DataCollection Data Collection (e.g., Plate Reader, Imager) Cytotoxicity->DataCollection AntiInflammatory->DataCollection WesternBlot->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Caption: General workflow for conducting cell-based assays with this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to cells by measuring mitochondrial metabolic activity.

Materials:

  • Cells in culture (e.g., RAW 264.7, HT-29)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Assays

These assays measure the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group with no LPS stimulation.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of the LPS-only control.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.

  • Sample Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Create a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and express the results as a percentage of the LPS-only control.

Western Blot Analysis for NF-κB Signaling

This protocol is used to investigate the effect of this compound on the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated p65 to total p65. Normalize the results to the LPS-only control.

Proposed Anti-inflammatory Signaling Pathway of this compound

G Proposed Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription RegalosideE This compound RegalosideE->IKK Inhibits

Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.

Troubleshooting

ProblemPossible CauseSolution
Low Cell Viability ContaminationCheck for signs of contamination (e.g., cloudy medium, pH change). Discard contaminated cultures and use fresh stocks.
Incorrect CO₂ or temperatureVerify incubator settings.
Over-trypsinizationReduce trypsin incubation time.
Inconsistent Assay Results Pipetting errorsUse calibrated pipettes and ensure proper technique.
Cell clumpingEnsure a single-cell suspension before seeding.
Edge effects in platesAvoid using the outer wells of the plate or fill them with sterile PBS.
No Effect of this compound Incorrect concentrationVerify the stock solution concentration and dilutions.
Inactive compoundCheck the purity and stability of this compound.
Cell line not responsiveUse a different cell line known to be responsive to the expected mechanism of action.

Data Analysis Logic

G Data Analysis Logic cluster_input Raw Data Input cluster_processing Data Processing cluster_output Quantitative Results cluster_interpretation Interpretation Absorbance Absorbance/Luminescence/Fluorescence Readings Normalization Normalization to Controls Absorbance->Normalization StandardCurve Standard Curve Generation Absorbance->StandardCurve BandIntensity Western Blot Band Intensities RatioCalculation Ratio Calculation (p-p65/p65) BandIntensity->RatioCalculation PercentInhibition Percentage Inhibition Normalization->PercentInhibition StandardCurve->PercentInhibition FoldChange Fold Change RatioCalculation->FoldChange IC50 IC50 Values StatisticalSignificance Statistical Significance (e.g., p-value) IC50->StatisticalSignificance PercentInhibition->IC50 PercentInhibition->StatisticalSignificance FoldChange->StatisticalSignificance BiologicalConclusion Biological Conclusion StatisticalSignificance->BiologicalConclusion

Caption: Logical flow for the analysis of data from cell-based assays.

References

Troubleshooting & Optimization

Regaloside E solubility in different solvents (DMSO, ethanol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Regaloside E in common laboratory solvents, DMSO and ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO and ethanol?

Q2: How should I prepare a stock solution of this compound?

For compounds with limited aqueous solubility, it is common practice to first dissolve them in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted with aqueous buffers or cell culture media for subsequent experiments. When preparing a stock solution, it is advisable to start with a small amount of the compound and gradually add the solvent until it is fully dissolved. Sonication and gentle heating can aid in dissolution.

Q3: Are there any specific storage recommendations for this compound solutions?

Stock solutions of similar compounds, such as Regaloside A and Regaloside C, are typically stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). It is also recommended to protect the solutions from light.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a method to determine the solubility of this compound in a given solvent.

Objective: To determine the concentration at which this compound is completely dissolved in a specific solvent (DMSO or ethanol) at a given temperature.

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol, absolute

  • Vials or test tubes

  • Magnetic stirrer and stir bars or vortex mixer

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 1 mg) and place it into a clean, dry vial.

  • Solvent Addition:

    • Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO or ethanol) to the vial.

  • Dissolution:

    • Stir the mixture vigorously using a magnetic stirrer or vortex mixer at a constant temperature (e.g., room temperature).

    • Visually inspect the solution for any undissolved particles.

  • Incremental Solvent Addition:

    • If the compound is not fully dissolved, add another small, precise volume of the solvent (e.g., 10 µL) and continue stirring.

    • Repeat this step until the this compound is completely dissolved, and the solution becomes clear.

  • Calculation:

    • Record the total volume of solvent used to dissolve the initial mass of this compound.

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of Solvent (mL)

Data Presentation:

Record your experimental findings in a table similar to the one below for each solvent tested.

Solvent Mass of this compound (mg) Final Volume of Solvent (mL) Calculated Solubility (mg/mL) Observations
DMSO
Ethanol

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound does not dissolve completely The concentration exceeds the solubility limit.Add more solvent in small increments until the compound fully dissolves.
The solvent quality is poor (e.g., contains water).Use anhydrous or high-purity solvents.
Insufficient mixing or agitation.Increase the stirring speed or vortexing time. Gentle heating or sonication can also be applied, but be cautious of potential compound degradation.
Precipitation occurs after dissolution The solution is supersaturated or the temperature has changed.Gently warm the solution while stirring. Ensure the storage temperature is appropriate to maintain solubility.
The compound is degrading in the solvent.Prepare fresh solutions before use and store them appropriately.

Experimental Workflow Diagram

G cluster_workflow Workflow for Determining this compound Solubility start Start weigh Weigh a precise mass of this compound start->weigh add_solvent Add a known volume of solvent (DMSO or Ethanol) weigh->add_solvent mix Mix vigorously (vortex/stir) add_solvent->mix observe Visually inspect for undissolved solid mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid remains observe->not_dissolved No record_volume Record total solvent volume dissolved->record_volume add_more_solvent Add another known volume of solvent not_dissolved->add_more_solvent add_more_solvent->mix calculate Calculate Solubility (mg/mL) record_volume->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

How to prepare a stable stock solution of Regaloside E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and handling of Regaloside E stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For most biological applications, DMSO is the solvent of choice due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations.

Q2: How should I store the this compound stock solution to ensure its stability?

A2: To maintain the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C for long-term storage. The solution should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil. It is also best practice to aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.

Q3: My this compound stock solution has precipitated. Can I still use it?

A3: If you observe precipitation, it is not advisable to use the supernatant directly, as the concentration will be inaccurate. You may attempt to redissolve the precipitate by gently warming the solution (not exceeding 40°C) and sonicating for 10-15 minutes[2]. If the precipitate does not fully redissolve, it is recommended to prepare a fresh stock solution to ensure the accuracy and reproducibility of your experimental results[2].

Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Troubleshooting Guide

Issue: Precipitation is observed in the this compound stock solution upon preparation or after storage.

This is a common issue that can lead to inaccurate dosing and unreliable experimental results. The following guide will help you troubleshoot and resolve this issue.

Potential Cause Recommended Solution
Concentration Exceeds Solubility Limit Decrease the concentration of the stock solution. If you are working with a high concentration, try preparing a more dilute stock.
Improper Dissolution Ensure the compound is fully dissolved by vortexing and, if necessary, using a sonicator bath for 10-15 minutes at room temperature[2]. Visually inspect the solution to confirm the absence of any visible particles before storage.
Water Contamination in Solvent Use a high-purity, anhydrous grade of your chosen solvent (e.g., DMSO). Water can reduce the solubility of hydrophobic compounds and promote precipitation.
Repeated Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes before the initial freezing. This will prevent the need for repeated freeze-thaw cycles of the entire stock[2].
Storage Temperature Fluctuations Store the aliquots at a stable temperature of -20°C or -80°C. Avoid storing the solution in the door of a freezer where the temperature can fluctuate.
Precipitation Upon Dilution in Aqueous Buffer The aqueous buffer is a poor solvent for this compound, causing it to "crash out" of solution. To mitigate this, decrease the final concentration of this compound in the aqueous medium. You can also increase the percentage of the organic solvent from the stock solution in the final working solution, but ensure the solvent concentration is tolerated by your experimental system (typically <0.5% for DMSO in cell culture).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: In a sterile environment, carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need the amount calculated based on its molecular weight.

  • Dissolution: Transfer the weighed this compound powder into a sterile tube. Add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for the corresponding milligram amount of this compound.

  • Vortexing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any particulate matter. If dissolution is slow, proceed to the next step.

  • Sonication (Optional): If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes at room temperature[2].

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. Store the aliquots at -20°C or -80°C.

Visualizations

G cluster_prep Stock Solution Preparation cluster_storage Storage and Use cluster_troubleshoot Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate if not fully dissolved inspect Visually Inspect for Clarity vortex->inspect if fully dissolved sonicate->inspect aliquot Aliquot into single-use vials inspect->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot for use store->thaw dilute Dilute in aqueous buffer for experiment thaw->dilute precipitate Precipitation Observed dilute->precipitate re_dissolve Warm and Sonicate precipitate->re_dissolve re_dissolve->dilute if successful prepare_fresh Prepare Fresh Solution re_dissolve->prepare_fresh if unsuccessful

Caption: Workflow for preparing a stable this compound stock solution.

References

Troubleshooting Regaloside E precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Regaloside E precipitation in cell culture media.

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous solution like cell culture media.[1] This occurs because the compound's solubility is much lower in the aqueous environment once the DMSO is diluted.[1] The key is to maintain a final concentration of this compound that is below its aqueous solubility limit in the final culture conditions.

Here are the potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility in the aqueous environment.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to the compound precipitating out of solution.Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) culture media.[1] Adding the compound dropwise while gently swirling the media can also facilitate better mixing and prevent localized high concentrations.
Low Temperature of Media The solubility of many compounds, including this compound, can decrease at lower temperatures. Adding the stock solution to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1][2]
High DMSO Concentration While DMSO is used to dissolve this compound, high final concentrations in the media can be toxic to cells and may still not prevent precipitation if the compound's aqueous solubility is very low.Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[3] Ensure you have a vehicle control with the same final DMSO concentration in your experiments.[1]

Issue: this compound Precipitates Over Time in the Incubator

Question: My this compound solution was clear when I added it to the cells, but after some time in the incubator, I noticed a precipitate. What could be the reason for this delayed precipitation?

Answer: Delayed precipitation can occur due to several factors related to the dynamic environment of a cell culture incubator.

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly removing the culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the solubility of this compound.[1]Minimize the time your culture plates or flasks are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.
pH Shift in Media The CO2 concentration in the incubator maintains the pH of the bicarbonate-buffered media. Fluctuations in CO2 levels or improper media buffering can lead to pH shifts that affect compound solubility.[2]Ensure your incubator's CO2 levels are stable and calibrated. Use media with the appropriate buffer system (e.g., Hanks' salts for atmospheric CO2 or Earle's salts for 5% CO2).[4]
Interaction with Media Components Over time, this compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes.[2]Test the stability of this compound in your specific cell culture medium over the duration of your experiment. This can be done by incubating the compound in the medium without cells and observing for precipitation.
Media Evaporation In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[1]Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[1]

Frequently Asked Questions (FAQs)

Q1: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A1: You can perform a solubility test. Prepare a serial dilution of your this compound stock solution in pre-warmed (37°C) complete cell culture medium in a multi-well plate.[1] Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at various time points (e.g., 0, 2, 6, and 24 hours).[1] The highest concentration that remains clear throughout the experiment is your maximum working soluble concentration. For a more quantitative assessment, you can measure the absorbance of the wells at a wavelength of around 600 nm, where an increase in absorbance would indicate precipitation.[1]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For compounds like this compound, a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is commonly recommended for preparing high-concentration stock solutions.[3]

Q3: I see a precipitate in my frozen stock solution of this compound after thawing. What should I do?

A3: Precipitation can occur in frozen stock solutions due to the compound's poor solubility at low temperatures.[2] Gently warm the stock solution to 37°C and vortex it to try and redissolve the compound.[2] If the precipitate persists, it is best to prepare a fresh stock solution. To avoid this issue, it is recommended to store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[2]

Q4: Could the precipitate I'm seeing be something other than this compound?

A4: Yes. While it's likely the compound if the issue started after its addition, turbidity in cell culture media can also be a sign of microbial contamination (bacteria, yeast, or fungi).[5] You can examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[2] Additionally, high concentrations of salts or other media components can sometimes precipitate, especially if the medium has been stored improperly or subjected to freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

  • Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.[1]

  • Thaw Stock Solution: Thaw a single aliquot of your concentrated this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, you can first create an intermediate dilution of your stock solution in pre-warmed media.

  • Final Dilution: Add a small volume of the this compound stock solution to the pre-warmed medium while gently swirling the tube or plate.[1] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of media).

  • Final Check: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.

Visualizations

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed in Cell Culture Media check_timing When did precipitation occur? start->check_timing immediate Immediate Precipitation check_timing->immediate Immediately upon addition delayed Delayed Precipitation check_timing->delayed Over time in incubator cause_immediate Potential Causes immediate->cause_immediate cause_delayed Potential Causes delayed->cause_delayed solubility_limit Concentration > Aqueous Solubility cause_immediate->solubility_limit rapid_dilution Rapid Dilution cause_immediate->rapid_dilution cold_media Cold Media cause_immediate->cold_media lower_conc Lower Final Concentration solubility_limit->lower_conc serial_dilute Serial Dilution rapid_dilution->serial_dilute warm_media Use Pre-warmed Media (37°C) cold_media->warm_media solution_immediate Solutions lower_conc->solution_immediate serial_dilute->solution_immediate warm_media->solution_immediate temp_fluctuation Temperature Fluctuations cause_delayed->temp_fluctuation ph_shift pH Shift cause_delayed->ph_shift evaporation Media Evaporation cause_delayed->evaporation minimize_handling Minimize Handling Outside Incubator temp_fluctuation->minimize_handling check_co2 Check Incubator CO2 & Buffering ph_shift->check_co2 ensure_humidity Ensure Proper Humidification evaporation->ensure_humidity solution_delayed Solutions minimize_handling->solution_delayed check_co2->solution_delayed ensure_humidity->solution_delayed

Caption: A workflow diagram for troubleshooting this compound precipitation.

Exemplary Signaling Pathway: Nrf2 Activation by a Natural Product

Disclaimer: The specific signaling pathway for this compound has not been definitively characterized. The following diagram illustrates a common mechanism by which natural products can exert antioxidant effects, the Nrf2 signaling pathway, as a potential area of investigation.

cluster_nucleus Nucleus regaloside_e This compound (Illustrative) keap1_nrf2_complex Keap1-Nrf2 Complex (Cytoplasm) regaloside_e->keap1_nrf2_complex may stabilize Nrf2 ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2_complex induces conformational change in Keap1 nrf2_ub Nrf2 Ubiquitination & Degradation keap1_nrf2_complex->nrf2_ub Under normal conditions nrf2_free Nrf2 (Free) keap1_nrf2_complex->nrf2_free Under oxidative stress nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus nucleus Nucleus are Antioxidant Response Element (ARE) nrf2_nucleus->are binds with Maf maf Maf maf->are gene_expression Gene Expression (e.g., HO-1, NQO1) are->gene_expression cellular_protection Cellular Protection gene_expression->cellular_protection

Caption: An exemplary diagram of the Nrf2 antioxidant signaling pathway.

References

Technical Support Center: Optimizing Regaloside E and Other Lignan Glycoside Dosages for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the in vivo dosage of Regaloside E and other lignan (B3055560) glycosides. While specific in vivo data for this compound is limited, this guide draws upon existing research on structurally and functionally similar lignan glycosides to provide practical guidance for your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am starting an in vivo study with a novel lignan glycoside similar to this compound. How do I determine the initial dose range?

A1: Establishing a safe and effective starting dose is a critical first step. Since direct data on this compound is scarce, a rational approach involves:

  • Literature Review of Analogs: Investigate published in vivo studies on structurally related lignan glycosides. Pay close attention to the doses used, the animal models, the administration routes, and the observed therapeutic and toxic effects.

  • In Vitro to In Vivo Extrapolation: Utilize your in vitro data (e.g., IC50 or EC50 values) as a starting point. While there is no direct universal conversion formula, this data can provide a preliminary indication of the compound's potency.

  • Dose-Range Finding (DRF) Studies: Conduct a pilot study with a small number of animals to determine the dose-response curve. It is advisable to start with a low dose and gradually increase it while closely monitoring for signs of efficacy and toxicity. This will help you identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).

Q2: What are the common administration routes for lignan glycosides in animal models, and which one should I choose?

A2: The choice of administration route is crucial as it significantly impacts the bioavailability and pharmacokinetics of the compound. Common routes for lignan glycosides include:

  • Oral Gavage (p.o.): This is a frequent choice due to its clinical relevance. However, the bioavailability of lignan glycosides administered orally can be low and variable due to factors like first-pass metabolism in the liver and degradation in the gastrointestinal tract.

  • Intraperitoneal (i.p.) Injection: This route bypasses the gastrointestinal tract, often leading to higher bioavailability compared to oral administration. It is a common choice in preclinical studies to ensure systemic exposure.

  • Intravenous (i.v.) Injection: This method provides 100% bioavailability and is useful for pharmacokinetic studies. However, it may not be suitable for long-term studies or for compounds with poor solubility.

The optimal route depends on your experimental goals. For initial efficacy studies, intraperitoneal injection might be preferred to ensure the compound reaches its target. For studies aiming to mimic clinical applications, oral gavage is more appropriate.

Q3: I am observing high variability in the responses of my animals. What could be the cause, and how can I mitigate it?

A3: High variability is a common challenge in in vivo research. Potential causes and solutions include:

  • Inconsistent Dosing: Ensure accurate and consistent administration of the compound. For oral gavage, proper technique is crucial to avoid accidental administration into the trachea. All personnel involved should be thoroughly trained.

  • Biological Variability: Inherent biological differences between individual animals can contribute to varied responses. To minimize this, use animals of the same age, sex, and genetic background. Increasing the number of animals per group can also enhance statistical power.

  • Compound Formulation: Poor solubility of the lignan glycoside can lead to inconsistent absorption. Ensure your compound is properly dissolved or suspended in a suitable vehicle. Consider using formulation strategies like co-solvents, surfactants, or particle size reduction to improve solubility.

  • Animal Health: Underlying health issues can affect drug metabolism and response. Monitor the health of your animals closely and exclude any that show signs of illness unrelated to the treatment.

Troubleshooting Guides

Issue 1: Poor Bioavailability and Lack of Efficacy with Oral Administration
  • Problem: You are administering a lignan glycoside orally, but you are not observing the expected therapeutic effect, or pharmacokinetic analysis reveals low systemic exposure.

  • Potential Causes:

    • Low Solubility: Many lignan glycosides have poor water solubility, limiting their dissolution and absorption in the gastrointestinal tract.

    • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

    • Gastrointestinal Degradation: The compound may be unstable in the acidic environment of the stomach or degraded by digestive enzymes.

    • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen.

  • Troubleshooting Steps:

    • Optimize Formulation:

      • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the compound, enhancing its dissolution rate.

      • Use of Co-solvents and Surfactants: Employing pharmaceutically acceptable co-solvents (e.g., DMSO, PEG 400) and surfactants (e.g., Tween 80) can improve solubility. Ensure the final concentration of these excipients is non-toxic.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.

    • Consider Alternative Administration Routes: For initial proof-of-concept studies, switch to intraperitoneal or intravenous administration to bypass the gastrointestinal barrier and first-pass metabolism.

    • Co-administration with Bioavailability Enhancers: Investigate the co-administration of inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux pumps, if ethically and scientifically justified for your study.

Issue 2: Unexpected Toxicity or Adverse Effects
  • Problem: You observe signs of toxicity in your animals, such as weight loss, lethargy, ruffled fur, or organ damage, even at doses expected to be therapeutic.

  • Potential Causes:

    • Off-Target Effects: The compound may be interacting with unintended biological targets.

    • Metabolite Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity.

    • Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects.

    • Acute Toxicity at High Doses: The administered dose may be too close to the toxic threshold.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Toxicity Study: Perform a study with a range of doses to determine the No-Observed-Adverse-Effect-Level (NOAEL).

    • Evaluate Vehicle Toxicity: Include a control group that receives only the vehicle to rule out its contribution to the observed toxicity.

    • Monitor Clinical Signs: Carefully observe the animals daily for any signs of distress or toxicity. Record body weight and food/water intake regularly.

    • Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs (liver, kidneys, spleen, etc.) to identify any potential organ damage.

    • Reduce the Dose: If toxicity is observed, reduce the dose to a level that is well-tolerated while still aiming for therapeutic efficacy.

Data Presentation: In Vivo Dosages of Lignan Glycosides

The following tables summarize reported in vivo dosages for various lignan glycosides in different animal models and disease contexts. This information can serve as a starting point for designing your own studies.

Table 1: Anti-Inflammatory Dosages of Lignan Glycosides

Lignan GlycosideAnimal ModelAdministration RouteDosage RangeReference Study Context
Secoisolariciresinol Diglucoside (SDG)RatOral20-80 mg/kgCarrageenan-induced paw edema
ArctigeninMouseIntragastric50 mg/kg/dayLPS-induced neuroinflammation
MatairesinolRatOral5-20 mg/kgSepsis-mediated brain injury

Table 2: Neuroprotective Dosages of Lignan Glycosides

Lignan GlycosideAnimal ModelAdministration RouteDosage RangeReference Study Context
ArctigeninMouse (AD model)Not specifiedNot specifiedAmeliorates memory impairment
HonokiolMouse (PD model)Intraperitoneal20 mg/kg/dayReduces neurodegeneration
HonokiolMouseOral0.1-1 mg/kg/dayProtects against cognitive decline
Schisandrin BRat (Stroke model)Intraperitoneal10-30 mg/kgReduces infarct volume
MatairesinolRat (Cerebral I/R)Oral25-50 mg/kgReduces brain edema and infarction

Table 3: Anticancer Dosages of Lignan Glycosides

Lignan GlycosideAnimal ModelAdministration RouteDosage RangeReference Study Context
Schisandrin BNude Mouse (Colon cancer xenograft)Peroral50 mg/kgReduced tumor volume and weight
Schisandrin BNude Mouse (Hepatocellular carcinoma xenograft)Gavage100-400 mg/kg/dayReduced tumor weight and volume[1]
Schisandrin BNude Mouse (Cholangiocarcinoma xenograft)Intraperitoneal20-80 mg/kgSuppressed tumor growth[2]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.[3][4]

Materials:

  • Male Wistar rats (180-220 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Test compound (this compound or other lignan glycoside) and vehicle

  • Reference anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Acclimatization: House the rats for at least one week under standard laboratory conditions.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at least 3 doses).

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • Baseline Measurement: 30-60 minutes after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]

  • Data Analysis:

    • Calculate the paw edema (increase in paw volume) at each time point: Edema = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).

Protocol 2: Morris Water Maze for Spatial Learning and Memory in Mice

This test assesses hippocampal-dependent spatial learning and memory.

Materials:

  • Circular water tank (120-150 cm in diameter)

  • Escape platform (10-15 cm in diameter)

  • Non-toxic white paint or milk to make the water opaque

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Acclimatization: Handle the mice for several days before the test to reduce stress.

  • Cued Training (Optional): On the first day, train the mice to find a visible platform to ensure they can swim and are motivated to escape the water.

  • Spatial Acquisition Training (4-5 days):

    • The platform is hidden 1-2 cm below the water surface in a fixed location (e.g., the center of one quadrant).

    • Each mouse performs 4 trials per day, starting from different quadrants in a pseudo-random order.

    • Gently place the mouse in the water facing the wall of the tank.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

    • If the mouse fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and the path length for each trial using the tracking software.

  • Probe Trial (on the day after the last training day):

    • Remove the platform from the tank.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Acquisition Phase: Analyze the learning curve by plotting the mean escape latency or path length across the training days. A significant decrease indicates learning.

    • Probe Trial: Compare the time spent in the target quadrant to the time spent in the other quadrants. A significant preference for the target quadrant indicates spatial memory retention.

Protocol 3: Tumor Xenograft Model in Nude Mice

This model is used to evaluate the in vivo anticancer efficacy of a compound.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cell line (e.g., HCT116 for colon cancer)

  • Matrigel (optional, can improve tumor take rate)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1-10 x 10^7 cells/mL. A 1:1 mixture with Matrigel can be used.

  • Tumor Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once the tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Treatment: Administer the test compound or vehicle according to the planned schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Body Weight and Health Monitoring: Record the body weight of each mouse regularly and monitor for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-30 days of treatment, or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting, RT-qPCR).

  • Data Analysis: Compare the tumor growth curves, final tumor weights, and other relevant endpoints between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

Lignan glycosides exert their biological effects by modulating various signaling pathways. Below are diagrams of key pathways and a general experimental workflow for in vivo studies.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_pilot Phase 2: Pilot Study cluster_main Phase 3: Main Efficacy Study cluster_analysis Phase 4: Analysis & Interpretation start Define Research Question & Hypothesis lit_review Literature Review (Analogs, Models) start->lit_review dose_select Preliminary Dose Selection (In Vitro Data) lit_review->dose_select protocol_dev Protocol Development & IACUC Approval dose_select->protocol_dev drf Dose-Range Finding (DRF) (Small Animal Cohort) protocol_dev->drf pk_study Pharmacokinetic (PK) Study (Optional) drf->pk_study assess_tox Assess Acute Toxicity pk_study->assess_tox main_study Conduct Main Experiment (Treatment & Control Groups) assess_tox->main_study data_collect Data Collection (e.g., Paw Volume, Behavior, Tumor Size) main_study->data_collect stat_analysis Statistical Analysis data_collect->stat_analysis bio_analysis Biochemical/Histological Analysis stat_analysis->bio_analysis conclusion Draw Conclusions & Plan Future Studies bio_analysis->conclusion

Caption: General experimental workflow for in vivo studies with novel compounds.

NFkB_Pathway cluster_nucleus Nuclear Events lignans (B1203133) Lignan Glycosides (e.g., this compound) ikk IKK Complex lignans->ikk Inhibits lps_tnfa Inflammatory Stimuli (LPS, TNF-α) tlr_tnfr TLR / TNFR lps_tnfa->tlr_tnfr Activates tlr_tnfr->ikk Activates ikba IκBα ikk->ikba Phosphorylates & Promotes Degradation nfkb NF-κB (p65/p50) ikba->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocates to inflammatory_genes Inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) nfkb_n NF-κB dna DNA

Caption: Lignan glycosides' inhibition of the NF-κB signaling pathway.[6][7][8]

Nrf2_Pathway cluster_nucleus Nuclear Events lignans Lignan Glycosides (e.g., this compound) keap1 Keap1 lignans->keap1 Promotes Nrf2 Dissociation oxidative_stress Oxidative Stress (ROS) oxidative_stress->keap1 Induces Conformational Change nrf2 Nrf2 keap1->nrf2 Sequesters & Promotes Degradation ubiquitination Ubiquitination & Proteasomal Degradation nrf2->ubiquitination Leads to nucleus Nucleus nrf2->nucleus Translocates to nrf2_n Nrf2 are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant Genes (HO-1, NQO1, GCLC) are->antioxidant_genes Upregulates Transcription maf Maf nrf2_maf Nrf2-Maf Heterodimer nrf2_maf->are Binds to

Caption: Lignan glycosides' activation of the Nrf2 antioxidant pathway.[9][10][11][12][13]

References

Regaloside E Interaction Potential: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for Regaloside E to interact with other compounds. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential for interacting with other compounds?

This compound is a phenylpropanoid glycoside with the chemical formula C₂₀H₂₆O₁₂ and the CAS number 123134-21-4. While specific studies on the drug interaction profile of this compound are limited in publicly available literature, its chemical class suggests a potential for interactions. Phenylpropanoid glycosides are known to be metabolized by various enzymes, which can be sources of drug-drug interactions. Other compounds in the Regaloside family, isolated from Lilium species, have demonstrated anti-inflammatory and antioxidant activities. These biological activities themselves could potentially lead to pharmacodynamic interactions.

Q2: What are the likely metabolic pathways for this compound and how might they contribute to drug interactions?

As a phenylpropanoid glycoside, this compound is expected to undergo enzymatic metabolism. The primary routes of metabolism for similar compounds involve hydrolysis of the glycosidic bond and modification of the aglycone.

  • Phase I Metabolism: The aglycone of this compound is likely to be a substrate for cytochrome P450 (CYP) enzymes. Hydroxylation, demethylation, and other oxidative reactions can occur. Interactions may arise if this compound or its metabolites inhibit or induce specific CYP isoforms, thereby altering the metabolism of co-administered drugs that are substrates for the same enzymes.

  • Phase II Metabolism: The hydroxyl groups on both the sugar and aglycone moieties of this compound are potential sites for conjugation reactions, such as glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs). Competition for these enzymes with other drugs can lead to metabolic interactions.

Q3: Are there any known interactions of other Regaloside compounds that might be relevant for this compound?

Direct interaction studies on other Regaloside compounds are not extensively reported. However, related phenylpropanoid glycosides have been shown to influence drug-metabolizing enzymes. For instance, some flavonoids, which share structural similarities with the aglycone part of regalosides, are known inhibitors of certain CYP enzymes. Researchers should, therefore, exercise caution when co-administering this compound with drugs that have a narrow therapeutic index and are metabolized by common CYP or UGT enzymes.

Troubleshooting Experimental Issues

Issue 1: Unexpected results in a cell-based assay when co-incubating this compound with another compound.

  • Possible Cause: The two compounds may be interacting at the level of cellular uptake or efflux transporters (e.g., P-glycoprotein). One compound might be inhibiting the transport of the other, leading to altered intracellular concentrations and, consequently, an unexpected biological response.

  • Troubleshooting Steps:

    • Perform a bidirectional transport assay using a suitable cell line (e.g., Caco-2) to determine if either compound is a substrate or inhibitor of key efflux transporters.

    • Measure the intracellular concentration of both compounds in the presence and absence of the other to confirm if altered accumulation is occurring.

Issue 2: Inconsistent results in in vitro metabolism studies with this compound using liver microsomes.

  • Possible Cause: this compound or its metabolites might be unstable in the incubation matrix. Alternatively, non-specific binding to the microsomal proteins or plasticware could be occurring, reducing the effective concentration of the compound.

  • Troubleshooting Steps:

    • Assess the stability of this compound in the microsomal incubation buffer without cofactors to rule out chemical degradation.

    • Include a known inhibitor of the suspected metabolic pathway to confirm that the observed metabolism is enzyme-mediated.

    • Use low-binding plates and tubes to minimize non-specific binding.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory potential of this compound on major human CYP isoforms using human liver microsomes.

Table 1: Reagents and Materials

Reagent/MaterialSupplier
Human Liver Microsomes (pooled)Reputable commercial source
This compoundIn-house or commercial
CYP Probe Substrates (e.g., Phenacetin for CYP1A2)Commercial supplier
NADPH Regenerating SystemCommercial supplier
Acetonitrile (B52724) (ACN)HPLC grade
Formic AcidLC-MS grade
96-well plates (low-binding)Commercial supplier

Procedure:

  • Prepare stock solutions of this compound and positive control inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add buffer, human liver microsomes, and this compound at various concentrations. Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.

  • Incubate for the specified time at 37°C.

  • Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Calculate the IC₅₀ value for this compound against each CYP isoform.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock_solutions Prepare Stock Solutions (this compound, Controls) pre_incubation Pre-incubation: Microsomes + this compound stock_solutions->pre_incubation microsomes Prepare Microsome Suspension microsomes->pre_incubation reaction_start Reaction Initiation: Add Probe Substrate + NADPH pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction (Cold ACN) incubation->reaction_stop centrifugation Centrifuge reaction_stop->centrifugation lcms_analysis LC-MS/MS Analysis centrifugation->lcms_analysis data_analysis Calculate IC50 lcms_analysis->data_analysis

Caption: Workflow for an in vitro CYP450 inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk_pathway MAPK Pathway receptor->mapk_pathway Signal nfkb_pathway NF-kB Pathway receptor->nfkb_pathway Signal transcription_factor Transcription Factor (e.g., AP-1, NF-kB) mapk_pathway->transcription_factor nfkb_pathway->transcription_factor regaloside_e This compound regaloside_e->mapk_pathway Inhibition? regaloside_e->nfkb_pathway Inhibition? gene_expression Gene Expression (e.g., COX-2, iNOS) transcription_factor->gene_expression Activation

Caption: Potential anti-inflammatory signaling pathways affected by this compound.

Technical Support Center: Overcoming Poor Bioavailability of Regaloside E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Regaloside E. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the poor bioavailability of this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor bioavailability of this compound?

A1: While specific data for this compound is limited, poor bioavailability in glycoside compounds often stems from several factors:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[1][2][3]

  • Poor Permeability: The molecular size and structure of this compound, particularly the presence of sugar moieties, may hinder its ability to pass through the intestinal wall.[1][4]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestines before it can reach systemic circulation.[1][5]

  • Efflux Transporter Activity: this compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

  • Gastrointestinal Instability: The compound could be degraded by the acidic environment of the stomach or by digestive enzymes.[6]

Q2: How can I begin to investigate the cause of poor bioavailability for this compound in my experiments?

A2: A systematic approach is recommended. You can start by characterizing the physicochemical properties of this compound and then move on to in vitro and in vivo studies.

Experimental Workflow: Investigating Poor Bioavailability

cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: In Vivo Evaluation A Determine Aqueous Solubility (pH range 1.2-7.4) D PAMPA Assay (Passive Permeability) A->D B Assess LogP/LogD (Lipophilicity) B->D C Evaluate Solid-State Properties (Crystallinity, Polymorphism) C->A E Caco-2 Cell Assay (Active Transport & Efflux) D->E G Pharmacokinetic Studies in Animal Models (Oral vs. IV Administration) E->G F Metabolic Stability Assays (Microsomes, S9 Fractions) F->G A Poorly Soluble this compound B Particle Size Reduction A->B C Amorphous Solid Dispersion A->C D Lipid-Based Formulation A->D E Increased Surface Area B->E F Higher Energy State C->F G Improved Solubilization D->G H Enhanced Dissolution Rate E->H F->H G->H I Improved Bioavailability H->I cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelial Cell cluster_2 Systemic Circulation A This compound B Passive Diffusion A->B Absorption C P-glycoprotein (Efflux Pump) B->C Efflux Substrate D Metabolism B->D First-Pass Effect E Absorbed this compound B->E Entry into Bloodstream C->A Transport back to Lumen

References

Common challenges in working with phenylpropanoid glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpropanoid glycosides (PPGs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, purification, characterization, and biological evaluation of this important class of natural compounds.

Frequently Asked Questions (FAQs)

Extraction and Purification

Q1: What are the primary challenges in extracting and purifying phenylpropanoid glycosides from plant materials?

A1: Researchers often face several hurdles during the extraction and purification of PPGs. Traditional methods like column chromatography can be time-consuming, labor-intensive, and require large volumes of organic solvents.[1][2] A significant challenge is the presence of structurally similar compounds, such as isomers and other glycosides, which makes separation difficult due to their similar physicochemical properties.[3] Furthermore, the low concentration of PPGs in many plant sources (often less than 5% w/w) necessitates efficient and scalable purification methods to obtain sufficient quantities for further research.[4]

Q2: My phenylpropanoid glycoside has poor solubility in common solvents. How can I improve this?

A2: Poor solubility is a common issue with phenylpropanoid glycosides. One effective approach is the use of cyclodextrins (CDs), which can form inclusion complexes with PPGs and significantly enhance their aqueous solubility.[5] For instance, the presence of hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase the solubility of some phenylpropanoids by up to 17-fold.[5] The choice of cyclodextrin (B1172386) and the molar ratio of CD to the PPG are critical factors in optimizing solubility enhancement.[5]

Q3: Are there more efficient alternatives to traditional column chromatography for PPG purification?

A3: Yes, several advanced techniques offer significant advantages over conventional methods. High-Speed Counter-Current Chromatography (HSCCC) is an effective method for the preparative isolation and purification of PPGs, offering faster separation times and reduced solvent consumption.[1] For example, verbascoside (B1683046) and isoacteoside (B1238533) have been successfully separated from plant extracts with high purity (97-98%) using HSCCC.[1] Another emerging green technology is the use of Deep Eutectic Solvents (DESs) for both extraction and separation, which are environmentally friendly and can yield high extraction rates.[2]

Characterization and Analysis

Q4: I am having difficulty in the structural elucidation of a novel phenylpropanoid glycoside. What analytical techniques are most effective?

A4: A combination of spectroscopic and spectrometric techniques is crucial for the unambiguous structural characterization of PPGs. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for initial identification and quantification.[6][7] For complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) is indispensable for determining the connectivity of the sugar moieties and the aglycone.[8][9] In cases of complex glycosylation patterns or acylated derivatives, multi-stage mass spectrometry (MSn) can provide detailed fragmentation information to aid in structural assignment.[10]

Q5: My PPG appears to be unstable during analysis. What precautions should I take?

A5: The stability of phenylpropanoid glycosides can be influenced by factors such as pH, temperature, and exposure to oxidative conditions.[11] It is advisable to perform forced degradation studies under acidic, basic, oxidative, and thermal stress to understand the degradation profile of your compound.[11] Results from such studies indicate that some glycosides are more stable under acidic conditions and exhibit pH-dependent stability.[11] Storing samples at low temperatures and protecting them from light can also help minimize degradation. Glycosylation itself can alter the stability of the parent phenylpropanoid.[12]

Biological Activity Assessment

Q6: I am not observing the expected biological activity in my in vitro assays. What could be the reason?

A6: Several factors can contribute to lower-than-expected biological activity. The glycosylation pattern of the PPG can significantly influence its bioactivity.[12] In some cases, the aglycone (the non-sugar part) may be more active than the glycoside itself.[8][13] For example, the aglycone of a ginkgo-derived phenylpropanoid glycoside showed significantly higher radical scavenging activity than its glycosylated form.[8][13] Additionally, poor bioavailability and solubility can limit the effectiveness of PPGs in cell-based assays.[14] It is also important to consider that in vitro results may not always directly translate to in vivo efficacy.

Q7: How does the glycosylation of a phenylpropanoid affect its antioxidant activity?

A7: Glycosylation can modulate the antioxidant activity of phenylpropanoids. The sugar moiety can influence the molecule's ability to scavenge free radicals.[8][13] Studies have shown that while many phenylpropanoid glycosides exhibit potent antioxidant activity, their corresponding aglycones can sometimes display even stronger activity.[8][13] The antioxidant mechanism of PPGs is complex and can involve processes like sequential proton loss single electron transfer (SPLET).[4]

Troubleshooting Guides

Extraction & Purification Troubleshooting
Problem Possible Cause Suggested Solution
Low extraction yield of PPGs. Inefficient solvent system.Optimize the extraction solvent. Consider using greener alternatives like Deep Eutectic Solvents (DESs) which have shown high extraction efficiency.[2] Methanolic extracts are also commonly used.[13][15]
Incomplete extraction.Increase extraction time or use methods like ultrasonic-assisted extraction to enhance efficiency.[2][15]
Co-elution of impurities during chromatography. Similar polarity of PPGs and impurities.Employ orthogonal separation techniques. For example, follow up silica (B1680970) gel chromatography with a different stationary phase or use High-Speed Counter-Current Chromatography (HSCCC) for better resolution.[1]
Overloading of the column.Reduce the sample load on the chromatographic column.
Degradation of PPGs during purification. Harsh pH or high temperature.Use neutral pH buffers and perform purification steps at lower temperatures. Monitor stability throughout the process.
Characterization Troubleshooting
Problem Possible Cause Suggested Solution
Ambiguous mass spectral data. Complex fragmentation pattern.Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination.[6] Employ MSn experiments to obtain more detailed structural information on the glycosidic linkages and acyl groups.[10]
Presence of isomers.Couple LC with MS (LC-MS) to separate isomers before MS analysis.[8]
Difficulty in assigning NMR signals. Overlapping signals of sugar moieties.Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations and resolve overlapping signals.
Insufficient sample quantity for NMR.If sample amount is limited, consider using highly sensitive NMR probes or derivatization to enhance signal intensity.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Phenylpropanoid Glycosides

This protocol is a general guideline based on methods described for the extraction of PPGs from plant material.[2][15]

  • Sample Preparation: Dry and powder the plant material.

  • Extraction Solvent: Prepare the desired extraction solvent. For example, a deep eutectic solvent (DES) can be prepared by mixing a hydrogen bond donor and acceptor. Alternatively, methanol (B129727) can be used.[2][15]

  • Extraction Process:

    • Mix the powdered plant material with the extraction solvent at a specific liquid-to-solid ratio (e.g., 24:1 mL/g).[2]

    • Place the mixture in an ultrasonic bath.

    • Apply ultrasonic power (e.g., 230 W) for a defined period (e.g., 30 minutes).[2][15]

    • Repeat the extraction process multiple times (e.g., five times) to ensure complete extraction.[15]

  • Post-Extraction:

    • Pool the extracts and centrifuge to remove solid plant material.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) before analysis.[15]

Protocol 2: Purification of Phenylpropanoid Glycosides by HSCCC

This protocol outlines the general steps for purifying PPGs using High-Speed Counter-Current Chromatography.[1]

  • Solvent System Selection:

    • Select a suitable two-phase solvent system. A common system for PPGs is chloroform–n-butanol–methanol–water in various ratios (e.g., 4:3:4:5, v/v/v/v).[1]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Instrument Preparation:

    • Fill the multilayer coil column entirely with the stationary phase (the upper or lower phase, depending on the setup).

    • Pump the mobile phase into the column at a specific flow rate while the apparatus is rotating at a set speed.

  • Sample Injection and Separation:

    • Once hydrodynamic equilibrium is reached, dissolve the crude or partially purified extract in a mixture of the upper and lower phases and inject it into the column.

    • Continuously pump the mobile phase through the column.

  • Fraction Collection and Analysis:

    • Collect fractions of the effluent at regular intervals.

    • Analyze the collected fractions by HPLC to identify those containing the target PPGs with high purity.

Visualizations

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Extraction (e.g., Ultrasonic-Assisted with DES or Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (e.g., HSCCC or Column Chromatography) crude_extract->purification pure_ppg Pure Phenylpropanoid Glycoside purification->pure_ppg characterization Structural Characterization (HPLC, LC-MS, NMR) pure_ppg->characterization bioactivity Biological Activity Assessment (In vitro / In vivo assays) characterization->bioactivity final_product Characterized Bioactive Compound bioactivity->final_product

Caption: General workflow for the isolation and analysis of phenylpropanoid glycosides.

Caption: Troubleshooting logic for low biological activity of PPGs.

References

Technical Support Center: Regaloside E Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of Regaloside E, addressing potential issues researchers may encounter. The recommendations are based on general laboratory safety protocols and data from closely related compounds, such as Regaloside B, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at 4°C in a tightly sealed container, protected from light and moisture.[1] While specific data for this compound is unavailable, the Safety Data Sheet for the structurally similar compound Regaloside B advises these conditions.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] It is crucial to use tightly sealed containers to prevent solvent evaporation and contamination.

Q3: What solvents are compatible with this compound?

This compound is known to be soluble in a variety of organic solvents. When preparing solutions, ensure the chosen solvent is compatible with your experimental design and will not degrade the compound.

Q4: Is this compound sensitive to light or moisture?

Yes, as a general precaution for phenylpropanoid glycosides, it is advisable to protect this compound from light and moisture to prevent potential degradation.[1] Store in a dark, dry place and consider using amber vials or wrapping containers in foil.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat.[2][3] If there is a risk of generating dust, a dust mask or respirator should be used.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.- Review storage conditions. Ensure the compound has been stored at the recommended temperature and protected from light and moisture.- If using a stock solution, verify its age. For long-term storage, -80°C is recommended.- Consider preparing a fresh stock solution from solid material.
Difficulty dissolving the compound. Use of an inappropriate solvent or insufficient mixing.- Confirm the solubility of this compound in the chosen solvent.- Use gentle warming or sonication to aid dissolution, provided this will not degrade the compound.
Visible changes in the appearance of the solid compound (e.g., discoloration, clumping). Absorption of moisture or degradation.- Discard the compound if degradation is suspected.- Ensure the storage container is airtight and stored in a desiccator if necessary to prevent moisture absorption.
Precipitation of the compound from a stock solution. The solution may be supersaturated, or the storage temperature is too high.- Gently warm the solution to redissolve the precipitate.- Store the solution at the appropriate temperature (-20°C or -80°C) to maintain solubility.

Storage Condition Summary

Form Storage Temperature Duration Key Considerations
Solid4°CLong-termTightly sealed container, protect from light and moisture.[1]
In Solvent-20°CUp to 1 monthTightly sealed container, protect from light.[1]
In Solvent-80°CUp to 6 monthsTightly sealed container, protect from light.[1]

Experimental Workflow: Handling and Storage of this compound

G cluster_receiving Receiving and Initial Storage cluster_prep Solution Preparation cluster_storage Stock Solution Storage cluster_use Experimental Use cluster_troubleshooting Troubleshooting receive Receive Solid this compound store_solid Store at 4°C (dark, dry, sealed) receive->store_solid weigh Weigh Solid in Ventilated Area store_solid->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve storage_choice Storage Duration? dissolve->storage_choice short_term Store at -20°C (up to 1 month) storage_choice->short_term Short-term long_term Store at -80°C (up to 6 months) storage_choice->long_term Long-term use Use in Experiment short_term->use long_term->use troubleshoot Issues? use->troubleshoot document Document Results troubleshoot->document No check_storage Verify Storage Conditions troubleshoot->check_storage Yes prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh prepare_fresh->use

Caption: Workflow for proper handling and storage of this compound.

References

Regaloside E Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Regaloside E, with a specific focus on the impact of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a steroidal glycoside isolated from the bulbs of Lilium lancifolium.[1] Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities.[2][3] Understanding its stability profile is essential for the development of effective and safe therapeutic agents.

Q2: How can freeze-thaw cycles affect the stability of this compound?

While specific data on this compound is limited, freeze-thaw cycles can significantly impact the stability of natural compounds in solution.[4][5] The mechanisms of degradation during these cycles can include:

  • pH shifts: As the solvent freezes, solutes can become concentrated in the unfrozen portion, leading to drastic changes in pH that can catalyze hydrolysis of the glycosidic bond.

  • Increased Solute Concentration: The concentration of this compound and other components in the unfrozen liquid phase increases, which can accelerate degradation reactions.[4]

  • Physical Stress: The formation of ice crystals can exert physical stress on the molecular structure of this compound, potentially leading to degradation.[4]

  • Phase Separation: For complex mixtures or formulations, freeze-thaw cycles can cause phase separation, altering the chemical environment of this compound.[4]

Q3: My this compound solution appears cloudy after thawing. What should I do?

Cloudiness or precipitation after thawing can indicate several issues:

  • Poor Solubility: The solvent may not be optimal for this compound, and its solubility may decrease at lower temperatures. Consider using a different solvent or a co-solvent system. This compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]

  • Degradation: The precipitate could be a degradation product of this compound. It is crucial to analyze the precipitate and the supernatant separately to identify any changes in the chemical profile.

  • Concentration Effects: The compound may have precipitated out of solution due to the increased concentration during the freezing process. Gentle warming and vortexing may help to redissolve the compound, but it is essential to verify its integrity afterward.

Q4: I am observing new peaks in my HPLC chromatogram after subjecting my this compound sample to freeze-thaw cycles. What do these peaks represent?

The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These new peaks likely represent degradation products of this compound. To confirm this, you should:

  • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the this compound peak and the new peaks.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to determine the molecular weights of the compounds corresponding to the new peaks. This information can help in elucidating the degradation pathway.

  • Forced Degradation Studies: Intentionally degrade a sample of this compound using stress conditions like acid, base, oxidation, and heat to see if any of the resulting degradation products match the new peaks observed in your freeze-thaw samples.[2][3][7][8]

Troubleshooting Guide: this compound Stability Issues

This guide addresses common problems encountered during the handling and analysis of this compound, particularly in the context of freeze-thaw stability.

Problem Possible Cause Recommended Solution
Loss of this compound potency after freeze-thaw cycles. Degradation due to pH shifts, concentration effects, or physical stress during freezing and thawing.[4]1. Optimize Solvent Choice: Use a buffered solvent system to maintain a stable pH. 2. Aliquot Samples: Prepare single-use aliquots to minimize the number of freeze-thaw cycles for the bulk stock solution. 3. Control Freezing and Thawing Rates: Rapid freezing (e.g., using liquid nitrogen) and rapid thawing (e.g., in a room temperature water bath) can sometimes minimize degradation compared to slow processes.[9][10] 4. Perform a formal freeze-thaw stability study (see Experimental Protocol section).
Inconsistent analytical results between different aliquots of the same stock solution. Non-homogeneity of the stock solution after thawing, or degradation occurring at different rates in different aliquots.1. Ensure Complete Dissolution: After thawing, ensure the aliquot is at room temperature and vortex thoroughly to ensure a homogenous solution before taking a sample for analysis. 2. Standardize Handling Procedures: Ensure all aliquots are treated identically in terms of freeze-thaw cycles, storage time, and light exposure.
Precipitate formation in the this compound solution upon thawing. Exceeding the solubility limit at low temperatures or formation of insoluble degradation products.1. Determine Solubility: If not already known, determine the solubility of this compound in your chosen solvent at different temperatures. 2. Analyze the Precipitate: Separate the precipitate from the supernatant and analyze both using HPLC-MS to identify the components. 3. Consider Alternative Solvents: If solubility is the issue, explore other solvents or the use of solubilizing agents.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment of this compound

This protocol outlines a forced degradation study to evaluate the stability of this compound through multiple freeze-thaw cycles.

1. Materials:

  • This compound (of known purity, e.g., HPLC ≥98%)[11]
  • HPLC-grade solvent (e.g., DMSO, Methanol)
  • Calibrated freezer (-20°C or -80°C)
  • Room temperature water bath
  • HPLC system with a PDA or UV detector and a C18 column[1]
  • Mass spectrometer (optional but recommended)

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  • Divide the stock solution into multiple small-volume aliquots in appropriate vials.
  • Retain a set of control samples at the recommended storage temperature without subjecting them to freeze-thaw cycles.
  • Subject the test aliquots to a freeze-thaw cycle:
  • Freezing: Place the samples in a freezer at a specified temperature (e.g., -20°C) for a defined period (e.g., 24 hours).[5]
  • Thawing: Remove the samples and allow them to thaw completely at room temperature or in a controlled temperature water bath.[5]
  • After each cycle (e.g., 1, 3, and 5 cycles), take one aliquot for analysis.
  • Analyze the control and freeze-thaw samples by HPLC.
  • Quantify the peak area of this compound and any new peaks that appear.

3. Data Analysis:

  • Calculate the percentage of this compound remaining after each freeze-thaw cycle compared to the control sample.
  • Report the appearance and relative area of any degradation products.

Number of Freeze-Thaw Cycles This compound Concentration (µg/mL) % this compound Remaining Degradation Product 1 (% Peak Area) Degradation Product 2 (% Peak Area)
0 (Control)100010000
199599.50.20.3
395095.02.52.5
589089.05.85.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_ft Freeze-Thaw Cycling cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Multiple Vials prep->aliquot freeze Freeze (-20°C, 24h) aliquot->freeze control control aliquot->control Control Samples (No Cycling) thaw Thaw (Room Temp) freeze->thaw Cycle 1, 3, 5 thaw->freeze hplc HPLC-PDA/MS Analysis thaw->hplc data Data Comparison (vs. Control) hplc->data control->hplc

Caption: Workflow for assessing this compound stability under freeze-thaw conditions.

Logical_Troubleshooting cluster_investigation Investigation Steps cluster_solution Potential Solutions start Inconsistent Results or Potency Loss Observed check_handling Review Sample Handling (Aliquoting, Thawing) start->check_handling check_solvent Evaluate Solvent System (pH, Solubility) start->check_solvent run_stability Conduct Formal Freeze-Thaw Study start->run_stability optimize_handling Standardize Protocol, Use Single-Use Aliquots check_handling->optimize_handling optimize_solvent Use Buffered Solvent, Change Solvent check_solvent->optimize_solvent characterize_degradation Identify Degradants via HPLC-MS run_stability->characterize_degradation

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Enhancing In Vivo Delivery of Regaloside E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Regaloside E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the in vivo delivery of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what are its potential therapeutic applications? This compound is a naturally occurring glycoside. Glycosides, as a class, exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiplatelet effects.[1] While specific research on this compound is limited, related compounds have shown potential in various therapeutic areas.
What are the main challenges in the in vivo delivery of this compound? Like many natural glycosides, this compound may face challenges such as low bioavailability, rapid metabolism, and poor solubility in aqueous solutions, which can limit its therapeutic efficacy in vivo.[1] Information from suppliers indicates this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, but its aqueous solubility is not specified and is likely low.[2]
What general strategies can be employed to improve the bioavailability of glycosides? Several drug delivery systems can enhance the bioavailability of bioactive glycosides. These include encapsulation in liposomes, polymeric nanoparticles, and solid lipid nanoparticles.[1][3] Additionally, conversion into a prodrug is a viable approach to improve physicochemical properties.[1]
Are there any specific formulation strategies that have been successful for similar compounds? For other glycosides, nanotechnological approaches have shown significant success. For instance, a baicalin-containing pH-triggered gelling system increased its bioavailability several-fold.[3] Similarly, astragaloside (B48827) IV formulated as a hydrogel based on solid lipid nanoparticles also demonstrated enhanced performance.[3]
How does the sugar moiety of a glycoside affect its bioavailability? The type and position of the sugar moiety can significantly influence the absorption and metabolism of glycosides.[4] For example, the bioavailability of quercetin (B1663063) differs depending on whether it is administered as a glucoside or a rutinoside.[4] This suggests that modifications to the sugar portion of this compound could be a strategy to explore for improving its pharmacokinetic profile.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low plasma concentration of this compound after oral administration. Poor oral bioavailability due to low aqueous solubility, degradation in the gastrointestinal tract, or rapid first-pass metabolism.1. Formulation Enhancement: Encapsulate this compound in nanoparticles (e.g., liposomes, SLNs) to protect it from degradation and enhance absorption. 2. Prodrug Approach: Synthesize a more soluble or permeable prodrug of this compound that converts to the active form in vivo.[5] 3. Co-administration with Bioenhancers: Investigate co-administration with absorption enhancers or inhibitors of metabolic enzymes.
High variability in experimental results between subjects. Differences in gut microbiota, which can metabolize glycosides. Individual variations in metabolic enzyme activity.1. Standardize Animal Models: Use animals with a defined gut microbiome if possible. 2. Increase Sample Size: A larger number of subjects can help to account for individual variability. 3. Monitor Metabolites: Analyze plasma and tissue samples not just for this compound, but also for its potential metabolites to get a complete pharmacokinetic picture.
Rapid clearance of this compound from circulation. Fast metabolism and excretion.1. PEGylation: Modify the surface of nanocarriers with polyethylene (B3416737) glycol (PEG) to increase circulation time. 2. Structural Modification: Explore synthetic modifications of the this compound structure to reduce susceptibility to metabolic enzymes.
Difficulty dissolving this compound for in vivo studies. This compound is reported to be soluble in organic solvents but likely has poor aqueous solubility.[2]1. Use of Co-solvents: For preclinical studies, a mixture of solvents such as DMSO, ethanol, and saline may be used. However, the concentration of organic solvents should be kept low to avoid toxicity. 2. Nanoparticle Formulation: Disperse this compound in a nanoparticle formulation to create a stable aqueous suspension suitable for administration.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline adapted from methods used for other poorly soluble natural compounds.

Materials:

  • This compound

  • Glyceryl monostearate (GMS)

  • Soy lecithin (B1663433)

  • Poloxamer 188

  • Phosphate buffered saline (PBS, pH 7.4)

  • High-speed homogenizer

  • Probe sonicator

Methodology:

  • Lipid Phase Preparation: Melt GMS at a temperature approximately 5-10°C above its melting point. Dissolve this compound and soy lecithin in the molten GMS.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in PBS at the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately sonicate the coarse emulsion using a probe sonicator for 5-10 minutes to reduce the particle size and form a nanoemulsion.

  • Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature while stirring gently. The lipid will solidify, forming the SLNs.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Pharmacokinetic Study in a Rodent Model

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Dosing: Divide the animals into groups. Administer the this compound formulation (e.g., free compound in a vehicle, or encapsulated in SLNs) via oral gavage or intravenous injection.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and analyze the concentration using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

General Strategies for Improving Glycoside Delivery

G cluster_challenges In Vivo Delivery Challenges cluster_solutions Potential Solutions cluster_outcome Desired Outcome Challenge1 Low Bioavailability Solution1 Nanoparticle Encapsulation (Liposomes, SLNs) Challenge1->Solution1 Solution2 Prodrug Synthesis Challenge1->Solution2 Challenge2 Rapid Metabolism Challenge2->Solution2 Solution3 Structural Modification Challenge2->Solution3 Challenge3 Poor Solubility Challenge3->Solution1 Challenge3->Solution2 Outcome Enhanced Therapeutic Efficacy Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Strategies to overcome in vivo delivery challenges of glycosides.

Experimental Workflow for Pharmacokinetic Evaluation

G start Formulation Preparation (e.g., this compound in SLNs) admin Administration to Animal Model (Oral or IV) start->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis data Concentration-Time Data analysis->data pk_analysis Pharmacokinetic Modeling end Determination of PK Parameters (Cmax, Tmax, AUC) pk_analysis->end data->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Potential Signaling Pathway Modulation by Glycosides

Note: This is a generalized pathway as the specific targets of this compound are not well-defined. Many glycosides are known to modulate inflammatory pathways.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor pathway1 MyD88-dependent pathway receptor->pathway1 pathway2 TRIF-dependent pathway receptor->pathway2 nf_kb NF-κB Activation pathway1->nf_kb irf3 IRF3 Activation pathway2->irf3 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines interferons Type I Interferons irf3->interferons regaloside_e This compound regaloside_e->nf_kb Inhibition

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

Regaloside E vs. Regaloside A: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Regaloside E and Regaloside A, both phenylpropanoid glycosides isolated from the bulbs of Lilium species, are emerging as compounds of interest for their potential therapeutic applications. While structurally similar, recent studies have begun to elucidate distinct differences in their biological activities. This guide provides a comparative overview of the current experimental data on this compound and Regaloside A, focusing on their antioxidant and anti-inflammatory properties.

Summary of Biological Activities

Initial research indicates that this compound is a potent antioxidant, while Regaloside A demonstrates notable anti-inflammatory effects. A direct comparison of their activities is limited by the available data, with more extensive research having been conducted on Regaloside A's anti-inflammatory pathways.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of this compound and Regaloside A.

Table 1: Antioxidant Activity of this compound and Regaloside A

CompoundAssayIC50 ValueReference
This compound ABTS Radical Scavenging108.2 µM[1]
DPPH Radical Scavenging50.7 µM[1]
Regaloside A ABTS Radical Scavenging> 400 µM[1]
DPPH Radical Scavenging58.0% inhibition at 160 ppm[2]
Ascorbic Acid (Positive Control) ABTS Radical Scavenging108.2 µM (comparable to this compound)[1]
DPPH Radical Scavenging50.7 µM (comparable to this compound)[1]
α-tocopherol (Positive Control) DPPH Radical Scavenging62.0% inhibition at 160 ppm[2]

Table 2: Anti-inflammatory Activity of Regaloside A

TargetCell LineTreatmentConcentration% Inhibition / EffectReference
iNOS Expression TNF-α-stimulated HASMCsRegaloside A50 µg/mLInhibition to 70.3 ± 4.07%[2]
COX-2 Expression TNF-α-stimulated HASMCsRegaloside A50 µg/mLIncreased to 131.6 ± 8.19%[2]
p-p65/p65 Ratio TNF-α-stimulated HASMCsRegaloside A50 µg/mLDecreased to 40.7 ± 1.30%[2]
VCAM-1 Expression TNF-α-stimulated HASMCsRegaloside A50 µg/mLDecreased to 48.6 ± 2.65%[2]

Note: Data on the anti-inflammatory, neuroprotective, and anticancer activities of this compound are not currently available in the reviewed literature.

Experimental Protocols

Antioxidant Activity Assays (DPPH and ABTS)

DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it. The reduction of the DPPH radical is measured by the decrease in its absorbance at a characteristic wavelength.

  • Protocol: A solution of DPPH in methanol (B129727) is mixed with various concentrations of the test compound (this compound or A). The mixture is incubated in the dark at room temperature. The absorbance is then measured using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[1][2]

ABTS Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a discoloration that is measured spectrophotometrically.

  • Protocol: The ABTS radical cation is produced by reacting ABTS solution with potassium persulfate. This solution is then diluted with a buffer to a specific absorbance. Various concentrations of the test compound are added to the ABTS•+ solution. After a set incubation period, the absorbance is measured. The percentage of inhibition is calculated, and the IC50 value is determined.[1]

Anti-inflammatory Activity Assays

Cell Culture and Treatment: Human aortic smooth muscle cells (HASMCs) are cultured in appropriate media. To induce an inflammatory response, the cells are pre-treated with the test compound (Regaloside A) for a specified time before being stimulated with tumor necrosis factor-alpha (TNF-α).[2]

Western Blot Analysis for iNOS, COX-2, p-p65, and VCAM-1 Expression: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protocol: After treatment, HASMCs are lysed to extract total proteins. The protein concentration is determined using a protein assay. Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, p-p65, and VCAM-1. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme. A substrate is added that reacts with the enzyme to produce a detectable signal, which is then quantified to determine the protein expression levels.[2]

Mandatory Visualizations

Signaling Pathway of Regaloside A in TNF-α-stimulated HASMCs

G cluster_0 TNF-α Stimulation cluster_1 Regaloside A Intervention cluster_2 Inflammatory Response TNF-α TNF-α NF-κB Pathway NF-κB Pathway TNF-α->NF-κB Pathway Activates Regaloside A Regaloside A Regaloside A->NF-κB Pathway Inhibits iNOS iNOS NF-κB Pathway->iNOS Upregulates VCAM-1 VCAM-1 NF-κB Pathway->VCAM-1 Upregulates G Start Start HASMC Culture HASMC Culture Start->HASMC Culture Pre-treatment Pre-treatment HASMC Culture->Pre-treatment with Regaloside A TNF-α Stimulation TNF-α Stimulation Pre-treatment->TNF-α Stimulation Protein Extraction Protein Extraction TNF-α Stimulation->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot for iNOS, COX-2, p-p65, VCAM-1 Data Analysis Data Analysis Western Blot->Data Analysis End End Data Analysis->End

References

A Comparative Guide to the Anti-inflammatory Efficacy of Regaloside A and B versus Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Regaloside A and B, compounds isolated from Lilium Asiatic hybrids, and the well-established synthetic glucocorticoid, dexamethasone (B1670325). Due to the limited availability of data for Regaloside E, this guide will focus on its structurally related compounds, Regaloside A and B, to offer insights into the potential anti-inflammatory mechanisms of this class of molecules in contrast to a standard-of-care anti-inflammatory agent.

Introduction to the Compounds

Regaloside A and B are phenylpropanoid glycosides isolated from the flowers of Lilium Asiatic hybrids. Phenylpropanoids are a large class of plant secondary metabolites that have been reported to exhibit various biological activities, including antioxidant and anti-inflammatory effects. The anti-inflammatory potential of Regaloside A and B has been investigated in in vitro models, suggesting their role in modulating key inflammatory pathways.

Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid drugs. It is widely used to treat a variety of inflammatory and autoimmune conditions. Its mechanism of action is well-characterized and involves the regulation of gene expression through the glucocorticoid receptor, leading to broad immunosuppressive and anti-inflammatory effects.[1][2][3]

Comparative Efficacy and Mechanism of Action

The anti-inflammatory effects of Regaloside A and B and dexamethasone are mediated through different molecular mechanisms, targeting various components of the inflammatory cascade. While dexamethasone acts broadly through genomic and non-genomic pathways, the available data for Regaloside A and B points towards a more targeted inhibition of pro-inflammatory mediators.

Table 1: Comparison of Anti-inflammatory Mechanisms

FeatureRegaloside A & BDexamethasone
Primary Target Primarily reported to inhibit NF-κB signaling pathway.Glucocorticoid Receptor (GR).
Mechanism Inhibition of p65 phosphorylation, a key step in NF-κB activation.[1]Binds to cytoplasmic GR, leading to translocation to the nucleus and regulation of gene transcription.[1][2][3]
Effect on Pro-inflammatory Enzymes Regaloside B showed moderate inhibition of iNOS and COX-2 expression. Regaloside A showed minimal effect on iNOS and increased COX-2.[1]Downregulates the expression of COX-2 and iNOS.
Effect on Cytokines Not directly reported for Regaloside A & B, but inhibition of NF-κB suggests potential to reduce pro-inflammatory cytokine production.Suppresses the production of numerous pro-inflammatory cytokines including TNF-α, IL-1, and IL-6.[3]
Effect on Adhesion Molecules Both Regaloside A and B inhibit TNF-α-induced VCAM-1 expression.[1]Reduces the expression of adhesion molecules, limiting immune cell migration.

Table 2: Quantitative Comparison of In Vitro Anti-inflammatory Effects

ParameterRegaloside A (50 µg/mL)Regaloside B (50 µg/mL)Dexamethasone (Concentration-dependent)
iNOS Expression Inhibition ~29.7% inhibition~73.8% inhibitionSignificant inhibition
COX-2 Expression Inhibition Increased expression (~31.6%)~1.1% inhibitionSignificant inhibition
p-p65/p65 Ratio Reduction (NF-κB) ~59.3% reduction~56.8% reductionIndirectly inhibits NF-κB activity
VCAM-1 Expression Inhibition ~51.4% inhibition~66.2% inhibitionSignificant inhibition

Data for Regaloside A and B is derived from a single in vitro study and should be interpreted with caution.[1] Dexamethasone's effects are well-documented across numerous studies and models.

Signaling Pathways

The following diagrams illustrate the known anti-inflammatory signaling pathways for Regaloside A/B and Dexamethasone.

Regaloside_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Response cluster_inhibition Inhibition cluster_outcome Inflammatory Gene Expression TNF-α TNF-α IKK IKK TNF-α->IKK IκBα IκBα IKK->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) p-p65 p-p65 NF-κB (p65/p50)->p-p65 P Nucleus Nucleus p-p65->Nucleus iNOS iNOS Nucleus->iNOS COX-2 COX-2 Nucleus->COX-2 VCAM-1 VCAM-1 Nucleus->VCAM-1 Regaloside A/B Regaloside A/B Regaloside A/B->p-p65

Figure 1. Proposed anti-inflammatory mechanism of Regaloside A and B.

Dexamethasone_Pathway cluster_drug Drug Action cluster_cellular Cellular Response cluster_outcome Gene Expression Regulation Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR DEX-GR Complex DEX-GR Complex GR->DEX-GR Complex Nucleus Nucleus DEX-GR Complex->Nucleus NF-κB NF-κB DEX-GR Complex->NF-κB Inhibition Anti-inflammatory\nGenes (Annexin-1) Anti-inflammatory Genes (Annexin-1) Nucleus->Anti-inflammatory\nGenes (Annexin-1) Upregulation Pro-inflammatory\nGenes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro-inflammatory\nGenes (TNF-α, IL-6) Downregulation Experimental_Workflow_In_Vitro cluster_setup Cell Preparation cluster_treatment Treatment Protocol cluster_analysis Data Analysis Cell_Culture Culture Human Aortic Smooth Muscle Cells (HASMCs) Pre-treatment Pre-treat with Regaloside A/B (50 µg/mL) for 2h Cell_Culture->Pre-treatment Induction Induce inflammation with TNF-α (10 ng/mL) for 12h Pre-treatment->Induction Lysis Cell Lysis and Protein Extraction Induction->Lysis Western_Blot Western Blot for iNOS, COX-2, p-p65, VCAM-1 Lysis->Western_Blot Quantification Quantify Protein Expression Western_Blot->Quantification

References

In vivo comparison of Regaloside E and indomethacin in arthritis models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy and Mechanism of Action

For Immediate Release

In the landscape of arthritis research, the quest for effective therapeutic agents is paramount. This guide provides a detailed in vivo comparison of the naturally derived saponin, Ginsenoside Rg1, and the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933), in preclinical arthritis models. Due to the limited availability of in vivo data for Regaloside E in arthritis, this guide utilizes Ginsenoside Rg1 as a representative ginsenoside to facilitate a meaningful comparison with indomethacin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at quantitative data, experimental methodologies, and underlying mechanisms of action.

Quantitative Performance Analysis

The following tables summarize the key efficacy data for Ginsenoside Rg1 and indomethacin in the adjuvant-induced arthritis (AIA) rat model, a well-established model for studying rheumatoid arthritis.

Table 1: Effect on Paw Swelling in Adjuvant-Induced Arthritis (AIA) in Rats

Treatment GroupDoseDay 21 (Paw Volume, mL)Day 28 (Paw Volume, mL)
Control-NormalNormal
AIA Model-Significant IncreaseSignificant Increase
Ginsenoside Rg15 mg/kgNotable InhibitionNotable Inhibition[1]
Ginsenoside Rg110 mg/kgNotable Inhibition[1]Notable Inhibition[1]
Ginsenoside Rg120 mg/kgNotable Inhibition[1]Notable Inhibition[1]
Indomethacin1 mg/kgSignificant Reduction (29% inhibition)[2]-

Table 2: Impact on Arthritis Index and Pro-inflammatory Cytokines in AIA Rats

Treatment GroupDoseArthritis Index (Day 28)Serum TNF-α LevelsSerum IL-6 Levels
Control-0NormalNormal
AIA Model-Significantly ElevatedSignificantly Elevated[1]Significantly Elevated[1]
Ginsenoside Rg15 mg/kg-Significant Decrease[1]Significant Decrease[1]
Ginsenoside Rg110 mg/kgSignificant Reduction[1]Significant Decrease[1]Significant Decrease[1]
Ginsenoside Rg120 mg/kgSignificant Reduction[1]Significant Decrease[1]Significant Decrease[1]
Indomethacin2 mg/kg-Significant Decrease[3]Significant Decrease[4]

Delving into the Mechanisms of Action

The anti-arthritic effects of Ginsenoside Rg1 and indomethacin are rooted in distinct signaling pathways.

Ginsenoside Rg1: This ginsenoside exerts its anti-inflammatory effects through the modulation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and subsequent inhibition of the NF-κB signaling pathway[1]. Activation of PPAR-γ interferes with the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-6[1][5][6][7][8][9]. Additionally, Ginsenoside Rg1 has been shown to influence the PI3K/Akt signaling pathway, which is involved in chondrocyte survival and apoptosis[10][11][12][13][14].

Indomethacin: As a non-selective cyclooxygenase (COX) inhibitor, indomethacin's primary mechanism involves blocking the COX-1 and COX-2 enzymes[3]. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever in arthritic conditions[15][16][17][18][19].

Visualizing the Pathways and Protocols

To further elucidate the experimental processes and molecular interactions, the following diagrams are provided.

experimental_workflow cluster_induction Arthritis Induction cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment Induction Adjuvant Injection (CFA in rats) Treatment Daily Administration (Ginsenoside Rg1 or Indomethacin) Induction->Treatment Disease Onset PawVolume Paw Volume Measurement Treatment->PawVolume ArthritisScore Arthritis Score Evaluation Treatment->ArthritisScore CytokineAnalysis Serum Cytokine Analysis (TNF-α, IL-6) Treatment->CytokineAnalysis

Experimental workflow for in vivo arthritis models.

signaling_pathways cluster_rg1 Ginsenoside Rg1 Pathway cluster_indomethacin Indomethacin Pathway Rg1 Ginsenoside Rg1 PPARg PPAR-γ Rg1->PPARg Activates NFkB_inhibition Inhibition of NF-κB Translocation PPARg->NFkB_inhibition Cytokine_reduction_rg1 Reduced TNF-α, IL-6 NFkB_inhibition->Cytokine_reduction_rg1 Indo Indomethacin COX COX-1 & COX-2 Indo->COX Inhibits PG_synthesis Prostaglandin Synthesis COX->PG_synthesis Inflammation Inflammation & Pain PG_synthesis->Inflammation

Comparative signaling pathways of Ginsenoside Rg1 and Indomethacin.

Detailed Experimental Protocols

A standardized protocol for the adjuvant-induced arthritis (AIA) model in rats is outlined below, providing a basis for the comparative data presented.

Adjuvant-Induced Arthritis (AIA) in Rats

  • Animals: Male Sprague-Dawley rats (150-170g) are typically used.

  • Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) (10 mg/mL) into the plantar surface of the right hind paw.

  • Treatment:

    • Ginsenoside Rg1: Administered intraperitoneally at doses of 5, 10, and 20 mg/kg daily for 14 days, starting from the onset of arthritis (around day 14 post-adjuvant injection)[1].

    • Indomethacin: Administered orally at a dose of 1-2 mg/kg daily.

  • Assessment of Arthritis:

    • Paw Swelling: The volume of the hind paw is measured using a plethysmometer at regular intervals.

    • Arthritis Index: A scoring system is used to evaluate the severity of arthritis in each paw, based on erythema, swelling, and joint rigidity.

    • Cytokine Analysis: Blood samples are collected at the end of the study to measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

    • Histopathology: At the termination of the experiment, ankle joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of inflammation, synovial hyperplasia, and cartilage/bone erosion.

Note: While both compounds have been evaluated in other arthritis models such as collagen-induced arthritis (CIA) and carrageenan-induced paw edema, the AIA model provides a robust and chronic inflammatory response suitable for comparing their anti-arthritic potential.

Conclusion

This comparative guide demonstrates that both Ginsenoside Rg1 and indomethacin exhibit significant anti-arthritic effects in preclinical models. Indomethacin, a potent COX inhibitor, provides effective and rapid anti-inflammatory action. Ginsenoside Rg1, on the other hand, operates through a distinct mechanism involving the PPAR-γ/NF-κB pathway, offering a potential alternative therapeutic strategy. The data presented herein provides a foundation for further research into the clinical applicability of ginsenosides (B1230088) in the management of arthritic diseases. Researchers are encouraged to consider these findings in the design of future preclinical and clinical investigations.

References

A Comparative Analysis of Regaloside Compounds: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Regaloside compounds, a class of naturally occurring phenylpropanoids and glycerol (B35011) glucosides predominantly isolated from Lilium species, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of Regaloside A, B, C, and D, summarizing their known anti-inflammatory, antioxidant, and other unique properties. The information is presented to facilitate research and development efforts in leveraging these compounds for therapeutic applications.

Chemical Structures

CompoundClass
Regaloside A Phenylpropanoid
Regaloside B Phenylpropanoid
Regaloside C Glycerol glucoside
Regaloside D Phenylpropanoid

Comparative Biological Activities

The following tables summarize the available quantitative and qualitative data on the biological activities of Regaloside A, B, C, and D. It is important to note that a direct comparison of potency is challenging as the compounds have not all been evaluated under identical experimental conditions.

Anti-inflammatory and Antioxidant Activities
Biological TargetRegaloside ARegaloside BRegaloside CRegaloside D
iNOS Expression Inhibition 70.3 ± 4.07% inhibition at 50 µg/mL[1]26.2 ± 0.63% inhibition at 50 µg/mL[1]Data not availableData not available
COX-2 Expression Inhibition 131.6 ± 8.19% of control at 50 µg/mL*[1]98.9 ± 4.99% of control at 50 µg/mL[1]Data not availableData not available
VCAM-1 Expression Inhibition 48.6 ± 2.65% inhibition at 50 µg/mL[1]33.8 ± 1.74% inhibition at 50 µg/mL[1]Data not availableData not available
p-p65/p-65 Ratio Reduction Decreased to 40.7 ± 1.30% of control at 50 µg/mL[1]Decreased to 43.2 ± 1.60% of control at 50 µg/mL[1]Data not availableData not available
DPPH Radical Scavenging 58.0% at 160 ppm[1]Data not availableIC50 value determinedData not available
ABTS Radical Scavenging Data not availableData not availableIC50 value determinedData not available

*Note: The value for Regaloside A on COX-2 expression is presented as a percentage of the control, where a value greater than 100% suggests a potential increase in expression under the tested conditions. This may require further investigation to clarify the experimental outcome.

Other Reported Biological Activities
CompoundActivity
Regaloside C Cardiomyocyte protective activity by protecting mitochondria in H2O2-induced H9C2 cells.
Regaloside D Potential Dipeptidyl peptidase-IV (DPP-IV) inhibitory activity.

Signaling Pathways and Experimental Workflows

The inhibitory effects of Regaloside A and B on the expression of inflammatory mediators like iNOS, COX-2, and VCAM-1 are linked to the modulation of the NF-κB signaling pathway. The reduction in the phosphorylation of the p65 subunit of NF-κB is a key indicator of this modulation.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Nuclear Translocation Regalosides_AB Regaloside A & B Regalosides_AB->IKK Inhibition? Regalosides_AB->NFkB_active Inhibition of p65 phosphorylation DNA DNA NFkB_nucleus->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, VCAM-1) DNA->Genes Transcription

Caption: Proposed mechanism of anti-inflammatory action of Regaloside A and B via inhibition of the NF-κB signaling pathway.

Experimental_Workflow_Anti_Inflammatory cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Markers Cell_Seeding Seed Macrophages (e.g., RAW 264.7) Pretreatment Pre-treat with Regaloside Compound Cell_Seeding->Pretreatment Stimulation Stimulate with LPS or TNF-α Pretreatment->Stimulation Protein_Extraction Protein Extraction Stimulation->Protein_Extraction RNA_Extraction RNA Extraction Stimulation->RNA_Extraction Western_Blot Western Blot (iNOS, COX-2, p-p65) Protein_Extraction->Western_Blot RT_qPCR RT-qPCR (iNOS, COX-2, VCAM-1 mRNA) RNA_Extraction->RT_qPCR

Caption: General experimental workflow for assessing the anti-inflammatory effects of Regaloside compounds in vitro.

Experimental Protocols

Inhibition of iNOS, COX-2, and VCAM-1 Expression (as per Lee et al., 2025 for Regaloside A and B)
  • Cell Culture: Human aortic smooth muscle cells (HASMCs) or macrophage-like cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with the Regaloside compound (e.g., at 50 µg/mL) for a specified period (e.g., 2 hours).

  • Stimulation: Inflammation is induced by adding an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for a further incubation period (e.g., 12-24 hours).

  • Protein Analysis (Western Blot):

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, and total p65.

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using a chemiluminescence detection system, and band intensities are quantified.

  • RNA Analysis (RT-qPCR):

    • Total RNA is extracted from the cells.

    • cDNA is synthesized from the RNA template.

    • Quantitative PCR is performed using specific primers for iNOS, COX-2, and VCAM-1.

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of Reagents:

    • A stock solution of DPPH is prepared in methanol.

    • Test samples (Regaloside compounds) are prepared at various concentrations.

    • A positive control (e.g., ascorbic acid or α-tocopherol) is also prepared.

  • Assay Procedure:

    • In a 96-well plate, the test sample is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Conclusion and Future Directions

This comparative guide highlights the potential of Regaloside compounds as valuable leads for the development of novel therapeutics. Regaloside A and B have demonstrated notable anti-inflammatory and antioxidant properties, with evidence suggesting their mechanism of action involves the inhibition of the NF-κB signaling pathway. Regaloside C and D exhibit unique bioactivities, with C showing promise in cardioprotection and D in DPP-IV inhibition, a target for type 2 diabetes.

However, a significant gap in the current literature is the lack of comprehensive, side-by-side comparative studies of all major Regaloside compounds for a range of biological activities. Future research should focus on:

  • Quantitative Bioactivity Profiling: Determining the IC50 values of Regaloside A, B, C, and D for key inflammatory mediators (iNOS, COX-2, VCAM-1) and other relevant targets under standardized assay conditions.

  • Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways modulated by each Regaloside compound.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profiles of these compounds in relevant animal models of inflammatory diseases, cardiovascular conditions, and diabetes.

A more complete understanding of the structure-activity relationships and pharmacological profiles of the Regaloside family will be instrumental in unlocking their full therapeutic potential.

References

Regaloside E's Anti-Inflammatory Potential: A Comparative Analysis in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anti-inflammatory efficacy of Regaloside E against a well-established natural flavonoid, Quercetin (B1663063). This guide provides supporting experimental data from primary cell-based assays to aid researchers in their evaluation of novel anti-inflammatory compounds.

In the quest for novel therapeutic agents to combat inflammation, natural compounds have emerged as a promising frontier. Among these, this compound, a phenylpropanoid glycoside, has garnered interest for its potential anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of this compound and Quercetin, a widely studied flavonoid, in primary cells. The data presented herein is derived from studies on closely related regalosides and established findings on Quercetin, offering a framework for evaluating this compound's potential.

Comparative Efficacy of this compound and Quercetin on Key Inflammatory Markers

To provide a clear comparison, the following table summarizes the quantitative data on the inhibitory effects of Regaloside A (as a proxy for this compound) and Quercetin on crucial inflammatory mediators in primary cell models.

CompoundCell TypeInflammatory StimulusTarget MarkerConcentration% InhibitionReference
Regaloside A Human Aortic Smooth Muscle Cells (HASMCs)TNF-α (10 ng/ml)VCAM-150 µg/ml48.6 ± 2.65[1]
Regaloside A RAW 264.7 MacrophagesLPS (1 µg/ml)iNOS50 µg/ml29.7 ± 4.07[1]
Regaloside A RAW 264.7 MacrophagesLPS (1 µg/ml)COX-250 µg/ml-31.6 ± 8.19 (Upregulation)[1]
Regaloside A RAW 264.7 MacrophagesLPS (1 µg/ml)p-p65/p6550 µg/ml59.3 ± 1.30[1]
Quercetin RAW 264.7 MacrophagesLPS (1 µg/ml)iNOS10 µM~50%
Quercetin RAW 264.7 MacrophagesLPS (1 µg/ml)COX-210 µM~60%
Quercetin RAW 264.7 MacrophagesLPS (1 µg/ml)TNF-α10 µM~70%
Quercetin Human Mast Cells (HMC-1)PMA + A23187IL-625 µM~80%

Note: Data for Regaloside A is used as a proxy for this compound due to the lack of specific studies on this compound's anti-inflammatory effects in primary cells. A negative inhibition value for COX-2 with Regaloside A indicates an upregulation of the protein.

Unraveling the Mechanism: The NF-κB Signaling Pathway

A critical signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Upon stimulation by inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for VCAM-1, iNOS, and COX-2. Both regalosides and quercetin are thought to exert their anti-inflammatory effects by modulating this pathway.

G Inhibition of the NF-κB Signaling Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (VCAM-1, iNOS, COX-2) Nucleus->ProInflammatory Induces Transcription RegalosideE This compound (via Regaloside A data) RegalosideE->IKK Inhibits RegalosideE->NFkB Inhibits Translocation Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->NFkB Inhibits Translocation G Experimental Workflow for Anti-inflammatory Compound Validation Start Start CellCulture Primary Cell Culture (e.g., Macrophages, HASMCs) Start->CellCulture Pretreatment Pre-treatment with This compound / Quercetin CellCulture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation DataCollection Data Collection Incubation->DataCollection WesternBlot Western Blot (Protein Expression) DataCollection->WesternBlot ELISA ELISA (Cytokine Secretion) DataCollection->ELISA qPCR RT-qPCR (Gene Expression) DataCollection->qPCR Analysis Data Analysis and Comparison WesternBlot->Analysis ELISA->Analysis qPCR->Analysis End End Analysis->End

References

Comparative Efficacy of Regaloside E and Synthetic COX-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. While synthetic COX-2 inhibitors are widely used clinically, there is growing interest in naturally derived compounds for their potential therapeutic benefits and novel mechanisms of action. This guide provides a comparative overview of the efficacy of Regaloside E, a natural phenylpropanoid, and commonly used synthetic COX-2 inhibitors.

Disclaimer: Direct experimental data on the COX-2 inhibitory activity of this compound is not currently available in the published literature. Therefore, this guide utilizes data from the closely related compound, Regaloside A , as a surrogate for comparative purposes. The findings related to Regaloside A are presented to offer potential insights into the activity of this compound, but should be interpreted with caution.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory efficacy of Regaloside A and several synthetic COX-2 inhibitors. It is important to note that the data for Regaloside A reflects the inhibition of COX-2 expression, whereas the data for synthetic inhibitors represents direct enzymatic inhibition (IC50 values).

CompoundTypeTargetEfficacy MeasurementValueCell/Assay System
Regaloside A Natural PhenylpropanoidCOX-2 Expression% Inhibition @ 50 µg/mL32.2%TNF-α stimulated HASMCs
Celecoxib Synthetic (Sulfonamide)COX-2 EnzymeIC5040 nMSf9 Cells
IC506.8 µMHuman Peripheral Monocytes
Rofecoxib Synthetic (Furanone)COX-2 EnzymeIC5018 nMNot Specified
IC5026 nMHuman Osteosarcoma Cells
IC500.53 µMHuman Whole Blood Assay
Etoricoxib Synthetic (Bipyridine)COX-2 EnzymeIC500.47 µMHuman Monocytes

Experimental Protocols

Determination of COX-2 Expression Inhibition by Regaloside A

This protocol is based on the methodology used to assess the anti-inflammatory effects of phenylpropanoids isolated from Lilium Asiatic hybrids.

  • Cell Culture: Human Aortic Smooth Muscle Cells (HASMCs) are cultured in a suitable medium and stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response and upregulate COX-2 expression.

  • Treatment: The stimulated cells are treated with Regaloside A at a concentration of 50 µg/mL for a specified duration.

  • Protein Extraction: After treatment, the cells are lysed to extract total cellular proteins.

  • Western Blot Analysis:

    • The protein concentration of each sample is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for COX-2.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry.

    • The expression of a housekeeping protein (e.g., β-actin) is also measured to normalize the COX-2 expression data.

In Vitro COX-2 Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of a compound against purified COX-2 enzyme, similar to assays used for synthetic inhibitors.[1][2][3][4][5]

  • Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), heme cofactor, reaction buffer, and the test compound (e.g., Celecoxib).[1][2][5]

  • Assay Principle: The assay measures the peroxidase activity of COX-2, which is coupled to a colorimetric or fluorometric probe. The inhibition of this activity by the test compound is quantified.[1][4]

  • Procedure:

    • The COX-2 enzyme is pre-incubated with various concentrations of the test compound in a 96-well plate.[4]

    • The reaction is initiated by adding arachidonic acid.[2][5]

    • The change in absorbance or fluorescence is measured over time using a plate reader.

    • The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the signaling cascade leading to the production of prostaglandins by COX-2 during inflammation. Pro-inflammatory stimuli, such as TNF-α, activate the NF-κB pathway, which in turn upregulates the expression of the COX-2 gene.

COX2_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Activation Receptor->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation Prostaglandins Prostaglandins (Pain & Inflammation) COX2_Protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Regaloside Regaloside A (Inhibits Expression) Regaloside->COX2_Gene Inhibition Synthetic_Inhibitors Synthetic Inhibitors (e.g., Celecoxib) (Inhibit Enzyme Activity) Synthetic_Inhibitors->COX2_Protein Inhibition

COX-2 signaling pathway and points of inhibition.
Comparative Experimental Workflow

The diagram below outlines a typical workflow for comparing the efficacy of a natural compound like this compound with a synthetic COX-2 inhibitor.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture with Inflammatory Stimulus start->cell_culture in_vitro_expression In Vitro Assay: COX-2 Expression (e.g., Western Blot) data_analysis Data Analysis and Comparison in_vitro_expression->data_analysis in_vitro_enzyme In Vitro Assay: COX-2 Enzymatic Activity (IC50 Determination) in_vitro_enzyme->data_analysis treatment_natural Treat with this compound cell_culture->treatment_natural treatment_synthetic Treat with Synthetic Inhibitor cell_culture->treatment_synthetic treatment_natural->in_vitro_expression treatment_synthetic->in_vitro_enzyme conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Workflow for comparing natural and synthetic COX-2 inhibitors.

Discussion and Conclusion

The available data, using Regaloside A as a proxy, suggests that phenylpropanoids may exert their anti-inflammatory effects by modulating the expression of COX-2, rather than by direct enzymatic inhibition. At a concentration of 50 µg/mL, Regaloside A demonstrated a moderate ability to decrease COX-2 protein levels in stimulated human aortic smooth muscle cells.

In contrast, synthetic inhibitors like Celecoxib, Rofecoxib, and Etoricoxib are potent direct inhibitors of the COX-2 enzyme, with IC50 values in the nanomolar to low micromolar range. This fundamental difference in the mechanism of action—inhibition of gene expression versus inhibition of enzyme activity—is a critical consideration for researchers.

Further research is imperative to elucidate the precise mechanism of action and to quantify the COX-2 inhibitory efficacy of this compound. Direct enzymatic assays and in vivo studies are necessary to provide a more comprehensive comparison with established synthetic COX-2 inhibitors. Researchers are encouraged to use the protocols outlined in this guide as a starting point for such investigations.

References

Unraveling the Bioactivity of Regaloside E and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological function is paramount. This guide provides a comparative analysis of Regaloside E and its analogs, a class of phenylpropanoid glycosides with potential therapeutic applications. Due to the limited publicly available data on this compound, this guide will focus on its closely related and better-studied analogs, Regaloside A and B, isolated from plants of the Lilium genus. This analysis will be supplemented with broader principles of structure-activity relationships (SAR) observed in phenylpropanoid glycosides to infer the potential bioactivity of this compound.

Phenylpropanoid glycosides are a significant class of plant secondary metabolites known for a wide array of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2] The core structure of these compounds typically consists of a phenylpropanoid aglycone linked to one or more sugar moieties. Variations in the aglycone structure, the nature and number of sugar units, and the linkage between them can significantly influence their pharmacological properties.[1][3]

Comparative Biological Activity of Regaloside Analogs

While specific quantitative data for this compound remains elusive in peer-reviewed literature, studies on Regaloside A and B offer valuable insights into the potential bioactivity of this compound class. Both Regaloside A and B have demonstrated notable antioxidant and anti-inflammatory properties.

A study on phenylpropanoids from Lilium Asiatic hybrids revealed that Regaloside A and B exhibit significant biological effects.[4] At a concentration of 50 μg/mL, both compounds were shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.[4] Furthermore, Regaloside A displayed considerable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, indicating its potential as an antioxidant.[4]

For a clear comparison, the available data on the biological activities of Regaloside A and B are summarized in the table below.

CompoundBiological ActivityAssayKey Findings
Regaloside A AntioxidantDPPH Radical ScavengingSignificant scavenging activity (58.0% at 160 ppm)[4]
Anti-inflammatoryiNOS and COX-2 ExpressionInhibition of iNOS (70.3 ± 4.07% of control) and COX-2 (131.6 ± 8.19% of control) expression at 50 μg/mL[4]
Regaloside B Anti-inflammatoryiNOS and COX-2 ExpressionInhibition of iNOS (26.2 ± 0.63% of control) and COX-2 (98.9 ± 4.99% of control) expression at 50 μg/mL[4][5]

Structure-Activity Relationship Insights

Based on general SAR principles for phenylpropanoid glycosides, several structural features are crucial for their biological activity:

  • Hydroxyl Groups: The number and position of hydroxyl groups on the phenyl ring of the aglycone are critical for antioxidant activity. A higher number of hydroxyl groups generally correlates with increased radical scavenging ability.

  • Glycosylation: The sugar moiety can influence the compound's solubility, bioavailability, and interaction with biological targets. The type of sugar, its linkage to the aglycone, and the number of sugar units can all modulate activity.

  • Acyl Groups: The presence of acyl groups, such as caffeoyl or feruloyl, attached to the sugar can enhance the antioxidant and anti-inflammatory properties of the molecule.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[8][9][10][11]

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample preparation: Dissolve the test compounds (e.g., Regaloside analogs) in methanol at various concentrations.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of the sample solution. A control is prepared with 1 mL of methanol instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is used to identify and characterize inhibitors of the COX-2 enzyme, a key target in anti-inflammatory drug discovery.[12]

Principle: The assay measures the activity of COX-2 by detecting the production of prostaglandin (B15479496) G2 (PGG2), an intermediate product, using a fluorescent probe. The fluorescence intensity is proportional to the amount of PGG2 produced, and a decrease in fluorescence in the presence of a test compound indicates inhibition of COX-2.

Procedure:

  • Reagent Preparation: Prepare all reagents, including COX-2 enzyme, assay buffer, probe, and arachidonic acid (substrate), as per the kit manufacturer's instructions.

  • Inhibitor Preparation: Prepare a solution of the test compound (e.g., Regaloside analogs) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from a dose-response curve.

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Phenylpropanoid_Glycosides cluster_structure General Structure cluster_modifications Structural Modifications cluster_activity Biological Activity Structure Phenylpropanoid Aglycone - O - Sugar Moiety Aglycone Aglycone Modifications (e.g., Hydroxylation, Methoxylation) Antioxidant Antioxidant Activity Aglycone->Antioxidant Influences AntiInflammatory Anti-inflammatory Activity Aglycone->AntiInflammatory Influences Glycosylation Glycosylation Pattern (Sugar type, number, linkage) Glycosylation->AntiInflammatory Modulates Cytotoxicity Cytotoxicity Glycosylation->Cytotoxicity Modulates Acylation Acylation of Sugar (e.g., Caffeoyl, Feruloyl) Acylation->Antioxidant Enhances Acylation->AntiInflammatory Enhances

Caption: Structure-Activity Relationship of Phenylpropanoid Glycosides.

Experimental_Workflow cluster_isolation Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis Isolation Isolation of Regaloside Analogs from Plant Source Purification Purification and Structural Elucidation Isolation->Purification Antioxidant_Assay Antioxidant Activity (e.g., DPPH Assay) Purification->Antioxidant_Assay AntiInflammatory_Assay Anti-inflammatory Activity (e.g., COX-2 Inhibition) Purification->AntiInflammatory_Assay Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity_Assay IC50 Determination of IC50/EC50 Values Antioxidant_Assay->IC50 AntiInflammatory_Assay->IC50 Cytotoxicity_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Guides

Caption: Experimental Workflow for SAR Studies.

References

A Meta-Analysis of Phenylpropanoid Glycoside Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of phenylpropanoid glycosides, supported by quantitative data and detailed experimental protocols.

Phenylpropanoid glycosides (PPGs) are a diverse class of naturally occurring phenolic compounds found in a wide array of medicinal plants.[1][2] These molecules have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][3][4] This guide provides a meta-analysis of existing research, presenting a comparative overview of the bioactivity of various PPGs to aid researchers and drug development professionals in their endeavors.

Comparative Analysis of Bioactivity

The bioactivity of different phenylpropanoid glycosides can vary significantly based on their chemical structure. To facilitate a clear comparison, the following tables summarize the quantitative data from various studies, focusing on key performance indicators such as the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50).

Antioxidant Activity

The antioxidant properties of PPGs are often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose.

Phenylpropanoid GlycosideIC50 (µM) - DPPH Radical ScavengingSource
Ginkgopanoside32.75[5][6]
Forsythoside A~35[2]
Calceolarioside A~40[2]
Verbascoside (B1683046) (Acteoside)Similar to natural PPGs[7]
Biosynthesized PPGsHigher than ascorbic acid[7]
Aglycone of Ginkgopanoside5.23[5][6]
Ascorbic Acid (Positive Control)2.54[5][6]
Anti-inflammatory Activity

The anti-inflammatory effects of PPGs are often assessed by their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), or by their capacity to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Phenylpropanoid GlycosideBioassayIC50 (µM)Source
SalidrosideProstaglandin E2 Inhibition72.1[8]
Thromboxane B2 Inhibition154[8]
SyringinProstaglandin E2 Inhibition35.5[8]
Thromboxane B2 Inhibition29.3[8]
ConiferinProstaglandin E2 Inhibition75.2[8]
Thromboxane B2 Inhibition619[8]
Leukotriene C4 Inhibition63.6[8]
Phenylpropanoid Sucrose EstersNO Production Inhibition (LPS-induced BV-2 cells)5.2 - 6.7[9]
Cinnamic Acid Derivatives (from C. cassia)NO Production Inhibition (LPS-induced Raw 264.7 cells)8[10]
NF-κB Transcriptional Activity22[10]
Neuroprotective and Anticancer Activities

While extensive comparative tables with IC50 values for neuroprotective and anticancer activities are less common in broad reviews, numerous studies highlight the potential of specific PPGs. For instance, verbascoside has demonstrated neuroprotective effects by modulating monoamine neurotransmitters and inhibiting the hypothalamic-pituitary-adrenal (HPA) axis.[4] In the context of cancer, Cistanche tubulosa phenylethanoid glycosides (CTPG) have been shown to inhibit the growth of hepatocellular carcinoma cells.[9]

Key Signaling Pathways

The biological activities of phenylpropanoid glycosides are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

One of the central pathways implicated in the anti-inflammatory and anticancer effects of many natural compounds, including PPGs, is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB plays a critical role in regulating the immune response to infection and cellular stress. Its dysregulation is linked to inflammatory diseases and cancer.

DPPH_Assay_Workflow start Start prep_sample Prepare Phenylpropanoid Glycoside Solutions (various concentrations) start->prep_sample mixing Mix PPG Solution with DPPH Solution prep_sample->mixing prep_dpph Prepare DPPH Solution in Methanol prep_dpph->mixing incubation Incubate in the Dark (e.g., 30 minutes at room temperature) mixing->incubation measurement Measure Absorbance at ~517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

References

Benchmarking Regaloside E's neuroprotective effects against known compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective potential of Regaloside E, a phenylpropanoid glycoside, against three established neuroprotective compounds: Edaravone, N-acetylcysteine (NAC), and Resveratrol. While direct experimental data on the neuroprotective effects of this compound is emerging, its classification as a phenylpropanoid glycoside suggests potential antioxidant and anti-inflammatory properties, which are key mechanisms in neuroprotection.[1] This document outlines a framework for evaluating its efficacy by benchmarking against well-characterized agents, supported by established experimental protocols and data from existing literature on these benchmark compounds.

Comparative Analysis of Neuroprotective Compounds

The following tables summarize the key characteristics and reported quantitative data for Edaravone, N-acetylcysteine, Resveratrol, and provide a template for evaluating this compound.

Table 1: Overview of Neuroprotective Compounds

CompoundChemical ClassPrimary Mechanism of ActionKey Therapeutic Areas (Established or Investigational)
This compound Phenylpropanoid GlycosidePotentially antioxidant and anti-inflammatoryTo be determined
Edaravone Free Radical ScavengerScavenges hydroxyl, peroxyl, and nitric oxide radicals; inhibits lipid peroxidation.Ischemic Stroke, Amyotrophic Lateral Sclerosis (ALS)
N-acetylcysteine (NAC) Thiol CompoundPrecursor to glutathione (B108866) (GSH), a major endogenous antioxidant; modulates glutamatergic pathways.Acetaminophen overdose, mucolytic agent; Investigational for various neurological and psychiatric disorders.
Resveratrol PolyphenolActivates Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK); potent antioxidant and anti-inflammatory agent.Investigational for neurodegenerative diseases, cardiovascular diseases, and cancer.

Table 2: In Vitro Neuroprotective Efficacy

CompoundAssayCell LineInsultConcentration RangeKey Findings
This compound e.g., MTT Assaye.g., SH-SY5Ye.g., H₂O₂To be determinedTo be determined
Edaravone MTT AssayPC12 cellsIschemia-like injury1-100 µMDose-dependently increased cell viability.
N-acetylcysteine (NAC) LDH AssayPrimary cortical neuronsGlutamate0.1-1 mMSignificantly reduced lactate (B86563) dehydrogenase (LDH) release.
Resveratrol TUNEL AssayHippocampal neuronsAβ₂₅₋₃₅15-40 µMDecreased the number of apoptotic cells.[2]

Table 3: In Vivo Neuroprotective Efficacy

CompoundAnimal ModelInsultDosageKey Findings
This compound e.g., MCAO rat modele.g., Ischemia-reperfusionTo be determinedTo be determined
Edaravone Rat MCAO modelTransient focal ischemia3 mg/kgSignificantly reduced infarct volume and improved neurological outcome.[3]
N-acetylcysteine (NAC) Rat traumatic brain injury modelFocal penetrating TBI300 mg/kgDecreased neuronal degeneration and apoptosis.[4]
Resveratrol Mouse model of Parkinson's DiseaseMPTP20-40 mg/kgPrevented dopaminergic neuron loss and improved motor function.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of neuroprotective compounds. The following are standard protocols for key in vitro and in vivo experiments.

In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or PC12) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) and benchmark compounds for 1-2 hours.

  • Induction of Neuronal Injury: Introduce the neurotoxic insult (e.g., 100 µM H₂O₂ or 5 mM glutamate) to the wells, excluding the control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).

  • MCAO Procedure: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: Maintain the occlusion for 90 minutes, then withdraw the suture to allow for reperfusion.

  • Compound Administration: Administer the test compound (e.g., this compound) or a benchmark compound intravenously or intraperitoneally at the onset of reperfusion.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-4 scale).

  • Infarct Volume Measurement: Euthanize the animals at 24 or 48 hours post-MCAO, and slice the brains. Stain the brain slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in neuroprotection and a general workflow for evaluating a novel neuroprotective compound.

cluster_ROS Oxidative Stress cluster_Edaravone Edaravone cluster_NAC N-acetylcysteine (NAC) cluster_Resveratrol Resveratrol ROS ROS Neuronal Damage Neuronal Damage ROS->Neuronal Damage Edaravone_node Edaravone Edaravone_node->ROS Scavenges NAC_node NAC GSH Glutathione (GSH) NAC_node->GSH Precursor GSH->ROS Neutralizes Resveratrol_node Resveratrol SIRT1 SIRT1 Resveratrol_node->SIRT1 AMPK AMPK Resveratrol_node->AMPK Neuronal Survival Neuronal Survival SIRT1->Neuronal Survival AMPK->Neuronal Survival

Caption: Mechanisms of action for benchmark neuroprotective compounds.

Start Novel Compound (e.g., this compound) In_Vitro In Vitro Screening (Cell Viability, Apoptosis, Oxidative Stress Assays) Start->In_Vitro Promising_In_Vitro Promising Results? In_Vitro->Promising_In_Vitro In_Vivo In Vivo Models (e.g., MCAO, TBI) Promising_In_Vitro->In_Vivo Yes Stop Re-evaluate or Discontinue Promising_In_Vitro->Stop No Promising_In_Vivo Efficacy Demonstrated? In_Vivo->Promising_In_Vivo Mechanism Mechanism of Action Studies (Western Blot, IHC, etc.) Promising_In_Vivo->Mechanism Yes Promising_In_Vivo->Stop No Preclinical Preclinical Development Mechanism->Preclinical End Candidate for Clinical Trials Preclinical->End

Caption: General workflow for neuroprotective compound evaluation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Regaloside E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of Regaloside E, a natural product that requires careful handling. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general principles of chemical waste management and information available for structurally related compounds.

I. Pre-Disposal Hazard Assessment and Safety Precautions

Given the limited specific toxicity data for this compound, a precautionary approach is essential. A related compound, Regaloside B, is not classified as a hazardous substance; however, it is prudent to handle this compound with care.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Lab coat

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

Ventilation: Handle this compound waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Segregation and Collection of this compound Waste

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Designated Waste Container: All waste contaminated with this compound should be collected in a dedicated and clearly labeled hazardous waste container.

  • Separate Waste Streams:

    • Solid Waste: Items such as contaminated gloves, weighing paper, and absorbent materials should be placed in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Use a funnel to transfer liquids safely.

  • Container Management:

    • Ensure waste containers are securely sealed when not in use to prevent spills and the release of vapors.

    • Do not overfill containers; a general rule is to leave at least 10% headspace to allow for expansion.

    • Label the container with a hazardous waste tag as soon as the first piece of waste is added.

III. Disposal Procedures

The recommended disposal route for this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Step-by-Step Disposal Protocol:

  • Consult Institutional Policy: Before initiating any disposal procedure, consult your institution's specific guidelines for chemical waste disposal.

  • Waste Characterization: Since a specific SDS is unavailable, treat this compound as a potentially hazardous chemical. Do not assume it is safe for drain disposal.

  • Labeling: Accurately label the hazardous waste container with the full chemical name ("this compound") and any known solvent carriers. Avoid abbreviations.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Schedule Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains or waterways.

  • Cleanup:

    • Solid Spills: Carefully sweep or vacuum the spilled material and place it into the designated hazardous waste container. Avoid creating dust.

    • Liquid Spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spill. Place the contaminated absorbent material into the designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.

V. Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general guidelines for laboratory chemical waste.

ParameterGuidelineSource
pH Range for Neutralization Before sewer disposal (if permitted), the pH should be between 5 and 9.General laboratory safety protocols
Container Headspace Leave at least 10% headspace in liquid waste containers.Hazardous waste management best practices
Acute Hazardous Waste Limit Accumulation of more than 1 quart of acutely hazardous waste may trigger stricter regulations.Resource Conservation and Recovery Act (RCRA)
Hazardous Waste Accumulation Limits on the total volume of hazardous waste that can be stored on-site vary by generator status.Resource Conservation and Recovery Act (RCRA)

VI. Experimental Protocols and Workflows

This compound Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Preparation cluster_1 Collection cluster_2 Storage & Disposal cluster_3 Emergency Response A Identify this compound Waste B Wear Appropriate PPE A->B C Select Designated Hazardous Waste Container B->C D Segregate Solid and Liquid Waste Streams C->D E Securely Seal and Label Container D->E F Store in Designated Secure Area E->F G Consult Institutional EHS Guidelines F->G H Schedule Waste Pickup with EHS G->H I Spill Occurs J Follow Spill Cleanup Protocol I->J Emergency J->E

Workflow for this compound Disposal

This structured approach ensures that all safety and regulatory aspects of waste disposal are addressed, minimizing risks to personnel and the environment. By adhering to these procedures, laboratories can maintain a high standard of safety and compliance in the handling of chemical waste.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。